molecular formula C5H8N2O B1295807 3,5-Dimethylisoxazol-4-amine CAS No. 31329-64-3

3,5-Dimethylisoxazol-4-amine

Cat. No.: B1295807
CAS No.: 31329-64-3
M. Wt: 112.13 g/mol
InChI Key: INSUSOZBMWJGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethylisoxazol-4-amine (CAS 31329-64-3) is a versatile isoxazole derivative with the molecular formula C5H8N2O and a molecular weight of 112.13 g/mol . This compound is characterized by its high purity and is a valuable building block in medicinal chemistry and organic synthesis. Researchers utilize this amine as a key precursor for the development of sulfonamide derivatives, which are investigated for their potential to inhibit biological targets such as carbonic anhydrase . Its structural features also make it a suitable reactant for synthesizing Schiff base complexes, which have applications in the development of new materials and as ligands for metal complexes . The physical properties of this compound include a melting point of 41-46 °C (lit.) and a density of 1.118 g/cm³ . Proper handling and storage are essential for maintaining stability; this product should be kept in a dark place, sealed in dry conditions, and stored in a freezer at -20°C . This product is intended for research purposes only and is not approved for use in humans, animals, or as a diagnostic agent. Researchers should consult the safety data sheet prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-1,2-oxazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O/c1-3-5(6)4(2)8-7-3/h6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSUSOZBMWJGDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70953372
Record name 3,5-Dimethyl-1,2-oxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31329-64-3
Record name 4-Isoxazolamine, 3,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031329643
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dimethyl-1,2-oxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70953372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3,5-dimethylisoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 3,5-dimethylisoxazol-4-amine from acetylacetone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3,5-dimethylisoxazol-4-amine from Acetylacetone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multi-step synthesis of this compound, a valuable building block in medicinal chemistry, starting from the readily available precursor, acetylacetone. The synthesis involves three primary stages: the construction of the isoxazole ring, subsequent nitration at the 4-position, and final reduction to the target amine. This document details the experimental protocols, presents quantitative data in tabular format, and includes workflow diagrams for enhanced clarity.

Overall Synthetic Pathway

The transformation from acetylacetone to this compound is accomplished via a robust three-step sequence. The initial step involves a condensation reaction between acetylacetone and hydroxylamine to form the stable 3,5-dimethylisoxazole ring. This intermediate is then regioselectively nitrated to introduce a nitro group at the C4 position. The final step is the reduction of this nitro-intermediate to the desired 4-amino product.

Overall_Synthesis Acetylacetone Acetylacetone Isoxazole 3,5-Dimethylisoxazole Acetylacetone->Isoxazole 1. Hydroxylamine HCl Nitroisoxazole 4-Nitro-3,5-dimethylisoxazole Isoxazole->Nitroisoxazole 2. Nitration Amine This compound Nitroisoxazole->Amine 3. Reduction

Caption: Overall synthetic route from acetylacetone to this compound.

Step 1: Synthesis of 3,5-Dimethylisoxazole

The synthesis begins with the cyclocondensation of acetylacetone (2,4-pentanedione) with hydroxylamine hydrochloride. This reaction proceeds through the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.[1][2]

Step1_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactants Combine Acetylacetone, Hydroxylamine HCl, Acetic Acid Reflux Heat mixture to reflux Reactants->Reflux Cool Cool to Room Temperature Reflux->Cool Extract Extract with Ethyl Acetate Cool->Extract Wash Wash Organic Layer Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product 3,5-Dimethylisoxazole Concentrate->Product

Caption: Experimental workflow for the synthesis of 3,5-dimethylisoxazole.

Experimental Protocol

To a round-bottom flask equipped with a reflux condenser, acetylacetone (0.034 mol) and hydroxylamine hydrochloride (0.040 mol) are added to glacial acetic acid, which serves as both the catalyst and solvent.[1] The reaction mixture is heated to reflux and maintained at this temperature for 2-3 hours, with reaction progress monitored by Thin Layer Chromatography (TLC). After completion, the mixture is cooled to room temperature and carefully neutralized with a saturated sodium bicarbonate solution. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 3,5-dimethylisoxazole as a liquid.[2]

Data Presentation
Reactant/ProductMolecular Wt. ( g/mol )Moles (mol)Volume (mL)Mass (g)Yield (%)
Acetylacetone100.120.0343.53.43-
Hydroxylamine HCl69.490.040-2.80-
3,5-Dimethylisoxazole 97.12 - - - ~70-85% *

*Note: A literature yield of 16.39% was reported due to equipment contamination issues.[2] Typical yields for this reaction under optimized conditions are significantly higher.

Step 2: Nitration of 3,5-Dimethylisoxazole

The second step involves the electrophilic nitration of the 3,5-dimethylisoxazole intermediate. The electron-rich C4 position is readily nitrated to produce 3,5-dimethyl-4-nitroisoxazole. Several effective nitrating systems have been reported, offering high yields.

Step2_Workflow cluster_reactants Reaction Setup cluster_reaction Nitration cluster_workup Work-up & Purification cluster_product Final Product Reactants Dissolve 3,5-Dimethylisoxazole in appropriate solvent Cooling Cool solution in ice bath (0-5 °C) Reactants->Cooling Addition Slowly add nitrating agent (e.g., HNO3/TFAA) Cooling->Addition Stir Stir at low temperature Addition->Stir Quench Pour onto crushed ice Stir->Quench Filter Filter the precipitate Quench->Filter Wash Wash with cold water Filter->Wash Dry Dry under vacuum Wash->Dry Product 3,5-Dimethyl-4-nitroisoxazole Dry->Product

Caption: Experimental workflow for the nitration of 3,5-dimethylisoxazole.

Experimental Protocols

Method A: Nitric Acid / Trifluoroacetic Anhydride 3,5-Dimethylisoxazole is dissolved in trifluoroacetic anhydride (TFAA) and cooled to 0-5 °C in an ice bath. A solution of concentrated nitric acid in TFAA is added dropwise while maintaining the temperature below 10 °C. The mixture is stirred at this temperature for 1-2 hours. Upon completion, the reaction mixture is carefully poured onto crushed ice. The resulting solid precipitate is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum to afford 3,5-dimethyl-4-nitroisoxazole. A yield of 72% has been reported for this method.

Method B: Tetramethylammonium Nitrate / Triflic Anhydride In a variation offering higher yields, 3,5-dimethylisoxazole is treated with tetramethylammonium nitrate in triflic anhydride. This method has been reported to provide an isolated yield of 96%. The workup procedure is similar to Method A.

Data Presentation
MethodNitrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
AConc. HNO₃ / TFAATFAA0 - 51 - 272
B(CH₃)₄NNO₃ / Triflic AnhydrideTriflic Anhydride--96
CConc. HNO₃ / Conc. H₂SO₄H₂SO₄< 10--

Step 3: Reduction of 4-Nitro-3,5-dimethylisoxazole

The final step is the reduction of the nitro group of 3,5-dimethyl-4-nitroisoxazole to the corresponding amine. This transformation can be achieved using various reducing agents, with stannous chloride (SnCl₂) in an acidic medium or catalytic hydrogenation being common and effective methods that are selective for the nitro group.

Step3_Workflow cluster_reactants Reaction Setup cluster_reaction Reduction cluster_workup Work-up & Purification cluster_product Final Product Reactants Suspend 4-Nitro-3,5-dimethylisoxazole in Ethanol Addition Add SnCl2·2H2O and Concentrated HCl Reactants->Addition Reflux Heat mixture to reflux Addition->Reflux Cool Cool to Room Temperature Reflux->Cool Basify Basify with aq. NaOH (pH > 10) Cool->Basify Extract Extract with Ethyl Acetate Basify->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product This compound Concentrate->Product

References

chemical and physical properties of 3,5-dimethylisoxazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,5-dimethylisoxazol-4-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The information is compiled from various sources to support research and development activities.

Core Chemical and Physical Properties

This compound, with the CAS number 31329-64-3, is a solid compound at room temperature. Its fundamental properties are summarized in the tables below.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₅H₈N₂O[1]
Molecular Weight 112.13 g/mol [1]
Appearance Solid[1]
Melting Point 41-46 °C[1]
Boiling Point 78-80 °C at 0.4 mmHg
Density (Predicted) 1.118 ± 0.06 g/cm³
pKa (Predicted) 1.59 ± 0.10
Spectroscopic Data
NucleusChemical Shift (δ) in CDCl₃MultiplicityIntegrationAssignment
¹H2.20singlet3H-CH₃
¹H2.28singlet3H-CH₃
¹H2.51broad singlet2H-NH₂

Synthesis Protocol

A common method for the synthesis of this compound involves the reduction of 3,5-dimethyl-4-nitroisoxazole.

Materials:

  • 3,5-dimethyl-4-nitroisoxazole

  • Zinc powder

  • Ammonium chloride (NH₄Cl)

  • Water (H₂O)

  • Ethyl acetate

Procedure:

  • Dissolve 3,5-dimethyl-4-nitroisoxazole in water.

  • Add ammonium chloride to the solution.

  • Cool the mixture to 4°C in an ice bath.

  • Slowly add zinc powder to the cooled mixture over a period of 2 hours, maintaining the temperature at 4°C.

  • After the addition is complete, allow the reaction to proceed until completion.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield this compound.

Experimental Protocols for Physicochemical Characterization

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not explicitly published. However, standard methodologies for amines can be applied.

Melting Point Determination (Capillary Method)
  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[2]

Boiling Point Determination (Micro-reflux Method)

Due to the high boiling point, determination at reduced pressure is recommended to prevent decomposition.

  • A small amount of the sample is placed in a micro test tube.

  • A capillary tube, sealed at one end, is placed open-end down into the micro test tube.

  • The apparatus is heated in a suitable heating block.

  • A stream of bubbles will emerge from the capillary tube as the liquid is heated.

  • The heating is discontinued, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point at that pressure.

Solubility Determination
  • To a test tube containing a small, known amount of this compound, add a measured volume of the solvent to be tested (e.g., water, ethanol, DMSO).

  • The mixture is agitated vigorously.

  • Visual inspection determines if the solid has dissolved. Solubility can be expressed qualitatively (e.g., soluble, slightly soluble, insoluble) or quantitatively if the amounts are precisely measured.[3][4]

pKa Determination (Potentiometric Titration)
  • A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water-ethanol mixture).

  • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

  • A titration curve (pH vs. volume of titrant) is plotted. The pH at the half-equivalence point corresponds to the pKa of the conjugate acid of the amine.[5][6]

Biological Activity and Signaling Pathways

There is currently no direct evidence in the reviewed literature detailing the specific biological activity of this compound itself or its involvement in any signaling pathways. However, this molecule serves as a crucial building block in the synthesis of various biologically active compounds.

Notably, derivatives of 3,5-dimethylisoxazole have been identified as potent inhibitors of bromodomains, particularly the BET (Bromodomain and Extra-Terminal domain) family protein BRD4.[7] These inhibitors have shown promise as anti-cancer agents by downregulating the expression of oncogenes like c-Myc.[7] The 3,5-dimethylisoxazole moiety in these derivatives acts as a bioisostere for acetylated lysine, which is the natural ligand for bromodomains.[8]

Further research is required to elucidate the intrinsic biological effects of this compound.

Visualizations

Logical Workflow for Physicochemical and Biological Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a novel chemical entity like this compound, from initial synthesis to biological evaluation.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_physicochemical Physicochemical Characterization cluster_biological Biological Evaluation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crude Product Structure_Verification Structural Verification (NMR) Purification->Structure_Verification Purified Compound Physical_Properties Determination of Physical Properties (MP, BP, Solubility) Structure_Verification->Physical_Properties Chemical_Properties Determination of Chemical Properties (pKa) Structure_Verification->Chemical_Properties Spectroscopic_Analysis Spectroscopic Analysis (IR, MS) Structure_Verification->Spectroscopic_Analysis In_Vitro_Screening In Vitro Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Structure_Verification->In_Vitro_Screening Characterized Compound Activity_Confirmation Hit Confirmation & Dose-Response In_Vitro_Screening->Activity_Confirmation Initial Hits Mechanism_of_Action Mechanism of Action Studies Activity_Confirmation->Mechanism_of_Action Confirmed Hits

Caption: A logical workflow for the synthesis, purification, and characterization of this compound.

References

An In-depth Technical Guide to the Structure Elucidation of 3,5-Dimethylisoxazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The 3,5-dimethylisoxazole moiety is a privileged scaffold in medicinal chemistry, recognized for its role as a versatile acetyl-lysine bioisostere and its presence in numerous bioactive compounds.[1][2] Derivatives of 3,5-dimethylisoxazol-4-amine are of significant interest in drug discovery, particularly in the development of epigenetic modulators and anticancer agents.[1][3] The precise determination of their three-dimensional structure is a critical prerequisite for understanding structure-activity relationships (SAR) and optimizing pharmacological properties. This guide provides a comprehensive, technically-focused framework for the unambiguous structure elucidation of novel this compound derivatives, integrating modern spectroscopic and crystallographic techniques. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis and characterization of small molecule therapeutics.

The Strategic Imperative of Structure Elucidation

In drug discovery, a molecule's structure is inextricably linked to its function. For derivatives of this compound, seemingly minor changes—such as the nature and position of a substituent on the 4-amino group—can profoundly alter binding affinity, selectivity, and metabolic stability.[3][4] Therefore, a robust and integrated analytical strategy is not merely a characterization step but a foundational component of the entire discovery process. The causality behind our experimental choices is to build a self-validating dossier of evidence, where data from orthogonal techniques converge to a single, unambiguous structural assignment.

This guide outlines a logical workflow, beginning with confirmation of molecular mass and formula, proceeding through detailed connectivity mapping via Nuclear Magnetic Resonance (NMR), and culminating in the definitive three-dimensional arrangement via X-ray crystallography where applicable.

The Analytical Workflow: An Integrated Approach

The elucidation of a novel derivative is a process of systematic investigation. Each technique provides a unique piece of the structural puzzle. The synergy between these methods ensures a high degree of confidence in the final assignment.

Elucidation_Workflow cluster_start Initial Analysis cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_final Definitive Structure New_Derivative Newly Synthesized Derivative HRMS High-Resolution MS (HRMS) (e.g., ESI-TOF) New_Derivative->HRMS Provides Molecular Formula XRAY Single-Crystal X-ray Crystallography New_Derivative->XRAY If suitable crystal forms MSMS Tandem MS (MS/MS) HRMS->MSMS Suggests Fragments 1D_NMR 1D NMR (¹H, ¹³C, DEPT) HRMS->1D_NMR Confirms Formula Final_Structure Final Assigned Structure MSMS->Final_Structure Corroborates Connectivity 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Maps Connectivity 2D_NMR->Final_Structure Proposes 2D Structure XRAY->Final_Structure Provides Unambiguous 3D Structure

Caption: Integrated workflow for structure elucidation.

Core Technique Deep Dive: Methodology & Interpretation

Mass Spectrometry (MS): The First Gate

High-Resolution Mass Spectrometry (HRMS) is the initial and indispensable step. Its primary role is to provide an accurate mass measurement, from which a unique molecular formula can be determined. This is a critical checkpoint; if the observed mass does not correspond to the expected formula, the synthetic route must be re-evaluated.

Experimental Protocol: HRMS (ESI-TOF)

  • Sample Preparation: Dissolve ~0.1 mg of the purified derivative in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Ionization Mode: Start with positive ion mode [M+H]+, as the amine functionality is readily protonated. If results are ambiguous, negative mode [M-H]- can be attempted.

  • Analysis: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a mass range appropriate for the expected molecular weight.

  • Validation: The observed mass should be within 5 ppm of the calculated exact mass for the proposed molecular formula.

Tandem MS (MS/MS) for Fragmentation Analysis Collision-Induced Dissociation (CID) of the parent ion provides valuable clues about the molecule's connectivity.[5] Isoxazole rings are known to undergo characteristic cleavages.[5] Observing fragments corresponding to the 3,5-dimethylisoxazole core and the new substituent provides strong evidence for the proposed structure.

Table 1: Expected MS Fragments for a Hypothetical N-Benzoyl Derivative

Fragment Ion Structure m/z (Calculated) Interpretation
[M+H]+ C12H13N2O2 217.0972 Molecular Ion
[M+H - C7H5O]+ C5H8N2 96.0682 Loss of Benzoyl Group
[C7H5O]+ Benzoyl Cation 105.0335 Benzoyl Fragment

| [C5H8N2O]+ | this compound | 112.0631 | Isoxazole Core |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR is the most powerful technique for determining the precise connectivity of atoms in solution. A suite of 1D and 2D experiments is required to assemble the complete picture.[6][7]

3.2.1. 1D NMR: The Foundational Spectra (¹H and ¹³C)

The ¹H NMR spectrum provides information on the number and chemical environment of protons, while the ¹³C NMR (with DEPT) reveals the types of carbon atoms (CH3, CH2, CH, Cq).

Expected Chemical Shifts for the Core Scaffold: Based on known data for 3,5-dimethylisoxazole, the core signals provide reliable anchor points for analysis.[8]

Table 2: Typical NMR Chemical Shifts for the this compound Core (in CDCl3)

Atom ¹H Shift (ppm) ¹³C Shift (ppm) Multiplicity
3-CH₃ ~2.2-2.4 ~10-12 Singlet (s)
5-CH₃ ~2.1-2.3 ~8-10 Singlet (s)
4-NH₂ ~3.5-4.5 (broad) N/A Broad Singlet (br s)
C3 N/A ~158-160 Quaternary (Cq)
C4 N/A ~110-115 Quaternary (Cq)
C5 N/A ~165-168 Quaternary (Cq)

Note: Shifts are approximate and can be influenced by the derivative substituent and solvent.

3.2.2. 2D NMR: Connecting the Dots

2D NMR experiments are crucial for unambiguously assigning the structure, especially the point of attachment and conformation of the derivative group.[9][10][11]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is essential for mapping out spin systems within the substituent.[9]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to (¹JCH). This is the primary method for assigning carbon signals.[10]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment. It shows correlations between protons and carbons over multiple bonds (²JCH, ³JCH). It is the key to connecting fragments and identifying quaternary carbons.[9][10]

Caption: Key HMBC correlations for an N-benzoyl derivative.

Experimental Protocol: 2D NMR

  • Sample Preparation: Prepare a concentrated sample (5-10 mg) in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.

  • Acquisition: On a spectrometer of ≥400 MHz, acquire a standard suite of experiments (COSY, HSQC, HMBC).[12]

  • Parameter Optimization: For HMBC, the long-range coupling delay should be optimized for a J-coupling of ~8 Hz to prioritize 2- and 3-bond correlations.[9]

  • Processing & Analysis: Process the data using appropriate software (e.g., MestReNova, TopSpin). Assign the core signals first, then use the 2D correlations to "walk" across the molecular structure and assign the substituent and its connection point.

Single-Crystal X-ray Crystallography: The Gold Standard

When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous proof of structure.[13][14][15] It reveals the precise 3D arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.[16][17] This technique is particularly valuable for confirming stereochemistry or resolving ambiguities that cannot be definitively solved by NMR alone.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of the derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). Crystals should ideally be >20 µm in all dimensions.[15]

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo or Cu X-ray source.[15] Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software (e.g., SHELX, Olex2).

  • Validation: The final refined structure should have low R-factors and a clean difference electron density map, confirming the correctness of the model.

Conclusion: A Self-Validating Approach to Certainty

The structure elucidation of novel this compound derivatives demands a multi-faceted, evidence-based approach. By logically layering data from HRMS, a full suite of 1D and 2D NMR experiments, and, when possible, X-ray crystallography, researchers can achieve an exceptionally high degree of confidence in their structural assignments. This rigorous validation is not merely an academic exercise; it is a prerequisite for building robust SAR, understanding molecular interactions, and ultimately advancing the development of new and effective therapeutics.

References

An In-depth Technical Guide to 3,5-Dimethylisoxazol-4-amine and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-dimethylisoxazol-4-amine and its hydrochloride salt, focusing on their chemical properties, synthesis, and significant role in biomedical research as a core scaffold for potent bromodomain inhibitors.

Chemical Identification and Properties

This compound and its corresponding hydrochloride salt are heterocyclic compounds based on an isoxazole ring system. The Chemical Abstracts Service (CAS) numbers for these compounds are critical for their unambiguous identification in research and development.

Compound NameCAS NumberMolecular FormulaMolecular Weight
This compound31329-64-3C₅H₈N₂O112.13 g/mol
This compound Hydrochloride127107-28-2C₅H₉ClN₂O148.59 g/mol [1]

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the reduction of a nitro precursor, 3,5-dimethyl-4-nitroisoxazole.[2] While various reducing agents can be employed, a common method involves the use of zinc powder in the presence of ammonium chloride.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3,5-dimethyl-4-nitroisoxazole

  • Zinc powder (Zn)

  • Ammonium chloride (NH₄Cl)

  • Water (H₂O)

  • Suitable organic solvent (e.g., ethanol, ethyl acetate)

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) for drying

Procedure:

  • Dissolve 3,5-dimethyl-4-nitroisoxazole in a suitable solvent such as aqueous ethanol.

  • To this solution, add ammonium chloride followed by the portion-wise addition of zinc powder while stirring. The reaction is exothermic and may require cooling to maintain a controlled temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, filter the reaction mixture to remove the zinc residue.

  • The filtrate is then concentrated under reduced pressure to remove the organic solvent.

  • The aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • The solvent is evaporated under reduced pressure to yield crude this compound, which can be further purified by recrystallization or column chromatography.

Experimental Protocol: Preparation of this compound Hydrochloride

Materials:

  • This compound

  • Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, isopropanol)

  • Anhydrous diethyl ether or other suitable non-polar solvent for precipitation

Procedure:

  • Dissolve the purified this compound in a minimal amount of a suitable anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in a compatible solvent dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to obtain this compound hydrochloride.

Biological Activity and Mechanism of Action

The 3,5-dimethylisoxazole moiety has been identified as a novel and effective bioisostere for acetylated lysine.[3] This mimicry allows it to bind to bromodomains, which are protein modules that specifically recognize acetylated lysine residues on histone tails and other proteins. This interaction is a key mechanism in the epigenetic regulation of gene transcription.

Derivatives of this compound have been extensively studied as potent inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[4] These proteins are critical readers of the histone code and are implicated in the transcriptional regulation of oncogenes such as c-MYC.

While specific quantitative biological data for the unsubstituted this compound is not widely published, numerous studies on its 4-substituted derivatives demonstrate high-affinity binding to bromodomains. For instance, the addition of a phenyl group at the 4-position of the amine can lead to compounds with IC₅₀ values in the low micromolar to nanomolar range against BRD4.[3][5]

The mechanism of action involves the 3,5-dimethylisoxazole core occupying the acetyl-lysine binding pocket of the bromodomain. The nitrogen atom of the isoxazole ring forms a crucial hydrogen bond with a conserved asparagine residue (e.g., ASN140 in BRD4) within this pocket, anchoring the inhibitor.[5]

Signaling Pathway and Experimental Workflow

The inhibition of BET bromodomains by 3,5-dimethylisoxazole-based compounds disrupts key cellular signaling pathways involved in cell proliferation and survival, making them attractive targets for cancer therapy.

BET_Inhibition_Pathway Mechanism of BET Bromodomain Inhibition cluster_0 Epigenetic Regulation cluster_1 BET Protein Action Histone Histone Tail Ac_Lys Acetylated Lysine (Ac-K) HDAC Histone Deacetylase (HDAC) Histone->HDAC Deacetylation Bromodomain Bromodomain Ac_Lys->Bromodomain Recognition HAT Histone Acetyltransferase (HAT) HAT->Histone Acetylation BET BET Protein (e.g., BRD4) TF_Complex Transcription Factor Complex Bromodomain->TF_Complex Recruitment Gene_Expression Oncogene Expression (e.g., c-MYC) TF_Complex->Gene_Expression Activation Pro_Apoptosis Cell Proliferation & Survival Gene_Expression->Pro_Apoptosis Promotes Inhibitor This compound Derivative Inhibitor->Bromodomain Competitive Binding Experimental_Workflow Drug Discovery Workflow Start Synthesis of This compound and Derivatives Purification Purification & Characterization (NMR, MS, HPLC) Start->Purification Biochemical_Assay In vitro Biochemical Assays (e.g., AlphaScreen, TR-FRET) Purification->Biochemical_Assay Cell_Assay Cell-based Assays (Proliferation, Apoptosis) Biochemical_Assay->Cell_Assay In_Vivo In vivo Efficacy Studies (Xenograft Models) Cell_Assay->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Lead_Opt->Start Iterative Design

References

molecular weight and formula of 3,5-dimethylisoxazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-dimethylisoxazol-4-amine, a heterocyclic amine of significant interest in medicinal chemistry. The document details its fundamental chemical properties, a validated synthesis protocol, and its emerging role as a core scaffold in the development of potent bromodomain inhibitors, particularly targeting BRD4 for anti-cancer therapeutics. All quantitative data is presented in structured tables, and key experimental and signaling pathways are visualized using diagrams for enhanced clarity.

Core Compound Properties

This compound is a stable organic compound that serves as a crucial building block in the synthesis of various biologically active molecules. Its chemical and physical properties are summarized below.

PropertyValue
Chemical Formula C₅H₈N₂O
Molecular Weight 112.13 g/mol
CAS Number 31329-64-3
Appearance Solid
Melting Point 41-46 °C[1]
IUPAC Name This compound

Synthesis Protocol

A common and effective method for the preparation of this compound is through the reduction of its nitro precursor, 3,5-dimethyl-4-nitroisoxazole.

Experimental Protocol: Reduction of 3,5-Dimethyl-4-nitroisoxazole

Objective: To synthesize this compound.

Materials:

  • 3,5-dimethyl-4-nitroisoxazole

  • Zinc powder (Zn)

  • Ammonium chloride (NH₄Cl)

  • Water (H₂O)

  • Ethanol (for recrystallization, optional)

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethyl-4-nitroisoxazole in water.

  • To this solution, add ammonium chloride followed by the portion-wise addition of zinc powder. The reaction is exothermic and should be controlled.

  • After the initial reaction subsides, stir the mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the zinc residue.

  • Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.[1]

Biological Activity and Drug Development

The 3,5-dimethylisoxazole scaffold has been identified as a key pharmacophore in the design of inhibitors targeting bromodomains, which are epigenetic readers recognizing acetylated lysine residues on histones.[2] Specifically, derivatives of this compound have shown significant promise as inhibitors of the Bromodomain and Extra-Terminal domain (BET) family of proteins, with a particular focus on BRD4.

BRD4 is a critical regulator of oncogenes such as c-Myc and is implicated in the progression of various cancers.[3][4] Inhibition of BRD4 has emerged as a promising anti-cancer strategy. The 3,5-dimethylisoxazole moiety acts as a bioisostere for acetylated lysine, effectively competing for the binding pocket of BRD4 and disrupting its function.

Quantitative Data: BRD4 Inhibition by 3,5-Dimethylisoxazole Derivatives

The following table summarizes the inhibitory activity of selected 3,5-dimethylisoxazole derivatives against BRD4.

CompoundTargetIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (µM)
Derivative 11hBRD4(1)27.0HL-600.120
Derivative 11hBRD4(2)180MV4-110.09
Dimer Derivative 22BRD4(1)7.7HCT1160.16

Data sourced from studies on 3,5-dimethylisoxazole derivatives as BRD4 inhibitors.[5][6]

Visualized Pathways and Workflows

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G Synthesis Workflow A 3,5-Dimethyl-4-nitroisoxazole B Zn, NH4Cl, H2O A->B Reagents C Reduction B->C Conditions D Workup and Purification C->D E This compound D->E

A simplified workflow for the synthesis of this compound.
BRD4 Signaling Pathway in Cancer

This diagram depicts the role of BRD4 in cancer pathogenesis and the mechanism of its inhibition by 3,5-dimethylisoxazole derivatives.

G BRD4 Signaling Pathway and Inhibition cluster_0 Normal Gene Transcription cluster_1 Inhibition BRD4 BRD4 TF_Complex Transcription Factor Complex (e.g., with c-Myc) BRD4->TF_Complex recruits Inhibition Inhibition BRD4->Inhibition Ac_Histone Acetylated Histones Ac_Histone->BRD4 binds to Oncogenes Oncogene Transcription (e.g., c-Myc) TF_Complex->Oncogenes Proliferation Cancer Cell Proliferation Oncogenes->Proliferation Inhibitor This compound Derivative Inhibitor->BRD4 blocks binding

Mechanism of BRD4-mediated oncogene transcription and its inhibition.

References

The Nexus of Discovery: A Comprehensive Review of Isoxazole Synthesis and Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and versatile synthetic accessibility have propelled it into the limelight of drug discovery, leading to a vast array of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis and bioactivity of isoxazole derivatives, offering a valuable resource for researchers engaged in the quest for novel therapeutic agents.

I. Key Synthetic Methodologies for the Isoxazole Core

The construction of the isoxazole ring can be achieved through several reliable synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

1,3-Dipolar Cycloaddition of Nitrile Oxides

One of the most powerful and widely employed methods for isoxazole synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. This reaction allows for the direct formation of the isoxazole or isoxazoline ring, respectively, with good control over regioselectivity.

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

  • Generation of Nitrile Oxide: A solution of the appropriate aldoxime (1.0 eq) in a suitable solvent (e.g., ethanol) is treated with a mild oxidizing agent such as chloramine-T (1.1 eq). The reaction is typically stirred at room temperature or gently heated to facilitate the in situ generation of the nitrile oxide.

  • Cycloaddition: To the solution containing the nitrile oxide, the alkyne (1.0 eq) is added. The reaction mixture is then refluxed for a specified period (typically 3-6 hours), and the progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with water and brine, and dried over anhydrous sodium sulfate. The crude product is then purified by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.[1]

Condensation of β-Diketones with Hydroxylamine

A classic and straightforward approach to 3,5-disubstituted isoxazoles involves the condensation of a β-dicarbonyl compound with hydroxylamine hydrochloride. The regioselectivity of this reaction can be influenced by the nature of the substituents on the β-diketone and the reaction conditions.[2][3]

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles from β-Diketones

  • Reaction Setup: A mixture of the substituted 1,3-diketone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) is dissolved in a suitable solvent, such as ethanol.

  • Reaction Conditions: Sodium acetate (1.5 eq) is added to the mixture, and the solution is refluxed for 6 hours.[4] The reaction progress is monitored by TLC.

  • Isolation and Purification: After completion, the reaction mixture is concentrated and poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 3,5-disubstituted isoxazole.[4]

Gold-Catalyzed Cycloisomerization of α,β-Acetylenic Oximes

A modern and efficient method for the synthesis of substituted isoxazoles is the gold-catalyzed cycloisomerization of α,β-acetylenic oximes. This methodology offers excellent yields and can be adapted to produce various substitution patterns under mild reaction conditions.[5][6]

Experimental Protocol: Gold(III)-Catalyzed Synthesis of Substituted Isoxazoles

  • Substrate Preparation: The α,β-acetylenic oximes are prepared by reacting the corresponding α,β-acetylenic ketones or aldehydes with hydroxylammonium chloride in methanol.[5]

  • Cycloisomerization: The α,β-acetylenic oxime (1.0 eq) is dissolved in dichloromethane, and a catalytic amount of gold(III) chloride (AuCl3, 1 mol%) is added. The reaction is stirred at 30°C under a nitrogen atmosphere.[5][6]

  • Product Isolation: The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired substituted isoxazole.[5]

II. Bioactivity of Isoxazole Derivatives: A Quantitative Overview

Isoxazole-containing compounds have demonstrated a remarkable range of pharmacological activities, making them privileged scaffolds in drug discovery. The following tables summarize key quantitative data for their anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Isoxazole derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines through diverse mechanisms of action, including the induction of apoptosis and inhibition of key signaling pathways.[7][8]

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Tetrazole-linked isoxazoline (4h)A549 (Lung)1.51[9]
Tetrazole-linked isoxazoline (4i)A549 (Lung)1.49[9]
Indole-based 4,5-dihydroisoxazole (4a)Jurkat (Leukemia)21.83[10]
Indole-based 4,5-dihydroisoxazole (4a)HL-60 (Leukemia)19.14[10]
Chloro-fluorophenyl-isoxazole carboxamide (2b)HeLa (Cervical)0.11 µg/ml[11]
Chloro-fluorophenyl-isoxazole carboxamide (2a)Hep3B (Hepatocellular)2.774 µg/ml[11]
Chloro-fluorophenyl-isoxazole carboxamide (2c)MCF7 (Breast)1.59 µg/ml[11]
Anti-inflammatory Activity (COX Inhibition)

A significant number of isoxazole derivatives have been developed as potent and selective inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key target for anti-inflammatory drugs.[12]

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
2-(3,4-bis(4-methoxyphenyl)isoxazol-5-yl)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (IXZ3)-0.95-[13]
Isoxazole Derivative C683.760.74113.19[14]
Isoxazole Derivative C5-0.85-[14]
Isoxazole Derivative C3-0.93-[14]
Chloro-fluorophenyl-isoxazole carboxamide (2b)0.391 µg/ml--[11]
Chloro-fluorophenyl-isoxazole carboxamide (2a)--1.44[11]
Antimicrobial Activity

The isoxazole nucleus is a key component of several antimicrobial agents.[15] Derivatives have shown efficacy against a range of bacterial and fungal pathogens.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Isoxazole derivative 4eCandida albicans6 - 60[16]
Isoxazole derivative 4gCandida albicans6 - 60[16]
Isoxazole derivative 4hCandida albicans6 - 60[16]
Isoxazole derivativesBacillus subtilis10 - 80[16]
Isoxazole derivativesEscherichia coli30 - 80[16]
3-(7-chloro-2-methylimidazo[1,2-c]pyrimidin-3-yl)-5-(3-(3,5-dichlorophenyl)isoxazol-5-yl)-1,2,4-oxadiazoleStaphylococcus aureus1.56 - 6.25[16]
{4-methyl-2-[4-(phenylsulfonyl)phenyl]-1,3-oxazol-5-yl} carbonate 4aCandida albicans14[17]

III. Signaling Pathways and Experimental Workflows

The bioactivity of isoxazole derivatives often stems from their ability to modulate specific cellular signaling pathways. Visualizing these complex interactions and the experimental workflows used to study them is crucial for understanding their mechanism of action.

Inhibition of TNF-α Production

Several isoxazole derivatives have been identified as inhibitors of Tumor Necrosis Factor-alpha (TNF-α) production, a key cytokine involved in inflammation.[18][19] This inhibitory activity makes them attractive candidates for the development of anti-inflammatory drugs.

TNF_alpha_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NF_kB NF-κB IKK->NF_kB Activates TNF_alpha_Gene TNF-α Gene Transcription NF_kB->TNF_alpha_Gene TNF_alpha TNF-α Production TNF_alpha_Gene->TNF_alpha Inflammation Inflammation TNF_alpha->Inflammation Isoxazole Isoxazole Derivative Isoxazole->NF_kB Inhibits

Caption: Inhibition of the NF-κB signaling pathway by isoxazole derivatives, leading to reduced TNF-α production.

Modulation of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its dysregulation is a hallmark of many cancers.[20][21][22] Isoxazole-based compounds have been investigated as inhibitors of this pathway.

PI3K_Akt_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Isoxazole Isoxazole Derivative Isoxazole->PI3K Inhibits

Caption: Isoxazole derivatives can inhibit the PI3K/Akt pathway, thereby blocking downstream signaling for cell growth and promoting apoptosis.

General Workflow for Synthesis and Bioactivity Screening

The discovery and development of novel bioactive isoxazole compounds typically follow a structured workflow, from initial synthesis to comprehensive biological evaluation.

Workflow cluster_synthesis Synthesis cluster_screening Bioactivity Screening cluster_optimization Lead Optimization Start Starting Materials (e.g., β-Diketones, Alkynes) Reaction Chemical Synthesis (e.g., Cycloaddition, Condensation) Start->Reaction Purification Purification & Characterization (Chromatography, NMR, MS) Reaction->Purification InVitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Purification->InVitro HitID Hit Identification (Active Compounds) InVitro->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR LeadOpt Lead Optimization SAR->LeadOpt LeadOpt->Reaction InVivo In Vivo Studies (Animal Models) LeadOpt->InVivo

Caption: A typical workflow for the discovery of bioactive isoxazole derivatives, from synthesis to preclinical evaluation.

This comprehensive overview underscores the significance of the isoxazole moiety in contemporary drug discovery. The synthetic versatility of this heterocycle, coupled with its proven track record in yielding compounds with potent and diverse biological activities, ensures that the isoxazole core will remain a focal point of research for the foreseeable future. The data and protocols presented herein serve as a valuable starting point for scientists dedicated to harnessing the therapeutic potential of this remarkable scaffold.

References

An In-depth Technical Guide to 3,5-dimethylisoxazol-4-amine and Its Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Chemical Identity and Synonyms

3,5-dimethylisoxazol-4-amine is a heterocyclic amine featuring an isoxazole ring scaffold. This core structure is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .

This compound is also known by several synonyms, which are crucial for comprehensive literature and database searches.

Identifier Type Value
IUPAC Name This compound
CAS Number 31329-64-3
Molecular Formula C₅H₈N₂O
Molecular Weight 112.13 g/mol
Synonyms 4-Amino-3,5-dimethylisoxazole
3,5-Dimethyl-4-isoxazolamine
(3,5-dimethyl-1,2-oxazol-4-yl)amine

Synthesis of Isoxazole Derivatives: Experimental Protocols

The synthesis of isoxazole derivatives is a cornerstone for the development of novel therapeutic agents. Below are detailed experimental protocols for the synthesis of a generic 3,5-disubstituted isoxazole and a specific protocol for a derivative of this compound.

General Procedure for the Formation of 3,5-Disubstituted Isoxazoles

This protocol outlines a one-pot, three-step synthesis of 3,5-disubstituted isoxazoles.[1]

Materials:

  • Appropriate aldehyde (1, 2 mmol)

  • Hydroxylamine (138 mg, 2 mmol)

  • Sodium hydroxide (80 mg, 2 mmol)

  • N-chlorosuccinimide (NCS) (400 mg, 3 mmol)

  • Appropriate alkyne (2, 2 mmol)

  • Choline chloride:urea (ChCl:urea) 1:2 deep eutectic solvent (1 mL)

  • Ethyl acetate (AcOEt)

  • Water

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Stir plate and stir bar

  • Round-bottom flask

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of the corresponding aldehyde (1, 2 mmol) in ChCl:urea 1:2 (1 mL), add hydroxylamine (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol).

  • Stir the resulting mixture at 50°C for one hour.

  • Add N-chlorosuccinimide (400 mg, 3 mmol) to the mixture and continue stirring at 50°C for three hours.

  • Add the corresponding alkyne (2, 2 mmol) to the reaction mixture and stir for an additional four hours at 50°C.

  • Quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).

  • Combine the organic phases and dry over MgSO₄.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired 3,5-disubstituted isoxazole.

Synthesis of N-[4-(Dimethylamino)benzylidene]-3,4-dimethylisoxazol-5-amine

This protocol describes the synthesis of a Schiff base derivative from a related isoxazole amine.[2]

Materials:

  • 5-Amino-3,4-dimethylisoxazole (0.36 g, 3.2 mmol)

  • N,N-dimethylaminobenzaldehyde (0.5 g, 3.2 mmol)

  • Methanol (15 mL)

  • Heating apparatus

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Combine 5-Amino-3,4-dimethylisoxazole (0.36 g, 3.2 mmol) and N,N-dimethylaminobenzaldehyde (0.5 g, 3.2 mmol) in methanol (15 mL).

  • Heat the mixture for 5 hours.

  • Remove the solvent using a rotary evaporator.

  • Recrystallize the resulting solid material from methanol to obtain the crystalline Schiff base product.

Biological Activity and Therapeutic Potential

Derivatives of 3,5-dimethylisoxazole have emerged as potent modulators of key biological pathways, demonstrating significant therapeutic potential, particularly in oncology.

Inhibition of Bromodomain and Extra-Terminal (BET) Proteins

A prominent application of 3,5-dimethylisoxazole derivatives is in the development of inhibitors for the Bromodomain and Extra-Terminal (BET) family of proteins, with a particular focus on BRD4.[3][4][5] BRD4 is an epigenetic reader that plays a critical role in the transcription of key oncogenes, including c-Myc.[3][5] By binding to acetylated lysine residues on histones, BRD4 recruits the transcriptional machinery to drive the expression of genes involved in cell proliferation and survival.[6]

The 3,5-dimethylisoxazole moiety has been identified as an effective mimic of acetylated lysine, enabling these compounds to competitively bind to the bromodomains of BRD4 and displace it from chromatin.[4] This leads to the downregulation of BRD4 target genes and subsequent inhibition of cancer cell growth.

Modulation of the Akt/GSK3β/β-catenin Signaling Pathway

The Akt/GSK3β/β-catenin pathway is a crucial signaling cascade that regulates cell survival, proliferation, and differentiation. Dysregulation of this pathway is a common feature in many cancers. Some isoxazole derivatives have been shown to modulate this pathway, often leading to the suppression of cancer cell growth. The general mechanism involves the inhibition of Akt phosphorylation, which in turn affects the downstream signaling through GSK3β and β-catenin.[7]

Quantitative Data on Biological Activity

The following tables summarize the in vitro inhibitory activities of various 3,5-dimethylisoxazole derivatives against BRD4 and their anti-proliferative effects on cancer cell lines.

Table 1: Inhibitory Activity of 3,5-Dimethylisoxazole Derivatives against BRD4

Compound IDTargetAssay TypeIC₅₀ (nM)Reference
11h BRD4(1)Biochemical27.0[3]
BRD4(2)Biochemical180[3]
11d BRD4Biochemical550[5]
11e BRD4Biochemical860[5]
11f BRD4Biochemical800[5]
22 BRD4Biochemical7.7[8]

Table 2: Anti-proliferative Activity of 3,5-Dimethylisoxazole Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC₅₀ (µM)Reference
11h HL-60Leukemia0.120[3]
MV4-11Leukemia0.09[3]
11d MV4-11Leukemia0.19[5]
11e MV4-11Leukemia0.32[5]
11f MV4-11Leukemia0.12[5]
22 HCT116Colorectal Cancer0.162[8]

Experimental Protocols for Biological Assays

BRD4 Inhibition Assay (AlphaScreen Protocol)

This protocol describes a bead-based proximity assay to measure the inhibition of ligand binding to BRD4.[9][10][11][12]

Materials:

  • Purified, GST-tagged BRD4 (BD1)

  • Biotinylated histone H4 peptide (acetylated)

  • Test compounds (3,5-dimethylisoxazole derivatives) dissolved in DMSO

  • AlphaLISA GSH Acceptor beads

  • AlphaScreen Streptavidin-conjugated Donor beads

  • Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

  • 384-well white microplates

  • AlphaScreen-capable microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in Assay Buffer. Ensure the final DMSO concentration in the well does not exceed 1%.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • 5 µL of diluted test compound or vehicle (DMSO) control.

    • 5 µL of a solution containing the biotinylated histone peptide.

    • 5 µL of a solution containing the purified GST-tagged BRD4 (BD1) protein.

  • Incubation: Incubate the plate at room temperature for 30 minutes with gentle shaking.

  • Acceptor Bead Addition: Add 10 µL of diluted GSH Acceptor beads to each well. Shake the plate briefly and incubate at room temperature for 30 minutes.

  • Donor Bead Addition: Add 10 µL of diluted Streptavidin-conjugated Donor beads to each well. Incubate in the dark at room temperature for 15-30 minutes.

  • Signal Reading: Read the Alpha-counts on a compatible microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC₅₀ value.

Western Blot Analysis for c-Myc Downregulation

This protocol details the procedure for assessing the levels of c-Myc protein in cancer cells following treatment with a BRD4 inhibitor.[13][14][15]

Materials:

  • Cancer cell line known to overexpress c-Myc (e.g., HL-60, MV4-11)

  • Complete cell culture medium

  • BRD4 inhibitor stock solution (dissolved in DMSO)

  • 6-well plates

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and running buffer

  • Western blot transfer system

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-c-Myc, anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of the BRD4 inhibitor or vehicle control for a specified duration (e.g., 6, 12, or 24 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with RIPA buffer on ice for 30 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA Protein Assay Kit.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples.

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

    • Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against c-Myc (and a loading control) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal.

    • Quantify the band intensities and normalize the c-Myc signal to the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives.

BRD4_Inhibition_Pathway BRD4_Inhibitor 3,5-Dimethylisoxazol Derivative BRD4 BRD4 BRD4_Inhibitor->BRD4 Inhibits Acetylated_Histones Acetylated Histones BRD4->Acetylated_Histones Binds to PTEFb P-TEFb BRD4->PTEFb Recruits RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Activates cMyc_Gene c-Myc Gene RNA_Pol_II->cMyc_Gene Transcribes cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Cell_Proliferation Cell Proliferation cMyc_Protein->Cell_Proliferation Promotes

Caption: BRD4 Inhibition Signaling Pathway.

Akt_GSK3b_Catenin_Pathway cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylates for Degradation Degradation Proteasomal Degradation Beta_Catenin->Degradation Nucleus Nucleus Beta_Catenin->Nucleus Translocates TCF_LEF TCF/LEF Gene_Expression Target Gene Expression (e.g., Cyclin D1) TCF_LEF->Gene_Expression Activates Cell_Survival Cell Survival & Proliferation Gene_Expression->Cell_Survival Isoxazole Some Isoxazole Derivatives Isoxazole->Akt May Inhibit

Caption: Akt/GSK3β/β-catenin Signaling Pathway.

Western_Blot_Workflow Start Start: Cell Culture & Treatment Lysis Cell Lysis & Protein Extraction Start->Lysis Quant Protein Quantification (BCA Assay) Lysis->Quant SDS_PAGE SDS-PAGE Quant->SDS_PAGE Transfer Protein Transfer (to PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Image Acquisition & Analysis Detection->Analysis End End: Quantified Protein Levels Analysis->End

Caption: Western Blot Experimental Workflow.

References

Spectroscopic and Synthetic Profile of 3,5-Dimethylisoxazol-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Predicted and Comparative Spectroscopic Data

Due to the absence of direct experimental data for 3,5-dimethylisoxazol-4-amine, the following tables summarize the available data for its precursor and an isomer, which inform the predicted data for the target compound.

¹H NMR Data
CompoundSolventChemical Shift (δ) ppm
3,5-Dimethyl-4-nitroisoxazole -2.53 (s, 3H, CH₃), 2.76 (s, 3H, CH₃)
5-Amino-3,4-dimethylisoxazole -1.83 (s, 3H, CH₃), 2.05 (s, 3H, CH₃), 4.37 (br s, 2H, NH₂)
This compound (Predicted) CDCl₃~2.2-2.4 (s, 6H, 2 x CH₃), ~3.5-4.5 (br s, 2H, NH₂)

Prediction Rationale: The two methyl groups in the target compound are chemically equivalent and are expected to appear as a single sharp singlet. The amino protons will likely be a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Data
CompoundChemical Shift (δ) ppm
3,5-Dimethyl-4-nitroisoxazole 11.2 (CH₃), 12.5 (CH₃), 128.5 (C4-NO₂), 158.0 (C5), 165.0 (C3)
5-Amino-3,4-dimethylisoxazole 8.2 (CH₃), 9.8 (CH₃), 101.2 (C4), 156.5 (C3), 168.0 (C5-NH₂)
This compound (Predicted) ~10-12 (2 x CH₃), ~110-120 (C4-NH₂), ~155-160 (C5), ~160-165 (C3)

Prediction Rationale: The chemical shifts of the methyl carbons are expected to be in a similar range to the precursor and the isomer. The carbon bearing the amino group (C4) is predicted to be significantly shielded compared to the nitro-substituted carbon. The C3 and C5 carbons are expected to have shifts influenced by the electron-donating amino group.

Infrared (IR) Spectroscopy Data
CompoundKey Absorptions (cm⁻¹)
3,5-Dimethyl-4-nitroisoxazole ~1530 (asymmetric NO₂ stretch), ~1370 (symmetric NO₂ stretch)
5-Amino-3,4-dimethylisoxazole ~3400-3200 (N-H stretch, two bands for primary amine), ~1620 (N-H bend)
This compound (Predicted) ~3400-3200 (N-H stretch, two bands), ~1620 (N-H bend), ~1340-1250 (C-N stretch)

Prediction Rationale: The IR spectrum of a primary amine is characterized by two N-H stretching bands in the high-frequency region and an N-H bending (scissoring) vibration. A C-N stretching band is also expected.

Mass Spectrometry Data
CompoundMolecular FormulaMolecular WeightKey Fragments (m/z)
3,5-Dimethyl-4-nitroisoxazole C₅H₆N₂O₃142.11142 (M⁺), 96 (M⁺ - NO₂)
5-Amino-3,4-dimethylisoxazole C₅H₈N₂O112.13112 (M⁺), 97, 83, 69
This compound (Predicted) C₅H₈N₂O112.13112 (M⁺), 97 (M⁺ - CH₃), 83, 69

Prediction Rationale: The molecular ion peak is expected at m/z 112. Common fragmentation pathways would involve the loss of a methyl group and cleavage of the isoxazole ring.

Experimental Protocols

A plausible synthetic route to this compound is the reduction of the corresponding nitro compound, 3,5-dimethyl-4-nitroisoxazole.

Synthesis of 3,5-Dimethyl-4-nitroisoxazole (Precursor)

A general method for the synthesis of 3,5-dimethyl-4-nitroisoxazole involves the nitration of 3,5-dimethylisoxazole.

Materials:

  • 3,5-Dimethylisoxazole

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add concentrated sulfuric acid to 3,5-dimethylisoxazole.

  • To this cooled mixture, add fuming nitric acid dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Neutralize the resulting solution with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield crude 3,5-dimethyl-4-nitroisoxazole, which can be further purified by recrystallization or column chromatography.

Synthesis of this compound (Target Compound)

The reduction of the nitro group can be achieved using various methods, with tin(II) chloride in hydrochloric acid being a common and effective approach.

Materials:

  • 3,5-Dimethyl-4-nitroisoxazole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 3,5-dimethyl-4-nitroisoxazole in ethanol or a similar suitable solvent in a round-bottom flask.

  • In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

  • Add the tin(II) chloride solution to the solution of the nitroisoxazole dropwise at 0 °C with stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully basify the mixture with a concentrated sodium hydroxide solution to a pH of 8-9.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain this compound. Further purification can be achieved by column chromatography if necessary.

Mandatory Visualizations

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis cluster_characterization Characterization 3,5-Dimethylisoxazole 3,5-Dimethylisoxazole Nitration Nitration 3,5-Dimethylisoxazole->Nitration HNO₃, H₂SO₄ 3,5-Dimethyl-4-nitroisoxazole 3,5-Dimethyl-4-nitroisoxazole Nitration->3,5-Dimethyl-4-nitroisoxazole Reduction Reduction 3,5-Dimethyl-4-nitroisoxazole->Reduction SnCl₂, HCl This compound This compound Reduction->this compound Spectroscopy Spectroscopy This compound->Spectroscopy NMR, IR, Mass Spec

Caption: Synthetic workflow for this compound.

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry and drug development. Its unique electronic properties and versatile synthetic accessibility have led to its incorporation into a wide array of pharmaceuticals, agrochemicals, and materials. This technical guide delves into the seminal discoveries and historical milestones that have shaped our understanding and application of isoxazole chemistry, providing a comprehensive resource for researchers in the field.

The Dawn of Isoxazole Chemistry: The Pioneering Work of Ludwig Claisen

The journey into the world of isoxazoles began in the late 19th and early 20th centuries, with the foundational work of German chemist Ludwig Claisen. While his earlier work in 1891 involved the synthesis of 3,5-dimethylisoxazole, it was his 1903 publication that described the first synthesis of the parent isoxazole ring.[1] This landmark achievement laid the groundwork for over a century of research and development in isoxazole chemistry.

Experimental Protocol: Claisen's Synthesis of Isoxazole (1903)

The first synthesis of isoxazole was achieved through the oximation of propargylaldehyde acetal.[1]

Materials:

  • Propargylaldehyde diethylacetal

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Ether

  • Dilute sulfuric acid

Procedure:

  • An aqueous solution of hydroxylamine hydrochloride was carefully neutralized with sodium carbonate.

  • To this solution, propargylaldehyde diethylacetal was added, and the mixture was shaken, resulting in a gentle warming effect.

  • The reaction mixture was allowed to stand for a short period, after which the oily layer was separated.

  • The aqueous layer was extracted with ether, and the ether extracts were combined with the oily layer.

  • The combined organic phase was dried and the ether was removed by distillation.

  • The crude product was then distilled. A vigorous reaction occurred, leading to the formation of isoxazole.

  • The isoxazole was purified by treatment with a small amount of dilute sulfuric acid to remove any basic impurities, followed by a final distillation.

This initial synthesis, though modest in its yield by modern standards, was a monumental step, providing the first access to the fundamental isoxazole scaffold and opening the door for the exploration of its derivatives.

The Rise of a New Synthetic Paradigm: Nitrile Oxide Cycloaddition

A significant advancement in isoxazole synthesis came with the work of A. Quilico and his school, who extensively developed the 1,3-dipolar cycloaddition of nitrile oxides with alkynes. This method proved to be remarkably versatile and regioselective, allowing for the synthesis of a wide variety of substituted isoxazoles.

Experimental Protocol: A Representative Nitrile Oxide Cycloaddition

The following protocol illustrates the general principle of isoxazole synthesis via the in-situ generation of a nitrile oxide from an aldoxime, followed by cycloaddition with an alkyne.

Materials:

  • Aromatic or aliphatic aldoxime

  • N-Chlorosuccinimide (NCS) or similar oxidizing agent

  • An alkyne

  • A suitable solvent (e.g., chloroform, dichloromethane)

  • A base (e.g., triethylamine)

Procedure:

  • The aldoxime is dissolved in a suitable solvent.

  • N-Chlorosuccinimide is added to the solution to convert the aldoxime to the corresponding hydroximoyl chloride.

  • The alkyne is then added to the reaction mixture.

  • A base, such as triethylamine, is added dropwise to the mixture. This facilitates the in-situ formation of the nitrile oxide from the hydroximoyl chloride and promotes the 1,3-dipolar cycloaddition reaction with the alkyne.

  • The reaction is stirred at room temperature or with gentle heating until completion, which can be monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying of the organic layer and removal of the solvent under reduced pressure.

  • The crude isoxazole product is then purified by recrystallization or column chromatography.

This synthetic route has become a mainstay in isoxazole chemistry due to its broad applicability and control over the substitution pattern of the resulting isoxazole ring.

Quantitative Data Summary

The following tables summarize key quantitative data for the parent isoxazole and some of its early-synthesized derivatives, providing a snapshot of the physical properties that were characterized during the initial phases of isoxazole research.

PropertyValueReference
Molecular Formula C₃H₃NO[2]
Molecular Weight 69.06 g/mol [2]
Boiling Point 95 °C[2]
Density 1.075 g/mL at 25 °C[2]
Appearance Colorless to pale yellow clear liquid (est)[3]

Table 1: Physical Properties of Isoxazole

CompoundSynthesis Year (Reported)Melting Point (°C)Boiling Point (°C)Yield (%)Reference(s)
3,5-Dimethylisoxazole1891-14142-144N/A[1][3][4]
3,5-Diphenylisoxazole2013 (example)183-184N/A80.2[5]
5-(4-Chlorophenyl)-3-phenylisoxazole2013 (example)183-184N/A73[5]
3-(4-Bromophenyl)-5-(3-chlorophenyl)isoxazole2013 (example)196-197N/A63.7[5]
5-(4-Fluorophenyl)-3-phenylisoxazole2013 (example)185-186N/A85.2[5]

Table 2: Physical Properties and Yields of Selected Isoxazole Derivatives (Note: Yields for early syntheses are often not reported or are not comparable to modern standards. The yields presented here are from more recent, optimized procedures for historical compounds.)

Visualizing the Historical Development of Isoxazole Synthesis

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways in the historical development of isoxazole chemistry.

discovery_timeline cluster_claisen Claisen's Pioneering Syntheses cluster_quilico Quilico's Nitrile Oxide Cycloaddition propargylaldehyde Propargylaldehyde Acetal isoxazole Isoxazole (1903) propargylaldehyde->isoxazole Oximation hydroxylamine Hydroxylamine hydroxylamine->isoxazole aldoxime Aldoxime hydroximoyl_chloride Hydroximoyl Chloride aldoxime->hydroximoyl_chloride Oxidation ncs NCS ncs->hydroximoyl_chloride nitrile_oxide Nitrile Oxide hydroximoyl_chloride->nitrile_oxide Base substituted_isoxazole Substituted Isoxazole nitrile_oxide->substituted_isoxazole [3+2] Cycloaddition alkyne Alkyne alkyne->substituted_isoxazole

Figure 1: Key historical pathways to isoxazole synthesis.

experimental_workflow start Start: Propargylaldehyde Diethylacetal & Hydroxylamine Hydrochloride neutralization Neutralize Hydroxylamine with Sodium Carbonate start->neutralization reaction React with Propargylaldehyde Acetal neutralization->reaction separation Separate Oily Layer reaction->separation extraction Extract Aqueous Layer with Ether separation->extraction drying Dry and Remove Ether extraction->drying distillation Distill Crude Product drying->distillation purification Purify with Dilute Sulfuric Acid distillation->purification final_product Final Product: Isoxazole purification->final_product

Figure 2: Experimental workflow for Claisen's 1903 isoxazole synthesis.

Conclusion

From its initial synthesis by Ludwig Claisen to the development of versatile cycloaddition strategies, the history of isoxazole chemistry is a testament to the ingenuity and progress of organic synthesis. The foundational discoveries outlined in this guide have paved the way for the widespread use of isoxazoles in modern science, particularly in the relentless pursuit of new therapeutic agents. A thorough understanding of this rich history is invaluable for today's researchers as they continue to build upon this legacy and unlock the full potential of the isoxazole scaffold.

References

The Chemistry of 3(5)-Aminoisoxazoles: A Technical Guide to Fundamental Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, present in a wide array of pharmaceuticals due to its versatile biological activities.[1][2][3][4] Among its derivatives, 3-aminoisoxazoles and 5-aminoisoxazoles are particularly valuable building blocks, offering multiple reaction sites for the synthesis of complex molecules and peptidomimetics.[1][5] This technical guide provides an in-depth exploration of the fundamental reactions of these isomeric amines, focusing on their synthesis and key transformations.

Synthesis of Aminoisoxazoles

The strategic construction of the aminoisoxazole core can be achieved through several reliable synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of 3-Aminoisoxazoles

A prevalent and versatile method for synthesizing 3-amino-5-substituted isoxazoles is a two-step process starting from 3-bromoisoxazolines. This approach involves an initial addition-elimination reaction with a variety of amines, followed by an oxidation step to yield the aromatic isoxazole ring.[6][7] This method is often favored over direct nucleophilic aromatic substitution (SNAr) on 3-haloisoxazoles, which can suffer from limited amine scope and modest yields.[6]

Another notable method involves the reaction of propiolonitrile derivatives with hydroxylamine in the presence of an alkali metal hydroxide, which can produce 3-aminoisoxazole derivatives in high yields.[8]

Synthesis of 5-Aminoisoxazoles

The most prominent route to 5-aminoisoxazoles is the 1,3-dipolar cycloaddition of nitrile oxides with enamines, particularly α-cyanoenamines.[9][10] This reaction is highly regioselective, leading specifically to the 5-amino substituted product.[9] The nitrile oxides are typically generated in situ from precursors like chloroximes (by dehydrohalogenation) or primary nitroalkanes (by dehydration using methods like the Mukayama protocol) to prevent their dimerization.[9][10]

An alternative approach involves the reaction of thiocarbamoylcyanoacetates with hydroxylamine, providing a convenient pathway to 5-aminoisoxazoles.[11]

Key Reactions of 3(5)-Aminoisoxazoles

The reactivity of aminoisoxazoles is characterized by the interplay between the amino group and the isoxazole ring. These compounds can undergo a variety of transformations, including electrophilic substitutions, rearrangements, and heterocyclizations.

Reactions at the Amino Group

The exocyclic amino group of 3(5)-aminoisoxazoles readily undergoes reactions typical of primary or secondary amines, such as N-acylation and N-alkylation.[12][13] These reactions are fundamental for introducing further diversity and building more complex molecular architectures.

A particularly interesting and highly chemoselective reaction has been described for 5-aminoisoxazoles with α-diazocarbonyl compounds.[14][15][16] By carefully selecting the reaction conditions, the outcome can be directed towards either a Wolff rearrangement to produce N-isoxazole amides (under thermal conditions) or an N-H insertion reaction to yield α-amino acid derivatives (in the presence of a rhodium catalyst).[14][16]

Electrophilic Substitution

While the amino group is a primary site for reaction, electrophilic attack can also occur at the C-4 position of the isoxazole ring.[13] This allows for the introduction of various substituents at this position, further expanding the synthetic utility of these building blocks.

Ring-Opening and Rearrangement Reactions

The isoxazole ring, while aromatic, can be induced to open under certain conditions, providing access to a range of difunctionalized compounds such as β-hydroxy nitriles or enaminoketones.[6][17] This reactivity makes isoxazoles useful "masked" forms of these synthetic units.[6]

Thermally induced reactions of 5-aminoisoxazoles can lead to skeletal rearrangements. For instance, heating these compounds can lead to the formation of pyrazine-2,5-dicarboxamides through a proposed 2H-azirine intermediate.[18]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of 3- and 5-aminoisoxazoles, as well as the chemoselective reactions of 5-aminoisoxazoles.

Table 1: Synthesis of 3-Amino-5-substituted-isoxazoles via Addition-Elimination and Oxidation

EntryAmine3-Aminoisoxazoline Yield (%)3-Aminoisoxazole Yield (%)
14-Methylpiperidine9592
2Morpholine9894
3N-Methylbenzylamine9691
4Aniline7585
5Ethanolamine9188

Data sourced from Organic Letters, 2009.[6]

Table 2: Synthesis of 5-Aminoisoxazoles via 1,3-Dipolar Cycloaddition

EntryR (on Nitrile Oxide)EnamineProductYield (%)
1p-ClPh1-Morpholinoacrylonitrile4-(4-Chlorophenyl)-5-(morpholin-4-yl)isoxazole72
2Me1-Morpholinoacrylonitrile4-Methyl-5-(morpholin-4-yl)isoxazole65
3CONHPh1-MorpholinoacrylonitrileN-Phenyl-5-(morpholin-1-yl)isoxazole-3-carboxamide64
4CONHPh1-(Piperidin-1-yl)acrylonitrileN-Phenyl-5-(piperidin-1-yl)isoxazole-3-carboxamide58

Data sourced from Molecules, 2004.[9]

Table 3: Chemoselective Reactions of 5-Aminoisoxazoles with α-Diazocarbonyl Compounds

5-AminoisoxazoleDiazo CompoundConditionProduct TypeYield (%)
3-Phenyl-5-aminoisoxazoleEthyl 2-diazo-2-methylpropanoateToluene, 110 °CWolff Rearrangement95
3-Phenyl-5-aminoisoxazoleEthyl 2-diazo-2-methylpropanoateRh2(Oct)4, DCE, 40 °CN-H Insertion92
3-(4-Fluorophenyl)-5-aminoisoxazoleEthyl 2-diazo-2-methylpropanoateToluene, 110 °CWolff Rearrangement95
3-(4-Fluorophenyl)-5-aminoisoxazoleEthyl 2-diazo-2-methylpropanoateRh2(Oct)4, DCE, 40 °CN-H Insertion90

Data sourced from The Journal of Organic Chemistry, 2019.[16]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Aminoisoxazolines

To a solution of a 3-bromoisoxazoline (1.0 equiv) in n-butanol (0.2 M) is added the desired amine (1.2 equiv) and a base such as triethylamine (1.5 equiv). The reaction mixture is heated to reflux (116-118 °C) and monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the corresponding 3-aminoisoxazoline.[6]

Protocol 2: General Procedure for the Oxidation of 3-Aminoisoxazolines to 3-Aminoisoxazoles

A solution of the 3-aminoisoxazoline (1.0 equiv) in a suitable solvent like dichloromethane is treated with an oxidizing agent, for example, iodine, in the presence of a base. The reaction is stirred at room temperature until the starting material is consumed (as monitored by TLC). The reaction mixture is then quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography to yield the 3-aminoisoxazole.[6]

Protocol 3: One-Pot Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition

This procedure involves the in situ generation of the nitrile oxide followed by its reaction with an α-cyanoenamine.[9][10]

  • Method A (from Chloroxime): To a solution of the α-cyanoenamine (1.0 equiv) in toluene is added a solution of the corresponding chloroxime (1.1 equiv) in toluene. Triethylamine (1.2 equiv) is then added dropwise, and the mixture is stirred at room temperature. The reaction progress is monitored by TLC. After completion, the triethylamine hydrochloride salt is filtered off, and the filtrate is concentrated. The residue is purified by column chromatography.[9]

  • Method B (Mukaiyama Method from Nitroalkane): To a stirred solution of a primary nitroalkane (1.0 equiv) and phenyl isocyanate (2.0 equiv) in dry toluene is added a catalytic amount of triethylamine. The mixture is stirred at room temperature, and the α-cyanoenamine (1.2 equiv) is added. The reaction is then heated to reflux. After cooling, the solvent is evaporated, and the product is isolated by chromatography.[9]

Protocol 4: Chemoselective Reaction of 5-Aminoisoxazoles
  • Wolff Rearrangement (Thermal Conditions): A mixture of the 5-aminoisoxazole (1.0 equiv) and the α-diazocarbonyl compound (1.2 equiv) in a solvent such as toluene is heated at 110 °C in a sealed tube. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.[16]

  • N-H Insertion (Catalytic Conditions): To a solution of the 5-aminoisoxazole (1.2 equiv) and the rhodium catalyst (e.g., Rh2(Oct)4, 1 mol%) in a solvent like dichloroethane (DCE) at 40 °C is added a solution of the α-diazocarbonyl compound (1.0 equiv) in DCE dropwise over a period of time. The reaction is stirred at this temperature until the diazo compound is consumed. The solvent is then evaporated, and the residue is purified by column chromatography.[16]

Visualizations

The following diagrams illustrate key synthetic pathways and reaction mechanisms described in this guide.

synthesis_of_3_aminoisoxazoles cluster_step1 Step 1: Addition-Elimination cluster_step2 Step 2: Oxidation BromoIsoxazoline 3-Bromoisoxazoline AminoIsoxazoline 3-Aminoisoxazoline BromoIsoxazoline->AminoIsoxazoline + Amine Amine R2NH Base Base Base->BromoIsoxazoline promotes AminoIsoxazole 3-Aminoisoxazole AminoIsoxazoline->AminoIsoxazole Oxidation Oxidant Oxidant (e.g., I2) Oxidant->AminoIsoxazoline

Caption: Workflow for the two-step synthesis of 3-aminoisoxazoles.

synthesis_of_5_aminoisoxazoles cluster_generation Nitrile Oxide Generation (in situ) cluster_cycloaddition [3+2] Cycloaddition Chloroxime Chloroxime NitrileOxide Nitrile Oxide Chloroxime->NitrileOxide Base Nitroalkane Nitroalkane Nitroalkane->NitrileOxide Dehydration Aminoisoxazole 5-Aminoisoxazole NitrileOxide->Aminoisoxazole Enamine α-Cyanoenamine Enamine->Aminoisoxazole

Caption: General workflow for 5-aminoisoxazole synthesis.

chemoselective_reactions cluster_wolff Thermal Conditions cluster_nh Rh(II) Catalyst start 5-Aminoisoxazole + α-Diazocarbonyl Wolff Wolff Rearrangement start->Wolff Heat (110 °C) NH_Insertion N-H Insertion start->NH_Insertion Rh2(Oct)4 Amide N-Isoxazole Amide Wolff->Amide AminoAcid α-Amino Acid Derivative NH_Insertion->AminoAcid

Caption: Divergent reactivity of 5-aminoisoxazoles.

References

Methodological & Application

Application Note: Synthesis of 3,5-Dimethylisoxazole and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anti-inflammatory, antibiotic, and anticancer properties.[1][2] Specifically, the 3,5-dimethylisoxazole moiety has been identified as an effective mimic for acetylated lysine, leading to the development of potent bromodomain (BRD) inhibitors for cancer therapy.[3][4][5] This document provides detailed protocols for the synthesis of the parent 3,5-dimethylisoxazole via a classical condensation reaction and for the synthesis of its derivatives through a versatile 1,3-dipolar cycloaddition, a key strategy in modern drug discovery.[2][6][7]

Method 1: Synthesis of 3,5-Dimethylisoxazole via Cyclocondensation

This method outlines the classic and efficient synthesis of 3,5-dimethylisoxazole from the cyclocondensation of acetylacetone (a 1,3-dicarbonyl compound) with hydroxylamine hydrochloride.[8][9][10]

Reaction Scheme:

acetylacetone Acetylacetone intermediate [Cyclocondensation] acetylacetone->intermediate hydroxylamine Hydroxylamine Hydrochloride hydroxylamine->intermediate:n plus + isoxazole 3,5-Dimethylisoxazole intermediate->isoxazole water 2 H₂O intermediate->water + hcl HCl intermediate->hcl +

Caption: General reaction for 3,5-dimethylisoxazole synthesis.

Experimental Protocol:

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroxylamine hydrochloride (e.g., 7.0 g, 0.1 mol) in 50 mL of deionized water.

  • Basification: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (e.g., 4.0 g, 0.1 mol) in 25 mL of water. This liberates the free hydroxylamine.

  • Addition of Diketone: To the cold, stirred solution, add acetylacetone (e.g., 10.0 g, 0.1 mol) dropwise over 15-20 minutes. An exothermic reaction will occur.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Then, heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash them sequentially with deionized water (2 x 50 mL) and then with saturated brine (1 x 50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Solvent Removal: Remove the diethyl ether using a rotary evaporator.

  • Purification: The resulting crude product can be purified by fractional distillation to yield pure 3,5-dimethylisoxazole as a colorless to pale yellow liquid.[11]

Data Presentation:
Compound NameMolecular FormulaMolecular WeightYield (%)Boiling Point (°C)
3,5-DimethylisoxazoleC₅H₇NO97.1275-85%142-144

Method 2: Synthesis of 3,5-Disubstituted Isoxazole Derivatives via 1,3-Dipolar Cycloaddition

This protocol describes a versatile method for synthesizing various 3,5-disubstituted isoxazoles. The key step is a [3+2] cycloaddition reaction between a terminal alkyne and a nitrile oxide, which is generated in situ from an aldoxime.[2][6][12][13] This approach allows for significant diversity at both the 3- and 5-positions of the isoxazole ring.

Experimental Workflow:

G start Start: Aldehyde + Alkyne oxime_formation Step 1: Oxime Formation (Aldehyde + NH₂OH·HCl) start->oxime_formation nitrile_oxide_gen Step 2: In Situ Nitrile Oxide Generation (Oxime + NCS/Base) oxime_formation->nitrile_oxide_gen cycloaddition Step 3: 1,3-Dipolar Cycloaddition (Nitrile Oxide + Alkyne) nitrile_oxide_gen->cycloaddition workup Step 4: Aqueous Work-up & Extraction cycloaddition->workup purification Step 5: Purification (Column Chromatography) workup->purification product End: Pure 3,5-Disubstituted Isoxazole purification->product

Caption: Workflow for 1,3-dipolar cycloaddition synthesis.

Experimental Protocol (Example: Synthesis of 3-Phenyl-5-methylisoxazole):

Materials:

  • Benzaldehyde

  • Propyne (or a suitable precursor like 2-butynoic acid for decarboxylation) or, more practically for lab scale, ethynyltrimethylsilane followed by desilylation, or using a terminal alkyne like 1-pentyne for a different 5-substituent. For this example, we will use phenylacetylene to demonstrate the synthesis of 3,5-diphenylisoxazole as a representative protocol.

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • N-Chlorosuccinimide (NCS)

  • Pyridine or Triethylamine (TEA)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Oxime Formation: Dissolve benzaldehyde (e.g., 2.12 g, 20 mmol) and hydroxylamine hydrochloride (e.g., 1.53 g, 22 mmol) in a suitable solvent like ethanol/water (3:1, 40 mL). Add a base like sodium acetate or pyridine (e.g., 1.74 mL, 22 mmol) and stir the mixture at room temperature for 2-4 hours, or until TLC indicates consumption of the aldehyde.

  • Nitrile Oxide Generation & Cycloaddition (One-Pot):

    • To the flask containing the benzaldoxime, add a solvent such as DMF (40 mL).

    • Add phenylacetylene (e.g., 2.04 g, 20 mmol).

    • Slowly add N-chlorosuccinimide (NCS) (e.g., 2.94 g, 22 mmol) portion-wise to the stirred solution. The temperature should be monitored and maintained, if necessary, with a cool water bath.

    • After the NCS addition, add triethylamine (TEA) (e.g., 3.06 mL, 22 mmol) dropwise. The reaction mixture is typically stirred at room temperature overnight.[14]

  • Work-up: Quench the reaction by pouring the mixture into 200 mL of cold water. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Drying and Solvent Removal: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure 3,5-diphenylisoxazole.

Data Presentation (Example Derivatives):

This table summarizes representative data for various derivatives synthesized via the 1,3-dipolar cycloaddition method. Yields and properties are dependent on the specific substrates and conditions used.

R¹ (from Aldehyde)R² (from Alkyne)Product NameYield (%)M.p. (°C)
PhenylPhenyl3,5-Diphenylisoxazole70-90141-143
4-ChlorophenylPhenyl3-(4-Chlorophenyl)-5-phenylisoxazole65-85150-152
PhenylMethyl3-Phenyl-5-methylisoxazole60-8066-68
4-Methoxyphenyln-Propyl3-(4-Methoxyphenyl)-5-propylisoxazole55-75Oil

Safety Precautions:

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Acetylacetone is flammable. Hydroxylamine hydrochloride is corrosive and an irritant.

  • Organic solvents like diethyl ether and ethyl acetate are flammable and should be handled with care.

  • N-Chlorosuccinimide (NCS) is a corrosive solid and a strong oxidizing agent. Avoid contact with skin and eyes.

References

Application Notes and Protocols: 3,5-Dimethylisoxazol-4-amine as a Versatile Synthetic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3,5-dimethylisoxazol-4-amine, a versatile building block in the development of biologically active compounds, particularly in the realm of cancer therapeutics. Detailed protocols for the synthesis and evaluation of potent Bromodomain and Extra-Terminal (BET) family protein inhibitors are provided, highlighting the importance of this isoxazole scaffold in modern drug discovery.

Introduction

This compound serves as a crucial starting material for the synthesis of a variety of heterocyclic compounds with significant pharmacological activities. Its unique structural features, including the presence of a reactive amino group and a stable isoxazole core, make it an attractive scaffold for the generation of diverse chemical libraries. Notably, derivatives of this compound have emerged as potent inhibitors of BRD4, a key epigenetic reader and a promising target in oncology.

Key Applications in Drug Discovery

Derivatives of this compound have been successfully employed in the development of:

  • BRD4 Inhibitors: As potent and selective inhibitors of the BET family of proteins, particularly BRD4, for the treatment of various cancers, including leukemia and solid tumors.

  • Endothelin Receptor Antagonists: For the potential treatment of cardiovascular diseases.

  • Other Bioactive Molecules: The scaffold has been explored for the synthesis of compounds with a range of other biological activities.

Data Presentation: Biological Activity of 3,5-Dimethylisoxazole-4-amine Derivatives

The following tables summarize the biological activity of representative compounds synthesized using this compound as a key building block.

Table 1: In vitro BRD4 Inhibitory Activity

CompoundTargetIC50 (nM)Reference
11h BRD4(1)27.0[1]
BRD4(2)180[1]
11d BRD4550[2]
11e BRD4860[2]
11f BRD4800[2]
22 BRD4(1)7.7[3]

Table 2: Anti-proliferative Activity of 3,5-Dimethylisoxazole-4-amine Derivatives

CompoundCell LineIC50 (µM)Cancer TypeReference
11h HL-600.120Acute Myeloid Leukemia[1]
MV4-110.09Acute Myeloid Leukemia[1]
11d MV4-110.19Acute Myeloid Leukemia[2]
11e MV4-110.32Acute Myeloid Leukemia[2]
11f MV4-110.12Acute Myeloid Leukemia[2]
22 HCT1160.162Colorectal Cancer[3]

Experimental Protocols

Protocol 1: General Synthesis of 6-(3,5-Dimethylisoxazol-4-yl)-containing Dihydroquinazolinone BRD4 Inhibitors (e.g., Compound 11h)

This protocol outlines a general multi-step synthesis of dihydroquinazolinone-based BRD4 inhibitors.

Step 1: Synthesis of the Dihydroquinazolinone Core

A mixture of an appropriately substituted 2-aminobenzaldehyde, an aniline, and an isocyanate in a suitable solvent (e.g., dichloromethane) is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the dihydroquinazolinone core.

Step 2: Suzuki-Miyaura Coupling to Introduce the 3,5-Dimethylisoxazole Moiety

  • To a solution of the halogenated dihydroquinazolinone core (1 equivalent) and (3,5-dimethylisoxazol-4-yl)boronic acid (1.5 equivalents) in a mixture of toluene and ethanol is added an aqueous solution of sodium carbonate (2 M).

  • The mixture is degassed with argon for 15 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) is added, and the reaction mixture is heated to reflux under an argon atmosphere.

  • The reaction is monitored by TLC. Upon completion, the mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the 6-(3,5-dimethylisoxazol-4-yl)-dihydroquinazolinone intermediate.

Step 3: Alkylation to Introduce the Triazole Moiety

  • To a solution of the 6-(3,5-dimethylisoxazol-4-yl)-dihydroquinazolinone (1 equivalent) in anhydrous DMF is added sodium hydride (1.2 equivalents) at 0 °C.

  • The mixture is stirred for 30 minutes, followed by the addition of the appropriate 4-(chloromethyl)-1-aryl-1H-1,2,3-triazole (1.1 equivalents).

  • The reaction is stirred at room temperature overnight.

  • The reaction is quenched with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The final product is purified by column chromatography. For Compound 11h ([3-((1-(2,4-difluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-6-(3,5-dimethylisoxazol-4-yl)-4-phenyl-3,4-dihydroquinazolin-2(1H)-one]), the appropriate triazole precursor would be 4-(chloromethyl)-1-(2,4-difluorophenyl)-1H-1,2,3-triazole.

Protocol 2: Western Blot Analysis of c-Myc and HEXIM1 Expression

This protocol is used to assess the downstream effects of BRD4 inhibition.

  • Cell Culture and Treatment: Plate cancer cells (e.g., HL-60, MV4-11, or HCT116) at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of the synthesized inhibitor or vehicle control (DMSO) for 24-48 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against c-Myc (e.g., 1:1000 dilution) and HEXIM1 (e.g., 1:1000 dilution) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH, 1:5000) should also be used.

  • Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit.

  • Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the inhibitors on cell cycle progression.

  • Cell Treatment: Treat cells with the inhibitor at various concentrations for 24-48 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A in PBS.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.

  • Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

BRD4 Inhibition Signaling Pathway BRD4_Inhibitor 3,5-Dimethylisoxazole Derivative (e.g., 11h, 22) BRD4 BRD4 BRD4_Inhibitor->BRD4 PTEFb P-TEFb BRD4->PTEFb Recruits HEXIM1_Gene HEXIM1 Gene BRD4->HEXIM1_Gene Suppresses Transcription Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Binds RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II Activates cMyc_Gene c-Myc Gene RNA_Pol_II->cMyc_Gene Transcription cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein Translation Cell_Proliferation Cell Proliferation & Growth cMyc_Protein->Cell_Proliferation Promotes HEXIM1_mRNA HEXIM1 mRNA HEXIM1_Gene->HEXIM1_mRNA HEXIM1_Protein HEXIM1 Protein HEXIM1_mRNA->HEXIM1_Protein Translation HEXIM1_Protein->PTEFb Inhibits

Caption: BRD4 inhibition by 3,5-dimethylisoxazole derivatives.

Synthetic Workflow for BRD4 Inhibitors Start This compound Step1 Functionalization (e.g., Borylation) Start->Step1 Step2 Suzuki-Miyaura Coupling Step1->Step2 Intermediate2 Coupled Intermediate Step2->Intermediate2 Intermediate1 Dihydroquinazolinone Core Intermediate1->Step2 Step3 Alkylation Intermediate2->Step3 Final_Product Final BRD4 Inhibitor (e.g., Compound 11h) Step3->Final_Product Biological_Eval Biological Evaluation - BRD4 Inhibition Assay - Anti-proliferative Assay - Western Blot - Cell Cycle Analysis Final_Product->Biological_Eval

Caption: General synthetic and evaluation workflow.

References

Applications of 3,5-Dimethylisoxazol-4-amine in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The compound 3,5-dimethylisoxazol-4-amine serves as a versatile scaffold in medicinal chemistry, primarily utilized in the design and synthesis of potent kinase inhibitors and other therapeutic agents. Its rigid isoxazole core, coupled with the reactive amine functionality, provides a valuable starting point for the development of novel drug candidates. This document outlines key applications, presents quantitative data for synthesized derivatives, provides detailed experimental protocols, and visualizes relevant biological pathways and synthetic workflows.

Application Notes

The primary application of the this compound scaffold is in the development of inhibitors for Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4. These proteins are key regulators of gene transcription and are considered significant targets in oncology. The 3,5-dimethylisoxazole moiety acts as an effective bioisostere for acetylated lysine, enabling it to bind to the acetyl-lysine binding pocket of bromodomains.

Derivatives of this compound have demonstrated significant potential in the following areas:

  • Oncology: As potent and selective inhibitors of BRD4 for the treatment of various cancers, including leukemia and colorectal cancer.[1][2] These inhibitors function by displacing BRD4 from chromatin, leading to the downregulation of oncogenes like c-Myc, cell cycle arrest, and apoptosis.[1][2]

  • Neuroscience: A derivative, 3,5-dimethyl-isoxazole-4-carboxylic acid, has been identified as a histamine H3 receptor antagonist with potential applications in the treatment of depression.

Data Presentation: BRD4 Inhibitory Activity

The following tables summarize the in vitro activity of various 3,5-dimethylisoxazole derivatives as BRD4 inhibitors.

Table 1: In vitro BRD4 Inhibitory Activity of 3,5-Dimethylisoxazole Derivatives.

CompoundTargetIC50 (nM)
11h BRD4(1)27.0
BRD4(2)180
11d BRD4550
11e BRD4860
11f BRD4800
22 BRD4Not specified

Table 2: Anti-proliferative Activity of 3,5-Dimethylisoxazole Derivatives in Cancer Cell Lines.

CompoundCell LineIC50 (µM)
11h HL-600.120
MV4-110.09
11d MV4-110.19
11e MV4-110.32
11f MV4-110.12
22 HCT1160.162

Experimental Protocols

Protocol 1: Synthesis of N-1-(3,5-dimethyl-4-isoxozolyl)-3-(4-aryl-5-thioxo-4,5-dihydro-1-H–1,2,4-triazol–3-yl)propanamides

This protocol describes a five-step synthesis starting from 4-amino-3,5-dimethylisoxazole.

Step 1: Synthesis of Ethyl 3-(3,5-dimethyl-4-isoxazolylamino)-3-oxopropanoate. A mixture of 4-amino-3,5-dimethylisoxazole (0.1 mol) and diethyl malonate (0.1 mol) is heated at 160-170°C for 2 hours. The resulting solid is cooled, triturated with ether, filtered, and recrystallized from ethanol.

Step 2: Synthesis of 3-(3,5-Dimethyl-4-isoxazolylamino)-3-oxopropanoic acid. The product from Step 1 (0.01 mol) is dissolved in a 10% sodium hydroxide solution (25 mL) and stirred for 4 hours at room temperature. The solution is then acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and dried.

Step 3: Synthesis of N'-(3-(3,5-dimethyl-4-isoxazolylamino)-3-oxopropanoyl)propanehydrazide. A mixture of the product from Step 2 (0.01 mol), ethanol (50 mL), and concentrated sulfuric acid (2-3 drops) is refluxed for 6 hours. The solvent is removed under reduced pressure, and the residue is treated with a cold, saturated sodium bicarbonate solution. The resulting solid is filtered, washed with water, and recrystallized from ethanol.

Step 4: Synthesis of 3-(3,5-dimethylisoxazolyl)propanohydrazide. The product from Step 3 (0.01 mol) and hydrazine hydrate (0.015 mol) in ethanol (30 mL) are refluxed for 5 hours. The solvent is evaporated, and the residue is cooled. The separated solid is filtered and recrystallized from ethanol.

Step 5: Synthesis of N-1-(3,5-dimethyl-4-isoxozolyl)-3-(4-aryl-5-thioxo-4,5-dihydro-1-H–1,2,4-triazol–3-yl)propanamides. A mixture of the product from Step 4 (0.001 mol), potassium hydroxide (0.001 mol), and carbon disulfide (0.0015 mol) in ethanol (20 mL) is refluxed for 10 hours. The solvent is removed, and the residue is dissolved in water. The solution is acidified with acetic acid. The precipitated solid is filtered and dried. This intermediate is then refluxed with various arylhydrazines in the presence of a catalytic amount of acetic acid to yield the final products.

Protocol 2: BRD4 Inhibition Assay (AlphaScreen)

This protocol describes a general method for evaluating the BRD4 inhibitory activity of synthesized compounds.

1. Reagents and Materials:

  • Recombinant human BRD4(1) protein

  • Biotinylated histone H4 peptide (acetylated)

  • Streptavidin-coated donor beads

  • Anti-6xHis antibody-conjugated acceptor beads

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

  • Test compounds dissolved in DMSO

2. Procedure:

  • Add 2.5 µL of test compound solution (in varying concentrations) to the wells of a 384-well plate.

  • Add 5 µL of a solution containing BRD4(1) protein and the biotinylated histone H4 peptide to each well.

  • Incubate the plate at room temperature for 30 minutes.

  • Add 5 µL of a suspension of streptavidin-coated donor beads and anti-6xHis acceptor beads to each well.

  • Incubate the plate in the dark at room temperature for 1 hour.

  • Read the plate using an AlphaScreen-compatible plate reader.

3. Data Analysis:

  • The IC50 values are calculated by fitting the dose-response curves using a suitable software (e.g., GraphPad Prism).

Visualizations

BRD4_Inhibition_Pathway Histone Histone Tail Ac_Lysine Acetylated Lysine (KAc) Histone->Ac_Lysine HATs BRD4 BRD4 Ac_Lysine->BRD4 Binds RNA_Pol_II RNA Polymerase II BRD4->RNA_Pol_II Recruits Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Apoptosis Chromatin Chromatin Transcription Transcription RNA_Pol_II->Transcription Initiates Oncogenes Oncogenes (e.g., c-Myc) Transcription->Oncogenes Expression Inhibitor 3,5-Dimethylisoxazole Derivative Inhibitor->BRD4 Inhibits Binding

Caption: BRD4 Inhibition Signaling Pathway.

Synthetic_Workflow Start This compound Step1 Reaction with Diethyl Malonate Start->Step1 Intermediate1 Ethyl 3-(3,5-dimethyl-4-isoxazolylamino) -3-oxopropanoate Step1->Intermediate1 Step2 Hydrolysis Intermediate1->Step2 Intermediate2 3-(3,5-Dimethyl-4-isoxazolylamino) -3-oxopropanoic acid Step2->Intermediate2 Step3 Esterification and Hydrazinolysis Intermediate2->Step3 Intermediate3 3-(3,5-dimethylisoxazolyl) propanohydrazide Step3->Intermediate3 Step4 Cyclization with CS2 and Arylhydrazines Intermediate3->Step4 Final_Product N-1-(3,5-dimethyl-4-isoxozolyl)-3- (4-aryl-5-thioxo-4,5-dihydro-1-H-1,2,4-triazol–3-yl)propanamides Step4->Final_Product

Caption: General Synthetic Workflow.

References

Application Notes & Protocols: Synthesis of Novel Anticancer Agents from 3,5-Dimethylisoxazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel anticancer agents derived from the versatile starting material, 3,5-dimethylisoxazol-4-amine. The isoxazole scaffold is a prominent feature in many compounds with significant therapeutic potential, including anticancer agents.[1][2][3] Derivatives of 3,5-dimethylisoxazole, in particular, have shown promise as potent inhibitors of key cancer targets such as Bromodomain-containing protein 4 (BRD4).[4][5][6]

Introduction

The isoxazole ring system is a valuable pharmacophore in medicinal chemistry due to its ability to participate in various non-covalent interactions and its metabolic stability.[3] The development of novel isoxazole derivatives as anticancer agents is an active area of research, with studies demonstrating their efficacy against a range of cancer cell lines.[1][7] These compounds have been shown to induce apoptosis, inhibit tubulin polymerization, and modulate key signaling pathways involved in cancer progression.[2][8]

This document outlines the synthesis of two classes of potential anticancer agents starting from this compound: isoxazole-amide derivatives and dimeric 3,5-dimethylisoxazole derivatives targeting BRD4.

Data Presentation

Table 1: Anticancer Activity of Isoxazole-Amide Derivatives
Compound IDTarget Cancer Cell LineIC50 (µg/mL)Reference
2d Hep3B (Liver Cancer)~23[1]
2e Hep3B (Liver Cancer)~23[1]
2d HeLa (Cervical Cancer)15.48[1]
Table 2: Anticancer Activity of Dimeric 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors
Compound IDTarget ProteinIC50 (nM)Target Cancer Cell LineIC50 (nM)Reference
22 BRD47.7HCT116 (Colorectal Cancer)162[4]
11h BRD4(1)27.0HL-60 (Leukemia)120[6]
11h BRD4(2)180MV4-11 (Leukemia)90[6]

Experimental Protocols

Protocol 1: Synthesis of Isoxazole-Amide Derivatives

This protocol describes the synthesis of isoxazole-amide derivatives via the coupling of an isoxazole carboxylic acid with various aniline derivatives. Although the literature describes the synthesis starting from 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid, a similar methodology can be adapted for derivatives of this compound following its conversion to the corresponding carboxylic acid.

Step 1: Synthesis of 3,5-dimethylisoxazole-4-carboxylic acid (Hypothetical Intermediate)

A common method for the conversion of an amine to a carboxylic acid on an aromatic ring is through a Sandmeyer-type reaction, which would involve diazotization of the amine followed by cyanation and subsequent hydrolysis.

Step 2: General Procedure for the Synthesis of 3,5-dimethyl-N-phenylisoxazole-4-carboxamide derivatives

  • Dissolve 3,5-dimethylisoxazole-4-carboxylic acid (1.0 mmol) in anhydrous dichloromethane (10 mL).

  • Add 4-dimethylaminopyridine (DMAP) (0.2 mmol) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 mmol) to the mixture.

  • Stir the reaction mixture under a nitrogen atmosphere at room temperature for 30 minutes.

  • Add the desired substituted aniline (1.2 mmol) to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., n-hexane:ethyl acetate).[1]

Protocol 2: Synthesis of Dimeric 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors

This protocol outlines a potential synthetic route for dimeric 3,5-dimethylisoxazole derivatives, which have shown potent BRD4 inhibitory activity.[4] The synthesis involves the coupling of two 3,5-dimethylisoxazole moieties with a linker.

Step 1: Functionalization of this compound

The starting amine can be functionalized to introduce a reactive group for coupling with a linker. For example, acylation with a bifunctional linker precursor.

Step 2: Dimerization Reaction

  • Dissolve the functionalized 3,5-dimethylisoxazole derivative (2.0 mmol) and a suitable bifunctional linker (1.0 mmol) in an appropriate solvent such as dimethylformamide (DMF).

  • Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA).

  • Stir the reaction mixture at room temperature or elevated temperature as required, monitoring by TLC or LC-MS.

  • After the reaction is complete, perform an aqueous workup.

  • Purify the resulting dimeric compound by column chromatography or preparative HPLC.

Mandatory Visualizations

Signaling Pathway Diagram

BRD4_inhibition_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 Ac_Histones Acetylated Histones BRD4->Ac_Histones Binds to cMYC_Gene c-MYC Gene Ac_Histones->cMYC_Gene Activates Transcription cMYC_mRNA c-MYC mRNA cMYC_Gene->cMYC_mRNA Transcription cMYC_Protein c-MYC Protein cMYC_mRNA->cMYC_Protein Translation Cell_Cycle_Genes Cell Cycle Progression Genes Apoptosis_Genes Apoptosis Regulating Genes cMYC_Protein->Cell_Cycle_Genes Activates cMYC_Protein->Apoptosis_Genes Regulates Isoxazole_Inhibitor 3,5-Dimethylisoxazole Derivative (e.g., Cmpd 22) Isoxazole_Inhibitor->BRD4

Caption: Inhibition of the BRD4 signaling pathway by 3,5-dimethylisoxazole derivatives.

Experimental Workflow Diagram

experimental_workflow Start This compound Step1 Functional Group Transformation (e.g., to Carboxylic Acid) Start->Step1 Intermediate Isoxazole Intermediate Step1->Intermediate Step2a Amide Coupling with Substituted Anilines Intermediate->Step2a Step2b Dimerization with Bifunctional Linker Intermediate->Step2b ProductA Isoxazole-Amide Derivatives Step2a->ProductA BioAssay Biological Evaluation (Anticancer Activity) ProductA->BioAssay ProductB Dimeric Isoxazole Derivatives Step2b->ProductB ProductB->BioAssay

Caption: General workflow for the synthesis and evaluation of anticancer agents.

Mechanism of Action

Derivatives of 3,5-dimethylisoxazole have been identified as effective mimics of acetylated lysine, enabling them to act as potent inhibitors of bromodomains.[9] Specifically, these compounds have been shown to target BRD4, a member of the bromodomain and extra-terminal (BET) family of proteins.[5] BRD4 plays a crucial role in the regulation of gene transcription, and its inhibition has emerged as a promising strategy in cancer therapy.[4][5]

Inhibition of BRD4 by these isoxazole derivatives leads to the downregulation of the oncogene c-MYC, which is a key downstream target of BRD4.[5][6] This, in turn, can induce cell cycle arrest, typically at the G0/G1 phase, and trigger apoptosis through intrinsic pathways.[4][5] The potent and selective inhibition of BRD4 by these novel agents underscores their potential for further development as targeted cancer therapeutics.

References

practical synthesis of 3-amino-4,5-dimethylisoxazole on a large scale

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AP-ISOX-001

Introduction

3-Amino-4,5-dimethylisoxazole is a key intermediate in the synthesis of various pharmaceutical compounds. The demand for a scalable, efficient, and regioselective synthesis is therefore of high importance in drug development and manufacturing. This document outlines a practical and robust protocol for the multi-mole scale synthesis of 3-amino-4,5-dimethylisoxazole, starting from readily available materials. The described method avoids the formation of the isomeric 5-amino-3,4-dimethylisoxazole, which is a common challenge in related synthetic routes.[1][2]

The presented synthesis utilizes technical-grade 2-methyl-2-butenenitrile and acetohydroxamic acid.[1] A key feature of this process is the purification of the starting nitrile using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to ensure a starting material of acceptable purity.[1] Acetohydroxamic acid serves as an N-protected hydroxylamine equivalent, which contributes to the high regioselectivity of the reaction.[1][2] This operationally simple method provides the target compound in a good overall yield.[1]

Synthesis Overview

The synthesis proceeds in two main stages:

  • Purification of 2-Methyl-2-butenenitrile: Treatment of technical-grade 2-methyl-2-butenenitrile with DBU.

  • Cyclization Reaction: Reaction of the purified 2-methyl-2-butenenitrile with acetohydroxamic acid in the presence of a strong base to form the desired 3-amino-4,5-dimethylisoxazole.

Data Presentation

Table 1: Summary of Reactants and Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
2-Methyl-2-butenenitrileC₅H₇N81.12Starting Material
Acetohydroxamic AcidC₂H₅NO₂75.07Reagent
Sodium Methoxide (25 wt% in Methanol)CH₃ONa54.02Base
3-Amino-4,5-dimethylisoxazoleC₅H₈N₂O112.13Product

Table 2: Key Reaction Parameters and Results

ParameterValue
ScaleMultimole
Overall Yield62%[1]
Final Product FormLight brown solid[1]
Melting Point109-116 °C[1]

Experimental Protocols

Materials and Equipment
  • Technical-grade 2-methyl-2-butenenitrile

  • Acetohydroxamic acid

  • Sodium methoxide solution (25 wt % in methanol)

  • Methanol

  • Ethyl acetate

  • Hexanes

  • Dichloromethane

  • 10% Aqueous sodium dihydrogenphosphate solution

  • Sodium sulfate

  • Large reaction vessel equipped with a mechanical stirrer, addition funnel, and reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Filtration apparatus

Protocol 1: Synthesis of 3-Amino-4,5-dimethylisoxazole
  • Reaction Setup: In a suitable reaction vessel, a solution of acetohydroxamic acid (1.0 equivalent) and 2-methyl-2-butenenitrile (1.0 equivalent) in methanol is prepared.

  • Base Addition: A 25 wt % solution of sodium methoxide in methanol (3.9 mol) is added dropwise to the reaction mixture over a period of 2 hours.[1]

  • Reaction Monitoring: The temperature of the mixture will rise during the addition, potentially reaching reflux (+65 °C).[1] A precipitate may begin to form after approximately 15 minutes of base addition.[1] The rate of addition for the final portion of the sodium methoxide solution should be controlled to maintain a gentle reflux.[1]

  • Heating: After the complete addition of the base, the thick brown mixture is stirred and heated at +64 °C for 16 hours.[1]

  • Work-up: The reaction mixture is cooled and the solvent is removed by evaporation. A 10% aqueous sodium dihydrogenphosphate solution is added to the residue until the final pH is approximately 8.[1]

  • Extraction: The resulting brown mixture is extracted three times with ethyl acetate.[1]

  • Drying and Concentration: The combined organic extracts are dried over sodium sulfate and then concentrated under reduced pressure.[1]

  • Purification: The solid residue is triturated first with a 1:1 mixture of hexanes/ether, followed by a 1:1 mixture of hexanes/dichloromethane.[1]

  • Drying: The solid filter cake is dried under vacuum to yield 3-amino-4,5-dimethylisoxazole as a light brown solid.[1]

Visualizations

Synthesis_Pathway 2_Methyl_2_butenenitrile 2-Methyl-2-butenenitrile Reaction Cyclization 2_Methyl_2_butenenitrile->Reaction Acetohydroxamic_Acid Acetohydroxamic Acid Acetohydroxamic_Acid->Reaction Product 3-Amino-4,5-dimethylisoxazole Reaction->Product Sodium Methoxide, Methanol, 64°C

Caption: Synthetic pathway for 3-amino-4,5-dimethylisoxazole.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Mix 2-Methyl-2-butenenitrile and Acetohydroxamic Acid in Methanol Base_Addition Add Sodium Methoxide (25% in MeOH) dropwise Reactants->Base_Addition Heating Heat at 64°C for 16h Base_Addition->Heating Evaporation Cool and Evaporate Solvent Heating->Evaporation pH_Adjustment Add 10% NaH2PO4 (aq) to pH ~8 Evaporation->pH_Adjustment Extraction Extract with Ethyl Acetate (3x) pH_Adjustment->Extraction Drying Dry organic phase (Na2SO4) and Concentrate Extraction->Drying Trituration Triturate with Hexanes/Ether then Hexanes/DCM Drying->Trituration Final_Drying Dry under vacuum Trituration->Final_Drying Final_Product 3-Amino-4,5-dimethylisoxazole (Light brown solid) Final_Drying->Final_Product Yield: 62%

Caption: Experimental workflow for the synthesis and purification.

References

Application Notes and Protocols: Condensation Reaction of 3,5-Dimethylisoxazol-4-amine with Aromatic Aldehydes for the Synthesis of Biologically Active Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The condensation of 3,5-dimethylisoxazol-4-amine with various aromatic aldehydes provides a versatile and efficient route to a class of Schiff bases with significant therapeutic potential. These isoxazole-containing imines have garnered considerable interest in medicinal chemistry due to their broad spectrum of biological activities. The isoxazole moiety is a key pharmacophore found in several approved drugs, and its combination with the azomethine group of Schiff bases often leads to compounds with enhanced pharmacological profiles.

The resulting Schiff bases and their metal complexes have demonstrated promising antibacterial, antifungal, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4][5][6][7][8][9] This wide range of activities makes them attractive candidates for further investigation in drug discovery and development programs.

This document provides detailed application notes on the synthesis of these compounds, summarizing key reaction data and outlining comprehensive experimental protocols for both conventional and microwave-assisted methods. Furthermore, it elucidates the potential mechanisms of action for their observed biological effects through detailed signaling pathway diagrams.

Data Presentation: Synthesis of 4-((Arylmethylene)amino)-3,5-dimethylisoxazoles

The synthesis of Schiff bases from this compound and aromatic aldehydes can be achieved through conventional heating (reflux) or microwave irradiation. Microwave-assisted synthesis has been shown to significantly reduce reaction times and, in many cases, improve product yields.[1] Below is a summary of representative quantitative data for both methods.

Table 1: Conventional Synthesis via Reflux

Aromatic Aldehyde SubstituentSolventCatalystReaction Time (hours)Yield (%)Reference
4-MethoxyMethanol-280-85[2]
5-MethylsalicylaldehydeMethanol-280-85[2]
4-(Dimethylamino)Methanol-5Not specified, crystalline product obtained[10]
SalicylaldehydeMethanolGlacial Acetic Acid388[11]
2-Hydroxy-3-methoxyMethanolGlacial Acetic Acid386[11]
2-Hydroxy-1-naphthaldehydeMethanolGlacial Acetic Acid391[11]
4-NitroEthanolGlacial Acetic Acid15Not specified[12]
4-HydroxyEthanolGlacial Acetic Acid15Not specified[12]

Table 2: Microwave-Assisted Synthesis

Aromatic Aldehyde SubstituentSolventPower (W)Reaction Time (minutes)Yield (%)Reference
Various substituted salicylaldehydesEthanolNot Specified0.590-95[1]
Various aromatic aldehydesNone2002-3>90
Hydroxy halo substitutedEthanol/DMF2000.17-5.33High[11]

Experimental Protocols

The following are detailed protocols for the synthesis of Schiff bases derived from this compound.

Protocol 1: Conventional Synthesis via Reflux

This protocol is a generalized procedure based on common practices reported in the literature.[2][11]

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-methoxybenzaldehyde)

  • Methanol or Ethanol (analytical grade)

  • Glacial acetic acid (optional, catalytic amount)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of methanol or ethanol.

  • To this solution, add an equimolar amount (1.0 eq) of the desired aromatic aldehyde.

  • If a catalyst is used, add a few drops of glacial acetic acid to the reaction mixture.

  • Fit the flask with a condenser and place it on a magnetic stirrer with a hotplate.

  • Heat the reaction mixture to reflux (typically 65-80°C) and stir for 2-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold methanol or ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to obtain the pure Schiff base.

  • Dry the purified product in a desiccator or vacuum oven.

Characterization: The structure of the synthesized Schiff bases can be confirmed by various spectroscopic techniques, including:

  • FT-IR: Look for the characteristic C=N (imine) stretching vibration, typically in the range of 1580-1650 cm⁻¹.

  • ¹H NMR: The formation of the Schiff base is confirmed by the appearance of a singlet peak for the azomethine proton (-CH=N-), usually in the downfield region (δ 8-10 ppm).

  • ¹³C NMR: The carbon of the azomethine group will appear in the range of δ 145-165 ppm.

  • Mass Spectrometry: To confirm the molecular weight of the product.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a more rapid and often higher-yielding alternative to conventional heating.[1][11]

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Ethanol (optional, as a solvent or for energy transfer)

  • Microwave-safe reaction vessel with a magnetic stirrer

  • Dedicated laboratory microwave reactor

  • Büchner funnel and filter paper

Procedure:

  • In a microwave-safe reaction vessel, place equimolar amounts of this compound and the aromatic aldehyde.

  • For a solvent-free reaction, proceed to the next step. If a solvent is used, add a small amount of ethanol.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power level (e.g., 200 W) for a short duration (typically 30 seconds to 5 minutes). The optimal time and power should be determined for each specific reaction.

  • After irradiation, cool the vessel to room temperature.

  • If the reaction was performed neat, add a small amount of ethanol to the solidified product and triturate to obtain a slurry.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold ethanol and recrystallize from a suitable solvent to achieve high purity.

  • Dry the final product.

Characterization: The characterization methods are the same as for the conventional synthesis protocol.

Mandatory Visualizations

Experimental Workflow

G cluster_conventional Conventional Synthesis cluster_microwave Microwave-Assisted Synthesis conv_start Mix Reactants & Solvent in Flask conv_reflux Reflux for 2-5 hours conv_start->conv_reflux conv_cool Cool to Room Temperature conv_reflux->conv_cool conv_filter Filter Precipitate conv_cool->conv_filter conv_wash Wash with Cold Solvent conv_filter->conv_wash conv_recrystallize Recrystallize conv_wash->conv_recrystallize conv_dry Dry Product conv_recrystallize->conv_dry mw_start Mix Reactants in MW Vessel mw_irradiate Microwave Irradiation (0.5-5 min) mw_start->mw_irradiate mw_cool Cool to Room Temperature mw_irradiate->mw_cool mw_filter Filter Product mw_cool->mw_filter mw_wash Wash with Cold Solvent mw_filter->mw_wash mw_recrystallize Recrystallize mw_wash->mw_recrystallize mw_dry Dry Product mw_recrystallize->mw_dry

Caption: Comparative workflow for Schiff base synthesis.

Mechanisms of Action and Signaling Pathways

The Schiff bases derived from this compound exhibit a range of biological activities, primarily attributed to their ability to modulate key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Activity: Inhibition of COX and LOX Pathways

Many isoxazole derivatives have been shown to possess anti-inflammatory properties by inhibiting the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5][13][14] These enzymes are crucial for the biosynthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators. By blocking these pathways, the isoxazole Schiff bases can reduce inflammation.

G cluster_cox COX Pathway cluster_lox LOX Pathway phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox isoxazole Isoxazole Schiff Base isoxazole->cox Inhibition isoxazole->lox Inhibition pgg2 PGG2 cox->pgg2 pgh2 PGH2 pgg2->pgh2 prostaglandins Prostaglandins (PGE2, etc.) pgh2->prostaglandins inflammation_cox Inflammation prostaglandins->inflammation_cox hpete 5-HPETE lox->hpete leukotrienes Leukotrienes (LTB4, etc.) hpete->leukotrienes inflammation_lox Inflammation leukotrienes->inflammation_lox

Caption: Inhibition of inflammatory pathways.

Anticancer Activity: Induction of Apoptosis

Several isoxazole derivatives have demonstrated the ability to induce apoptosis, or programmed cell death, in cancer cells.[15][16][17] This is a key mechanism for their anticancer effects. The induction of apoptosis often involves the activation of a cascade of enzymes called caspases, which are responsible for the execution of cell death.

G isoxazole Isoxazole Schiff Base cell_stress Cellular Stress / Target Engagement isoxazole->cell_stress pro_caspase37 Pro-Caspase-3/7 cell_stress->pro_caspase37 Activation Cascade caspase37 Activated Caspase-3/7 pro_caspase37->caspase37 parp PARP caspase37->parp Cleavage apoptosis Apoptosis caspase37->apoptosis Execution cleaved_parp Cleaved PARP parp->cleaved_parp

Caption: Apoptosis induction pathway.

Anti-inflammatory Activity: Inhibition of Pro-inflammatory Cytokines

Certain isoxazole derivatives can also exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[7][9][12][18] These cytokines play a central role in orchestrating the inflammatory response.

G inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) macrophage Macrophage / Immune Cell inflammatory_stimuli->macrophage signaling_pathways Intracellular Signaling (e.g., NF-κB, MAPK) macrophage->signaling_pathways tnf_il6_production TNF-α & IL-6 Production signaling_pathways->tnf_il6_production isoxazole Isoxazole Schiff Base isoxazole->signaling_pathways Inhibition inflammation Inflammation tnf_il6_production->inflammation

Caption: Inhibition of pro-inflammatory cytokines.

References

Application Notes and Protocols for Designing Potent Bromodomain Inhibitors Using a 3,5-Dimethylisoxazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4, have emerged as critical regulators of gene expression and are implicated in a variety of diseases, including cancer and inflammation.[1][2] These proteins act as "readers" of epigenetic marks, specifically recognizing acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to drive the expression of key oncogenes like c-Myc.[3][4] The 3,5-dimethylisoxazole moiety has been identified as an effective mimic of acetylated lysine, making it a valuable scaffold for the design of potent and selective BET bromodomain inhibitors.[5][6][7] This document provides detailed application notes and protocols for the design, synthesis, and evaluation of bromodomain inhibitors based on this scaffold.

Data Presentation: Potency of 3,5-Dimethylisoxazole-Based Bromodomain Inhibitors

The following table summarizes the in vitro potency of selected 3,5-dimethylisoxazole derivatives against the first (BD1) and second (BD2) bromodomains of BRD4, as well as their anti-proliferative activity in various cancer cell lines.

CompoundTargetIC50 (nM)Cell LineAnti-proliferative IC50 (µM)Reference
11h BRD4(1)27.0HL-600.120[8]
BRD4(2)180MV4-110.09[8]
22 BRD4(1)7.7HCT1160.162[9][10]
14 BRD4(1)-HCT116>10[9]
5i BRD473--[9]
8 BRD4(1)-MV4;11Potent[5][11]
9 BRD4(1)-MV4;11Potent[5][11]
3 BRD4(1)4800--[5][7]

Signaling Pathway and Experimental Workflow

BET Bromodomain Signaling Pathway

BET proteins, like BRD4, play a crucial role in gene transcription by binding to acetylated histones at promoter and enhancer regions. This recruits the positive transcription elongation factor b (P-TEFb), which in turn phosphorylates RNA Polymerase II, leading to transcriptional elongation of target genes, including the oncogene c-Myc.[4][12] BET inhibitors competitively bind to the acetyl-lysine binding pocket of bromodomains, displacing them from chromatin and thereby suppressing target gene expression.[2]

BET_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Histones Acetylated Histones BRD4 BRD4 Histones->BRD4 recruits PTEFb P-TEFb BRD4->PTEFb recruits RNA_Pol_II RNA Pol II PTEFb->RNA_Pol_II phosphorylates cMyc_Gene c-Myc Gene RNA_Pol_II->cMyc_Gene transcribes cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA cMyc_Protein c-Myc Protein cMyc_mRNA->cMyc_Protein translates to Inhibitor 3,5-Dimethylisoxazole Inhibitor Inhibitor->BRD4 inhibits Proliferation Cell Proliferation cMyc_Protein->Proliferation promotes

Caption: BET bromodomain signaling pathway and the mechanism of inhibition.

Experimental Workflow for Inhibitor Evaluation

The evaluation of a novel 3,5-dimethylisoxazole-based bromodomain inhibitor typically follows a multi-step process, beginning with biochemical assays to determine its potency and selectivity, followed by cell-based assays to assess its cellular activity and mechanism of action.[13]

Experimental_Workflow Biochem_Assay Biochemical Assays (e.g., AlphaScreen, TR-FRET) Determine IC50 vs. BRD4 Cell_Prolif Cell-Based Assays (e.g., MTT, MTS) Determine anti-proliferative IC50 Biochem_Assay->Cell_Prolif Target_Engagement Cellular Target Engagement (e.g., Western Blot) Assess c-Myc downregulation Cell_Prolif->Target_Engagement In_Vivo In Vivo Efficacy (e.g., Xenograft Models) Evaluate anti-tumor activity Target_Engagement->In_Vivo

Caption: A generalized experimental workflow for preclinical evaluation.

Experimental Protocols

Synthesis of 3,5-Dimethylisoxazole Bromodomain Inhibitors

The synthesis of bromodomain inhibitors featuring a 3,5-dimethylisoxazole scaffold often involves the construction of the core heterocyclic ring followed by functionalization to introduce moieties that interact with the WPF shelf and other key residues in the bromodomain binding pocket.[8][9] The following is a representative protocol.

Materials:

  • Substituted benzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Appropriate coupling reagents (e.g., for Suzuki or Sonogashira coupling)

  • Solvents for reaction and purification (e.g., DMF, THF, ethyl acetate, hexane)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the Aldoxime: Dissolve the substituted benzaldehyde in ethanol. Add an equimolar solution of hydroxylamine hydrochloride and sodium acetate in water. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Formation of the 3,5-Dimethylisoxazole Ring: The specific steps for ring formation can vary, but a common approach involves the reaction of a diketone with hydroxylamine. For scaffold construction, a multi-step synthesis is often required to build the desired substituted isoxazole.

  • Functionalization of the Scaffold: With the 3,5-dimethylisoxazole core in hand, further modifications are introduced. This often involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to append aromatic or heteroaromatic groups that will occupy the WPF shelf of the bromodomain.

  • Purification: Purify the final compound using silica gel column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biochemical Assays for Inhibitor Potency

a) AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) [14][15][16]

This assay measures the binding of the bromodomain to an acetylated histone peptide.

Materials:

  • 384-well OptiPlate™

  • Recombinant GST-tagged BRD4 bromodomain (e.g., BD1)

  • Biotinylated histone H4 acetylated peptide

  • Glutathione-coated Donor beads

  • Streptavidin-coated Acceptor beads

  • AlphaScreen assay buffer

  • Test inhibitors

  • AlphaScreen-capable plate reader

Procedure:

  • Add the GST-tagged BRD4 protein, biotinylated peptide, and test inhibitor at various concentrations to the wells of a 384-well plate.

  • Incubate at room temperature for 30 minutes.

  • Add Glutathione Donor beads and incubate for 60 minutes in the dark.

  • Add Streptavidin Acceptor beads and incubate for an additional 30-60 minutes in the dark.

  • Read the plate on an AlphaScreen reader. A decrease in signal indicates inhibition of the interaction.

  • Plot the signal against the inhibitor concentration to determine the IC50 value.

b) Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay [13]

This assay also measures the binding of the bromodomain to an acetylated histone peptide.

Materials:

  • 384-well low-volume white plates

  • Recombinant His-tagged BRD4 bromodomain (e.g., BD1)

  • Biotinylated histone H4 acetylated peptide

  • Europium-labeled anti-His antibody (Donor)

  • Streptavidin-conjugated APC (Acceptor)

  • TR-FRET assay buffer

  • Test inhibitors

  • TR-FRET-capable plate reader

Procedure:

  • Add the His-tagged BRD4 protein, biotinylated peptide, and test inhibitor to the wells of a 384-well plate.

  • Add the Europium-labeled anti-His antibody and Streptavidin-conjugated APC.

  • Incubate at room temperature for 1-2 hours.

  • Read the plate using a TR-FRET reader, measuring emission at both 620 nm (Europium) and 665 nm (APC).

  • Calculate the 665/620 nm emission ratio and plot it against the inhibitor concentration to determine the IC50 value.

Cellular Assays for Inhibitor Activity

a) Cell Proliferation Assay (MTT Assay) [13]

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • 96-well plates

  • Cancer cell line (e.g., MV4-11, HL-60)

  • Cell culture medium

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO)

  • Test inhibitors

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor and incubate for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.

  • Plot the absorbance against the inhibitor concentration to determine the IC50 for anti-proliferative effects.

b) Western Blot for c-Myc Downregulation [8][9]

This assay is used to confirm that the inhibitor is acting on the intended pathway by measuring the levels of the c-Myc oncoprotein.

Materials:

  • Cancer cell line (e.g., HL-60)

  • Test inhibitor

  • Lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-c-Myc, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with the test inhibitor for a specified time (e.g., 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and then incubate with the primary anti-c-Myc antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Incubate with a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Probe the same membrane with an anti-β-actin antibody as a loading control.

  • Quantify the band intensities to determine the extent of c-Myc downregulation.

Conclusion

The 3,5-dimethylisoxazole scaffold is a versatile and effective starting point for the design of potent and selective bromodomain inhibitors. By following the outlined synthetic strategies and employing the detailed biochemical and cellular evaluation protocols, researchers can efficiently identify and optimize novel drug candidates targeting the BET family of proteins for the treatment of cancer and other diseases. The provided data and workflows offer a comprehensive guide for professionals in the field of drug discovery and development.

References

Application Notes and Protocols for Preparation and Cytotoxicity Assessment of Isoxazole-Piperazine Hybrids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and cytotoxic evaluation of isoxazole-piperazine hybrids, a class of compounds showing significant promise as anticancer agents. The protocols detailed below are based on established methodologies and offer a framework for the preparation of these hybrids and the subsequent assessment of their effects on cancer cell lines.

Introduction

Isoxazole and piperazine moieties are prevalent scaffolds in medicinal chemistry, known for their diverse biological activities.[1] The hybridization of these two pharmacophores has yielded novel compounds with potent cytotoxic effects against various cancer cell lines, including those of the liver, breast, and colon.[2][3][4] Mechanistic studies have revealed that these hybrids can induce cancer cell death through the generation of oxidative stress, leading to apoptosis and cell cycle arrest.[2][5][6] Key signaling pathways, such as the PI3K/Akt and p53 pathways, have been identified as being modulated by these compounds, making them interesting candidates for further drug development.[2][6]

This document outlines the synthetic route for a representative series of isoxazole-piperazine hybrids and provides detailed protocols for their evaluation in cytotoxicity assays.

Synthesis of Isoxazole-Piperazine Hybrids

The following is a representative, multi-step protocol for the synthesis of 5-phenyl-3-((4-(arylpiperazin-1-yl)methyl)isoxazole derivatives.

Protocol 2.1: Synthesis of 3-(Chloromethyl)-5-phenylisoxazole (Intermediate)

This protocol describes the synthesis of the key isoxazole intermediate.

Materials:

  • Appropriate benzaldehyde

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

  • N-Chlorosuccinimide (NCS)

  • 2,3-dichloro-1-propene

  • Thionyl chloride or POCl3

  • Triethylamine

  • Dichloromethane (DCM)

  • Ethyl acetate

  • Sodium sulfate (Na2SO4)

Procedure:

  • Oxime Formation: To a solution of the chosen benzaldehyde (1 mmol) in a 1:1 mixture of ethanol and water (10 mL), add sodium acetate (1.1 mmol) and hydroxylamine hydrochloride (1.1 mmol). Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, extract the product with ethyl acetate. Dry the organic phase over sodium sulfate and concentrate under reduced pressure to yield the aldoxime.

  • Cycloaddition and Chlorination: A one-pot synthesis can be employed by reacting the aldoxime with 2,3-dichloro-1-propene, which serves as both a reagent and a solvent. Alternatively, the corresponding 5-(hydroxymethyl)isoxazole can be synthesized via a [3+2] cycloaddition and then chlorinated. For chlorination, to a solution of 5-phenylisoxazole-3-methanol in DCM, add thionyl chloride or POCl3 dropwise at 0°C, followed by the addition of triethylamine. Stir the reaction at 75°C for 12 hours. Pour the mixture into ice water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and purify by column chromatography to obtain 3-(chloromethyl)-5-phenylisoxazole.

Protocol 2.2: Synthesis of Final Isoxazole-Piperazine Hybrids

This protocol details the final coupling step to generate the target compounds.

Materials:

  • 3-(Chloromethyl)-5-phenylisoxazole intermediate (from Protocol 2.1)

  • Appropriate arylpiperazine

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a microwave vial, combine the 3-(chloromethyl)-5-phenylisoxazole derivative (0.5 mmol, 1 eq), the selected arylpiperazine (0.6 mmol, 1.2 eq), and DIEA (1 mmol, 2 eq) in DMF (2 mL).

  • Heat the mixture using microwave irradiation at 80°C for 20 minutes.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by filtration.

  • The crude product can be further purified by column chromatography or recrystallization.

Cytotoxicity Assays

The following protocols are designed to assess the cytotoxic and apoptotic effects of the synthesized isoxazole-piperazine hybrids on cancer cell lines.

Protocol 3.1: Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.[2]

Materials:

  • Cancer cell lines (e.g., Huh7, Mahlavu, MCF-7)

  • Complete culture medium

  • Synthesized isoxazole-piperazine hybrids (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells/well in 200 µL of culture medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the isoxazole-piperazine hybrids for 72 hours. Include a vehicle control (DMSO).

  • Cell Fixation: Add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.

  • Washing: Wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 5-10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values (the concentration that inhibits cell growth by 50%) from dose-response curves.

Protocol 3.2: Hoechst 33342 Staining for Apoptosis

Hoechst 33342 is a fluorescent stain used to visualize nuclear morphology and identify apoptotic cells, which exhibit condensed or fragmented nuclei.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Synthesized isoxazole-piperazine hybrids

  • Hoechst 33342 staining solution (1 µg/mL in culture medium)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Treatment: Seed cells on coverslips in a 24-well plate and treat with the isoxazole-piperazine hybrids at their approximate IC50 concentrations for 24-72 hours.

  • Staining: Wash the cells with PBS and then incubate with Hoechst 33342 staining solution for 10-15 minutes at 37°C, protected from light.

  • Washing: Wash the cells twice with PBS.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope with a UV filter. Apoptotic nuclei will appear smaller, brighter, and fragmented compared to the larger, uniformly stained nuclei of healthy cells.

Protocol 3.3: Western Blot Analysis for Apoptosis and Cell Cycle Markers

Western blotting can be used to detect changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-p53, anti-phospho-p53, anti-PARP, anti-cleaved PARP, anti-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse treated and untreated cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. Actin is commonly used as a loading control to normalize protein levels.

Quantitative Data Summary

The cytotoxic activities of a series of synthesized isoxazole-piperazine hybrids are presented as IC50 values.

CompoundHuh7 (IC50, µM)Mahlavu (IC50, µM)MCF-7 (IC50, µM)
5a 19.914.118.2
5b 5.36.211.9
5l 1.10.83.7
5m 0.30.41.2
5o 0.40.31.5
Data are representative values from published literature.[1][2][7]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_assay Cytotoxicity Evaluation Start Starting Materials (Benzaldehyde, Arylpiperazine) Oxime Oxime Formation Start->Oxime Chloro Chloromethyl-isoxazole Intermediate Oxime->Chloro Coupling Microwave-assisted Coupling Chloro->Coupling Hybrid Isoxazole-Piperazine Hybrid Coupling->Hybrid SRB SRB Assay (IC50 Determination) Hybrid->SRB Dose-response treatment Apoptosis Hoechst Staining (Apoptosis Imaging) SRB->Apoptosis Treat at IC50 Western Western Blot (Protein Analysis) Apoptosis->Western Confirm mechanism

Caption: General workflow for the synthesis and cytotoxic evaluation of isoxazole-piperazine hybrids.

Signaling Pathwaydot

signaling_pathway Hybrid Isoxazole-Piperazine Hybrid

References

Application Notes & Protocols: Synthesis of Isoxazole Rings via 1,3-Dipolar Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and π–π stacking interactions make it a versatile component in the design of therapeutic agents.[2] Isoxazole-containing molecules have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4] This has led to their incorporation into numerous FDA-approved drugs, such as the anti-inflammatory drug Valdecoxib, the immunosuppressant Leflunomide, and the antibiotic Sulfamethoxazole.

Among the various synthetic routes, the [3+2] cycloaddition reaction, specifically the 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, is one of the most powerful and widely utilized strategies for constructing the isoxazole core.[5][6] This method is valued for its efficiency, high degree of regioselectivity, and tolerance of a wide range of functional groups.[7]

This guide provides an in-depth exploration of the reaction mechanism, detailed experimental protocols for key synthetic methodologies, and insights into the practical application of this reaction for researchers in organic synthesis and drug development.

Pillar 1: The Underlying Chemistry - Mechanism and Regioselectivity

The 1,3-dipolar cycloaddition is a pericyclic reaction that involves the concerted addition of a 1,3-dipole (the nitrile oxide) to a dipolarophile (the alkyne). The driving force is the formation of a stable five-membered heterocyclic ring.

The Critical Intermediate: In Situ Generation of Nitrile Oxides

Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive and unstable intermediates that are prone to dimerization into furoxans (1,2,5-oxadiazole-2-oxides).[8] To circumvent this, they are almost exclusively generated in situ, ensuring their immediate consumption by the alkyne present in the reaction mixture.[9] The choice of precursor is a critical experimental decision. The most common precursors include:

  • Aldoximes: Readily prepared from aldehydes, aldoximes are oxidized to generate nitrile oxides. This is arguably the most versatile and common method.[8][10]

  • Hydroximoyl Chlorides: These precursors eliminate HCl in the presence of a base to form the nitrile oxide.[2]

  • Primary Nitroalkanes: Dehydration of primary nitroalkanes provides another route to nitrile oxides.[11][12]

Reaction Mechanism Workflow

The overall transformation follows a clear, logical progression from a stable precursor to the final isoxazole product. The key is the controlled, in situ generation of the reactive dipole.

Caption: General mechanism of isoxazole synthesis.

Controlling Regioselectivity

The reaction between an unsymmetrical alkyne and a nitrile oxide can theoretically yield two different regioisomers (e.g., 3,5-disubstituted vs. 3,4-disubstituted). In practice, the reaction is often highly regioselective.[13] This selectivity is governed by the electronic and steric properties of the substituents on both the alkyne and the nitrile oxide, as predicted by frontier molecular orbital (FMO) theory. For terminal alkynes, the reaction typically yields the 3,5-disubstituted isoxazole as the major product.[2][14]

Pillar 2: Field-Proven Methodologies & Experimental Protocols

The choice of methodology depends on factors like substrate scope, desired scale, and available equipment. We present three robust protocols, ranging from a modern "green" oxidation to a solvent-free mechanochemical approach.

Protocol 1: Green Synthesis via NaCl/Oxone Oxidation of Aldoximes

This method is highly favored for its operational simplicity, use of inexpensive and environmentally benign reagents, and broad substrate scope.[10][15] The combination of NaCl and Oxone® (2KHSO₅·KHSO₄·K₂SO₄) provides a powerful in situ oxidant for the aldoxime.[5]

Experimental Workflow Diagram

Start Start: Combine Reagents Combine To a flask, add: - Aldoxime (1.0 eq) - Alkyne (1.2 eq) - NaCl (1.1 eq) - Solvent (e.g., MeCN/H₂O) Start->Combine Add_Oxone Add Oxone® (1.1 eq) in portions Combine->Add_Oxone Stir Stir vigorously at Room Temp (1-12 h) Add_Oxone->Stir Monitor Monitor reaction by TLC Stir->Monitor Monitor->Stir Incomplete Workup Aqueous Work-up: - Quench reaction - Extract with organic solvent - Dry & concentrate Monitor->Workup Complete Purify Purify by Flash Chromatography (Silica Gel) Workup->Purify Product Final Product: Isoxazole Purify->Product

Caption: Workflow for the NaCl/Oxone oxidation method.

Step-by-Step Protocol:

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldoxime (1.0 equiv), the terminal alkyne (1.2 equiv), and sodium chloride (NaCl, 1.1 equiv).

  • Solvent Addition: Add a suitable solvent mixture, such as acetonitrile/water or acetone/water, to dissolve the reagents.[8]

  • Oxidant Addition: While stirring vigorously at room temperature, add Oxone® (1.1 equiv) portion-wise over 10-15 minutes. An exothermic reaction may be observed.

  • Reaction: Continue to stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldoxime is consumed (typically 1-12 hours).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure isoxazole product.[8]

Protocol 2: Classic Dehydrochlorination of Hydroximoyl Chlorides

This is a traditional yet highly effective method. The hydroximoyl chloride precursor is treated with a non-nucleophilic base, typically a tertiary amine like triethylamine (Et₃N), to generate the nitrile oxide in situ.

Step-by-Step Protocol:

  • Reagent Setup: In a suitable solvent (e.g., THF, CH₂Cl₂), dissolve the hydroximoyl chloride (1.0 equiv) and the alkyne (1.1-1.5 equiv).

  • Base Addition: Cool the solution in an ice bath (0 °C). Slowly add triethylamine (1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, filter the mixture to remove the triethylammonium chloride salt. Wash the filtrate with water and brine, dry the organic layer over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash chromatography or recrystallization.

Protocol 3: Mechanochemical Solvent-Free Synthesis

As part of a push towards green chemistry, mechanochemical methods like ball-milling have emerged as a powerful alternative.[5] This protocol, which can be performed without any bulk solvent, is highly efficient and scalable.[2]

Step-by-Step Protocol:

  • Catalyst & Reagent Loading: To a ball-milling vessel, add the hydroximoyl chloride (1.0 equiv), the terminal alkyne (1.2 equiv), a base (e.g., Na₂CO₃), and a catalyst if required (e.g., a recyclable Cu/Al₂O₃ nanocomposite).[2]

  • Milling: Mill the mixture at room temperature for the specified time (e.g., 30-90 minutes) at a set frequency (e.g., 20-30 Hz).

  • Work-up: After milling, extract the solid mixture with an organic solvent (e.g., ethyl acetate), filter to remove inorganic salts and catalyst, and concentrate the filtrate under reduced pressure.

  • Purification: The crude product is often of high purity, but can be further purified by column chromatography if necessary.[2]

Pillar 3: Data Interpretation & Troubleshooting

A successful synthesis relies on choosing the right conditions and anticipating potential challenges.

Comparative Summary of Methodologies
Method Precursor Key Reagents/Conditions Typical Yields Advantages Disadvantages
NaCl/Oxone Oxidation AldoximeNaCl, Oxone®, MeCN/H₂O, RT60-95%[5][15]Green, inexpensive reagents, broad scope, simple setup.[10]Aqueous conditions may not suit all substrates.
t-BuOI Oxidation Aldoximet-BuOI (from t-BuOCl/NaI), 2,6-lutidine, RT70-90%[16]Mild conditions, novel iodine-based reactivity.[6]Reagents may be more costly than bleach or Oxone.
Dehydrochlorination Hydroximoyl ChlorideEt₃N, organic solvent, 0 °C to RT50-85%[2]Classic, reliable, avoids strong oxidants.Precursor synthesis adds a step; formation of salt byproduct.
Mechanosynthesis Hydroximoyl ChlorideBall-milling, Na₂CO₃, (optional catalyst)75-95%[2]Solvent-free, rapid, scalable, simplified work-up.[2]Requires specialized ball-milling equipment.
Troubleshooting Common Issues
  • Problem: Low yield of the desired isoxazole and formation of a major byproduct.

    • Probable Cause: Dimerization of the nitrile oxide to form a furoxan. This occurs when the concentration of the nitrile oxide intermediate is too high.[8]

    • Solution: Ensure the nitrile oxide is generated in situ at a controlled rate. For methods involving a liquid reagent (e.g., a base or oxidant solution), use a syringe pump for slow addition. This keeps the instantaneous concentration of the nitrile oxide low, favoring the intermolecular reaction with the alkyne over dimerization.[8]

  • Problem: The reaction does not go to completion.

    • Probable Cause: Insufficiently activated precursor, poor choice of solvent, or inactive oxidant/base.

    • Solution: For oxidation methods, ensure the oxidant (e.g., Oxone®) is fresh. For base-mediated eliminations, ensure the base is anhydrous and of high purity. The choice of solvent can also be critical; for oxidations, polar solvents like dioxane or acetonitrile often give good results.[16]

References

Application Notes and Protocols for Microwave-Assisted Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the efficient synthesis of isoxazoles utilizing microwave irradiation. This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles, making it an invaluable tool in modern organic synthesis and drug discovery.

Introduction

Isoxazoles are a prominent class of five-membered heterocyclic compounds that form the core scaffold of numerous pharmaceuticals, agrochemicals, and advanced materials. Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have fueled a continuous demand for efficient and sustainable synthetic methodologies. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to meet this demand, offering rapid, uniform heating that leads to remarkable rate enhancements and often improved selectivity. This document outlines key microwave-assisted protocols for isoxazole synthesis, providing researchers with the necessary information to implement these efficient methods in their laboratories.

Advantages of Microwave Irradiation in Isoxazole Synthesis

Microwave-induced synthesis is considered a green chemistry approach due to its numerous benefits over conventional heating techniques.[1] The primary advantages include:

  • Rapid Reaction Rates: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating that can reduce reaction times from hours to minutes.[2][3]

  • Higher Yields: The fast and efficient heating often minimizes the formation of byproducts, resulting in cleaner reactions and higher isolated yields of the desired isoxazole products.[1][2]

  • Improved Selectivity: The precise temperature control and rapid heating profiles can enhance the selectivity of reactions, favoring the formation of the desired regioisomer.

  • Energy Efficiency: Shorter reaction times and targeted heating contribute to lower energy consumption compared to conventional refluxing methods.[1]

  • Homogeneity: Uniform heating throughout the reaction vessel ensures consistent reaction conditions and reproducibility.[1]

Protocol 1: Synthesis of Isoxazoles from Chalcones

This protocol details the cyclization of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride under microwave irradiation. Chalcones are readily synthesized via a Claisen-Schmidt condensation.[1][4]

Experimental Protocol
  • Chalcone Synthesis (Precursor):

    • In a round-bottom flask, dissolve the appropriate substituted acetophenone (0.01 mol) and substituted benzaldehyde (0.01 mol) in ethanol.

    • Add an aqueous solution of sodium hydroxide and stir the mixture at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the chalcone.

    • Filter the solid, wash with water, and recrystallize from ethanol.

  • Isoxazole Synthesis (Microwave-Assisted):

    • In a microwave-safe reaction vessel, combine the synthesized chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in an ethanolic sodium hydroxide solution.[1]

    • Seal the vessel and place it in a scientific microwave reactor.

    • Irradiate the mixture at a constant power of 210 W for 10-15 minutes.[1][4]

    • Monitor the reaction completion by TLC.

    • After the reaction is complete, cool the vessel in an ice bath to precipitate the isoxazole derivative.

    • Filter the solid product, wash with cold water, and dry.

    • If necessary, purify the product by recrystallization from a suitable solvent like ethanol.

Comparative Data: Microwave vs. Conventional Heating
Starting MaterialsMethodReaction TimeYield (%)Reference
Chalcone & Hydroxylamine HClMicrowave (210 W)6-10 min67-82%[2]
Chalcone & Hydroxylamine HClConventional6-8 h58-69%[2]
Chalcone & Hydroxylamine HClMicrowave (210 W)10-15 minGood[4]
Chalcone & Hydroxylamine HClConventional1-2 hGood[4]

Workflow Diagram

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Isoxazole Synthesis start Substituted Acetophenone + Substituted Benzaldehyde react_chalcone Claisen-Schmidt Condensation (NaOH, Ethanol) start->react_chalcone precipitate_chalcone Precipitate in Ice Water react_chalcone->precipitate_chalcone filter_chalcone Filter and Recrystallize precipitate_chalcone->filter_chalcone chalcone Pure Chalcone filter_chalcone->chalcone reactants Chalcone + Hydroxylamine HCl (Ethanolic NaOH) chalcone->reactants microwave Microwave Irradiation (210 W, 10-15 min) reactants->microwave precipitate_isoxazole Precipitate in Ice Bath microwave->precipitate_isoxazole filter_isoxazole Filter and Purify precipitate_isoxazole->filter_isoxazole isoxazole Pure Isoxazole filter_isoxazole->isoxazole

Caption: Workflow for the two-step synthesis of isoxazoles from chalcones.

Protocol 2: Synthesis of Isoxazoles from β-Diketones

This method involves the condensation of a 1,3-dicarbonyl compound (β-diketone) with hydroxylamine hydrochloride.

Experimental Protocol
  • Reaction Setup:

    • In a microwave reaction vessel, add the β-diketone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in a few drops of ethanol.[5]

  • Microwave Irradiation:

    • Cap the vessel and place it in a domestic microwave oven (e.g., 680 watts).[5]

    • Irradiate the mixture for a short duration, typically 2.5 minutes.[5]

  • Work-up and Purification:

    • Monitor the reaction by TLC.

    • After completion, treat the reaction mixture with ice-cold water.

    • The product will precipitate out of the solution.

    • Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure isoxazole.[5]

Data Presentation
Starting MaterialsMethodReaction TimeYield (%)Reference
1,3-Propanedione & Hydroxylamine HClMicrowave (680 W)2.5 min72%[5]

Workflow Diagram

G start β-Diketone + Hydroxylamine HCl (Ethanol) microwave Microwave Irradiation (e.g., 680 W, 2.5 min) start->microwave workup Treat with Ice-Cold Water microwave->workup filtration Filter and Recrystallize workup->filtration product Pure Isoxazole filtration->product

Caption: One-pot synthesis of isoxazoles from β-diketones via microwave irradiation.

Protocol 3: 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

This protocol describes a one-pot, three-component synthesis of 3,4,5-trisubstituted isoxazoles via a Sonogashira coupling followed by a 1,3-dipolar cycloaddition, all under microwave irradiation. This method offers a significant reduction in reaction time compared to conventional heating.[6]

Experimental Protocol
  • Reaction Components: This reaction involves an acid chloride, a terminal alkyne, and a hydroximinoyl chloride. The nitrile oxide for the cycloaddition is generated in situ from the hydroximinoyl chloride.[6]

  • Microwave-Assisted One-Pot Reaction:

    • Combine the acid chloride, terminal alkyne, and hydroximinoyl chloride in a suitable solvent within a microwave-safe vessel. The reaction proceeds under modified Sonogashira conditions.

    • The subsequent 1,3-dipolar cycloaddition of the in situ generated nitrile oxide is also performed under dielectric heating.

    • Microwave irradiation for approximately 30 minutes is typically sufficient to complete the reaction sequence.[6]

  • Advantages:

    • This one-pot procedure avoids the isolation of intermediates, saving time and resources.

    • Microwave heating significantly reduces the reaction time from several days (under conventional heating) to just 30 minutes.[6]

    • The formation of unwanted byproducts, such as furoxan oxides, is minimized under microwave conditions.[6]

    • The method demonstrates excellent regioselectivity.[6]

Data Presentation
MethodReaction TimeKey AdvantagesReference
Microwave-Assisted30 minutesHigh yields, minimal side products, excellent regioselectivity, one-pot procedure.[6]
Conventional HeatingSeveral daysProne to byproduct formation.[6]

Logical Relationship Diagram

G cluster_0 Microwave-Assisted One-Pot Synthesis cluster_1 Reaction Conditions reactants Acid Chloride + Terminal Alkyne + Hydroximinoyl Chloride sonogashira Sonogashira Coupling reactants->sonogashira nitrile_oxide In situ Nitrile Oxide Generation sonogashira->nitrile_oxide Intermediate Formation cycloaddition 1,3-Dipolar Cycloaddition nitrile_oxide->cycloaddition product 3,4,5-Trisubstituted Isoxazole cycloaddition->product mw Microwave Irradiation (30 minutes) mw->sonogashira mw->cycloaddition

Caption: Logical flow of the one-pot, three-component isoxazole synthesis.

Conclusion

The application of microwave irradiation for the synthesis of isoxazoles represents a significant advancement in synthetic organic chemistry. The protocols outlined in this document demonstrate the versatility of this technology for constructing the isoxazole ring system from various precursors. The dramatic reduction in reaction times, coupled with increased yields and cleaner product profiles, makes microwave-assisted synthesis a highly attractive and sustainable alternative to conventional methods. For researchers in drug development and related fields, the adoption of these efficient protocols can accelerate the discovery and optimization of novel isoxazole-based compounds.

References

Troubleshooting & Optimization

strategies to improve the yield of 3,5-dimethylisoxazol-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,5-dimethylisoxazol-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: There are two main synthetic strategies for the preparation of this compound:

  • Nitration and Subsequent Reduction: This is a common and often high-yielding two-step process. It involves the nitration of commercially available 3,5-dimethylisoxazole to yield 4-nitro-3,5-dimethylisoxazole, followed by the reduction of the nitro group to the desired amine.

  • Hofmann or Curtius Rearrangement: This alternative route starts with 3,5-dimethylisoxazole-4-carboxylic acid. The carboxylic acid is converted to its corresponding amide or acyl azide, which then undergoes a Hofmann or Curtius rearrangement to yield the target amine. This pathway is particularly useful if the starting carboxylic acid is readily available.

Q2: Which synthetic route is generally preferred for higher yield?

A2: The nitration and reduction pathway is often preferred due to the high yields reported for the nitration of 3,5-dimethylisoxazole, which can be as high as 96%.[1] The subsequent reduction of the nitro group is also typically efficient. However, the optimal route can depend on the availability and cost of the starting materials, as well as the specific capabilities of your laboratory.

Q3: What are the most critical safety precautions to take during these syntheses?

A3: Both synthetic routes involve hazardous reagents and reactions that require strict safety protocols:

  • Nitration: Nitrating mixtures, such as a combination of nitric acid and sulfuric acid, are highly corrosive and can cause severe burns. The nitration reaction itself is highly exothermic and can lead to a runaway reaction if not properly cooled.[2] Always perform this reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and maintain strict temperature control with an ice bath.

  • Reduction with SnCl₂: Stannous chloride (SnCl₂) is a skin and respiratory irritant. The reaction with hydrochloric acid is also corrosive. The workup procedure often involves handling strong bases.

  • Hofmann and Curtius Rearrangements: The Hofmann rearrangement involves the use of bromine, which is highly toxic and corrosive. The Curtius rearrangement involves the formation of an acyl azide, which can be explosive, especially with heating. It is crucial to handle these reagents with extreme care and to have appropriate quenching procedures in place. One-pot procedures for the Curtius rearrangement have been developed to avoid the isolation of the potentially hazardous acyl azide intermediate.[3][4][5][6][7]

Troubleshooting Guides

Route 1: Nitration of 3,5-Dimethylisoxazole and Reduction of 4-Nitro-3,5-dimethylisoxazole
Problem Possible Cause Suggested Solution
Low or No Product Yield Incomplete reaction due to insufficient nitrating agent or reaction time.Ensure the correct stoichiometry of the nitrating agent. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a slight increase in reaction time.
Decomposition of starting material or product due to excessive temperature.Maintain a low temperature (typically 0-5 °C) throughout the addition of the nitrating agent.[8] Ensure vigorous stirring and efficient cooling.
Water present in the reaction mixture.Use anhydrous solvents and reagents. Perform the reaction under a dry atmosphere (e.g., nitrogen or argon).
Formation of Multiple Products Over-nitration or side reactions.Add the nitrating agent slowly and maintain a low temperature to improve selectivity for the mono-nitrated product. The 4-position of 3,5-dimethylisoxazole is strongly activated, so dinitration is less common but can occur under harsh conditions.
Difficulty in Product Isolation Product is soluble in the aqueous workup.After quenching the reaction on ice, ensure complete precipitation. If the product remains in solution, perform an extraction with a suitable organic solvent like dichloromethane or ethyl acetate.
Formation of an oil instead of a solid.This may indicate impurities. Try triturating the oil with a non-polar solvent (e.g., hexanes) to induce crystallization. Purification by column chromatography may be necessary.[9]
Problem Possible Cause Suggested Solution
Incomplete Reduction Insufficient reducing agent or reaction time.Use a sufficient excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂). Monitor the reaction by TLC until the starting material is consumed.
Deactivation of catalyst (for catalytic hydrogenation).Ensure the catalyst is fresh and active. If the reaction stalls, adding a fresh portion of the catalyst may help.
Low Yield of Amine Formation of byproducts.Over-reduction or cleavage of the isoxazole ring can occur under harsh conditions. Use milder reducing agents or carefully control the reaction temperature.
Difficult workup and product loss.The precipitation of tin salts during the workup of SnCl₂ reductions is a common issue.[10][11] To manage this, add a strong base (e.g., concentrated NaOH) until the tin hydroxides redissolve (pH > 12).[10] Alternatively, filtering the reaction mixture through celite after basification can remove the tin salts.
Product is Unstable The resulting amine may be sensitive to air or light.Work up the reaction quickly and consider storing the purified product under an inert atmosphere.

Data Presentation

Table 1: Comparison of Nitrating Agents for 3,5-Dimethylisoxazole

Nitrating AgentSolventTemperature (°C)Reaction TimeYield (%)Reference
HNO₃ / H₂SO₄-0 - 5Not specifiedGood[12]
HNO₃ / Acetic AnhydrideAcetic Anhydride0 - 50.5 h32[7]
Tetramethylammonium nitrate / Triflic anhydrideNot specifiedNot specifiedNot specified96
Nitric acid / Trifluoroacetic anhydrideTrifluoroacetic anhydrideNot specifiedNot specified72

Table 2: Comparison of Reducing Agents for 4-Nitro-3,5-dimethylisoxazole

Reducing AgentSolventTemperature (°C)Key Considerations
SnCl₂·2H₂O / HClEthanol or Ethyl AcetateRefluxCommon and effective, but workup can be challenging due to tin salt precipitation.[13][14]
Fe / NH₄ClEthanol / WaterRefluxA milder alternative to SnCl₂, often with an easier workup.
Catalytic Hydrogenation (e.g., H₂, Pd/C)Ethanol or MethanolRoom TemperatureGenerally clean, but may require specialized equipment for handling hydrogen gas.

Experimental Protocols

Protocol 1: Nitration of 3,5-Dimethylisoxazole
  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 1.0 equivalent of 3,5-dimethylisoxazole in concentrated sulfuric acid to 0-5 °C using an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 30-60 minutes.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • The crude 4-nitro-3,5-dimethylisoxazole can be purified by recrystallization from a suitable solvent such as ethanol.

Protocol 2: Reduction of 4-Nitro-3,5-dimethylisoxazole with SnCl₂
  • To a solution of 1.0 equivalent of 4-nitro-3,5-dimethylisoxazole in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents).

  • Carefully add concentrated hydrochloric acid and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully add a concentrated aqueous solution of sodium hydroxide until the pH is strongly basic (pH > 12) and the precipitated tin salts redissolve.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography or recrystallization.

Protocol 3: Synthesis via Hofmann Rearrangement (General Procedure)
  • Amide Formation: Convert 3,5-dimethylisoxazole-4-carboxylic acid to the corresponding carboxamide. A common method is to first convert the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ammonia or an ammonia equivalent.

  • Hofmann Rearrangement: Dissolve the 3,5-dimethylisoxazole-4-carboxamide in a solution of sodium hydroxide in water. Cool the solution in an ice bath and slowly add a solution of bromine in sodium hydroxide.[15]

  • Warm the reaction mixture and monitor for the formation of the amine.

  • Once the reaction is complete, extract the product with an organic solvent, dry, and purify.

Visualizations

experimental_workflow_nitration_reduction cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction Start_Nitration 3,5-Dimethylisoxazole Nitration_Reagents Add Nitrating Agent (e.g., HNO₃/H₂SO₄) at 0-5 °C Start_Nitration->Nitration_Reagents Reaction_Monitoring_N Monitor by TLC Nitration_Reagents->Reaction_Monitoring_N Workup_N Quench on Ice & Filter Reaction_Monitoring_N->Workup_N Intermediate 4-Nitro-3,5-dimethylisoxazole Workup_N->Intermediate Reduction_Reagents Add Reducing Agent (e.g., SnCl₂/HCl) Intermediate->Reduction_Reagents Reaction_Monitoring_R Monitor by TLC Reduction_Reagents->Reaction_Monitoring_R Workup_R Basify & Extract Reaction_Monitoring_R->Workup_R Final_Product This compound Workup_R->Final_Product

Caption: Experimental workflow for the synthesis of this compound via nitration and reduction.

troubleshooting_nitration Start Low Yield in Nitration? Temp_Check Was Temperature Controlled (0-5 °C)? Start->Temp_Check Reagent_Check Were Reagents Anhydrous? Temp_Check->Reagent_Check Yes Temp_Solution Improve Cooling & Slow Addition Temp_Check->Temp_Solution No Time_Check Was Reaction Time Sufficient? Reagent_Check->Time_Check Yes Reagent_Solution Use Anhydrous Reagents Reagent_Check->Reagent_Solution No Time_Solution Increase Reaction Time & Monitor by TLC Time_Check->Time_Solution No troubleshooting_reduction Start Problem with SnCl₂ Reduction? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Workup_Issue Workup Difficulty? Start->Workup_Issue Incomplete_Solution Increase Equivalents of SnCl₂ & Reaction Time Incomplete_Reaction->Incomplete_Solution Workup_Solution Add Conc. NaOH to pH > 12 to Dissolve Tin Salts or Filter through Celite Workup_Issue->Workup_Solution

References

Technical Support Center: Purification of 3,5-Dimethylisoxazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective purification of 3,5-dimethylisoxazol-4-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Low Yield After Initial Extraction

Q: I performed an aqueous work-up and extraction of my reaction mixture, but my yield of crude this compound is very low. What could be the problem?

A: Low yields after extraction can stem from several factors related to the basicity of the amine and its solubility. Here are some potential causes and solutions:

  • Incomplete Basification: this compound is a basic compound. If the aqueous layer is not sufficiently basic during extraction, a significant portion of the amine will remain in its protonated (salt) form, which is water-soluble.

    • Solution: Ensure the pH of the aqueous layer is distinctly basic (pH > 9) before and during extraction. Use a saturated solution of a suitable base like sodium bicarbonate or sodium carbonate.[1] Check the pH with pH paper.

  • Insufficient Extraction: The compound may have moderate solubility in the aqueous phase even under basic conditions.

    • Solution: Increase the number of extractions with your organic solvent (e.g., from 2x100 mL to 4x50 mL). This is often more effective than using a larger volume in fewer extractions. Dichloromethane is a commonly used solvent for this type of extraction.[1]

  • Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping your product.

    • Solution: To break up emulsions, you can try adding a small amount of brine (saturated NaCl solution) or allowing the mixture to stand for a longer period. In some cases, filtering the entire mixture through a pad of celite can be effective.

Issue 2: Oily Product Instead of a Solid

Q: After evaporating the solvent, my this compound is an oil, not the expected solid. How can I induce crystallization?

A: Obtaining an oil suggests the presence of impurities that are inhibiting crystallization or that the compound is in a supercooled liquid state.

  • Purity: The most common reason for a product oiling out is the presence of impurities.

    • Solution: Attempt to purify the oil using column chromatography (see below for detailed protocols).

  • Residual Solvent: Trace amounts of solvent can prevent crystallization.

    • Solution: Ensure all solvent is removed by placing the sample under high vacuum for an extended period. Gentle heating under vacuum can also help, but be cautious of potential decomposition if the compound is heat-sensitive.

  • Inducing Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The imperfections on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of solid product from a previous batch, add a tiny crystal to the oil to induce crystallization.

    • Trituration: Add a small amount of a non-polar solvent in which the product is expected to be insoluble (e.g., hexanes or pentane). Stir the mixture vigorously. This can sometimes wash away impurities and encourage the product to solidify.

Issue 3: Streaking/Tailing During Column Chromatography

Q: I'm trying to purify my compound using silica gel column chromatography, but the spots on the TLC plate are streaking, and the column is running poorly.

A: Amines are notorious for interacting strongly with the acidic silanol groups on the surface of silica gel, which leads to tailing and poor separation.

  • Acid-Base Interactions: The basic amine is interacting with the acidic silica.

    • Solution 1: Basic Additive in Eluent: Add a small amount of a volatile base to your eluent system. A common practice is to add 0.5-2% triethylamine (TEA) or a small percentage of ammonia in methanol. This will neutralize the acidic sites on the silica and improve the chromatography.

    • Solution 2: Deactivating the Silica Gel: You can pre-treat the silica gel by flushing the packed column with a solvent system containing triethylamine before loading your sample.

  • Alternative Stationary Phases:

    • Alumina: Basic or neutral alumina can be a better choice than silica gel for the purification of basic compounds.

    • Amine-Functionalized Silica: Using a stationary phase that has been functionalized with amino groups can significantly improve the peak shape and separation of amines.

    • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (e.g., C18 silica) with a suitable mobile phase (e.g., acetonitrile/water or methanol/water, possibly with a buffer) can be an effective alternative.

Frequently Asked Questions (FAQs)

Q1: What are the recommended purification methods for this compound?

A1: The most common and effective purification methods are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities. For relatively pure material with minor impurities, recrystallization is often sufficient. For complex mixtures or to achieve very high purity, column chromatography is recommended.

Q2: What are the likely impurities in a synthesis of this compound?

A2: The impurities will depend on the synthetic route. If the synthesis involves the reduction of a nitro group, incomplete reduction can leave starting material. If a protecting group strategy is used (e.g., deprotection of a Boc-protected amine), unreacted starting material or byproducts from the deprotection step can be present.[1] In syntheses starting from α,β-dihalogenated nitriles, related halogenated intermediates could be present as impurities.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: Based on the purification of structurally similar compounds, several solvent systems can be considered. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.

Solvent SystemComments
Water Has been used for the recrystallization of the related 5-amino-3,4-dimethylisoxazole.[2]
Benzene Also used for the recrystallization of 5-amino-3,4-dimethylisoxazole.[2] Use with caution due to toxicity. Toluene is a safer alternative.
Methanol A Schiff base derivative of 5-amino-3,4-dimethylisoxazole has been recrystallized from methanol.[3][4]
Ethanol/Water A common solvent mixture for recrystallizing polar organic compounds.
Ethyl Acetate/Hexanes A good option for compounds of intermediate polarity.

Q4: What are the recommended conditions for column chromatography of this compound?

A4: Due to the basic nature of the amine, specific conditions are recommended to ensure good separation.

ParameterRecommendation
Stationary Phase Silica gel (with basic additive), neutral alumina, or amine-functionalized silica.
Mobile Phase (Eluent) A gradient of ethyl acetate in hexanes or methanol in dichloromethane is a good starting point. Crucially, add 0.5-2% triethylamine (TEA) to the eluent system.
TLC Analysis Use the same solvent system (including TEA) for TLC analysis to accurately predict the separation on the column.

Experimental Protocols

Protocol 1: Recrystallization

  • Solvent Selection: In a small test tube, add a small amount of your crude product. Add a few drops of a potential recrystallization solvent (see table above). Observe the solubility at room temperature. Heat the mixture gently to see if the compound dissolves. If it dissolves upon heating and precipitates upon cooling, you have found a suitable solvent. For mixed solvent systems, dissolve the compound in the solvent in which it is more soluble, then add the anti-solvent dropwise until the solution becomes cloudy. Heat to redissolve and then allow to cool.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the compound.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate. Develop the plate in a chamber containing your chosen eluent system (e.g., 30% ethyl acetate in hexanes with 1% triethylamine). Visualize the spots under UV light or using a suitable stain. The ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing: Prepare a slurry of silica gel in your initial eluent (a less polar mixture than the one used for elution). Pour the slurry into the column and allow it to pack under pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Elution: Run the column with your chosen eluent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column PureSolid Pure Solid Product Recrystallization->PureSolid Column->PureSolid PureOil Pure Oily Product Column->PureOil Troubleshoot Troubleshoot Crystallization PureOil->Troubleshoot Troubleshoot->PureSolid Induce Crystallization TroubleshootingColumn Start Streaking on TLC/Column Cause Cause: Amine interaction with acidic silica Start->Cause Solution1 Add 1% TEA or NH3 to eluent Cause->Solution1 Solution2 Use Alumina or Amine-functionalized Silica Cause->Solution2 Solution3 Use Reverse-Phase Chromatography Cause->Solution3

References

overcoming challenges in the regiospecific synthesis of 3-aminoisoxazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the regiospecific synthesis of 3-aminoisoxazoles.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 3-aminoisoxazoles, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Regioselectivity - Mixture of 3-Aminoisoxazole and 5-Aminoisoxazole Isomers

Question: My reaction is producing a mixture of 3-aminoisoxazole and the undesired 5-aminoisoxazole isomer. How can I improve the regioselectivity for the 3-amino product?

Answer: The formation of regioisomeric mixtures is a frequent challenge, particularly in cyclocondensation reactions. The outcome is often dependent on the chosen synthetic route and reaction conditions. Here are key factors to consider for different methods:

  • For reactions involving β-Ketonitriles and Hydroxylamine: The regioselectivity is highly sensitive to pH and temperature.[1]

    • To favor the formation of 3-aminoisoxazoles , hydroxylamine should preferentially react with the nitrile group. This is typically achieved under mildly acidic to neutral conditions (pH 7-8) and at lower temperatures (≤45 °C).[1]

    • Conversely, higher pH (>8) and elevated temperatures (100 °C) tend to favor the reaction of hydroxylamine with the ketone, leading to the 5-aminoisoxazole isomer.[1]

  • For Claisen Isoxazole Synthesis (using 1,3-dicarbonyl precursors): This classical method is known to often yield regioisomeric mixtures under harsh conditions.[2] To enhance regioselectivity:

    • Substrate Modification: Utilizing β-enamino diketones as precursors can offer better regiochemical control compared to traditional 1,3-dicarbonyls.[2][3] The structure of the β-enamino diketone and the reaction conditions can be varied to selectively obtain different regioisomers.[2][3]

Troubleshooting Decision Workflow

G start Poor Regioselectivity: Mixture of 3- and 5-Aminoisoxazoles strategy Identify Synthetic Route start->strategy ketonitrile β-Ketonitrile + Hydroxylamine strategy->ketonitrile Route A claisen Claisen-type Synthesis (1,3-Dicarbonyl Precursor) strategy->claisen Route B solution_ketonitrile Control pH and Temperature: pH 7-8 Temperature ≤45 °C ketonitrile->solution_ketonitrile solution_claisen Modify Substrate: Use β-enamino diketones and optimize conditions claisen->solution_claisen

Caption: Troubleshooting poor regioselectivity in 3-aminoisoxazole synthesis.

Issue 2: Low or No Yield in [3+2] Cycloaddition Reactions

Question: I am attempting a [3+2] cycloaddition to synthesize a 3,4- or 3,5-disubstituted isoxazole, but the yield is very low. What are the likely causes and how can I optimize the reaction?

Answer: Low yields in 1,3-dipolar cycloadditions for isoxazole synthesis often stem from issues with the nitrile oxide intermediate or suboptimal reaction conditions.

  • Furoxan Formation (Nitrile Oxide Dimerization): A primary side reaction is the dimerization of the in-situ generated nitrile oxide to form furoxan byproducts.[4][5] To minimize this:

    • Slow Addition: If generating the nitrile oxide from a precursor like a hydroxamoyl chloride, add the base (e.g., triethylamine) or the precursor solution slowly to the reaction mixture containing the dipolarophile (alkyne or enamine). This keeps the instantaneous concentration of the nitrile oxide low.[5]

    • High Dilution: Performing the reaction under high dilution conditions (e.g., substrate/solvent = 1/10 wt/v) can disfavor the bimolecular dimerization reaction.[4]

    • Excess Dipolarophile: Using a large excess of the alkyne or enamine can help to trap the nitrile oxide before it dimerizes, although this may not be economically viable for all substrates.[5]

    • Temperature Control: Lowering the reaction temperature can sometimes reduce the rate of dimerization more significantly than the rate of the desired cycloaddition.[4][5] For instance, reactions with terminal alkynes at 0 °C have shown improved regioselectivity and potentially reduced side products compared to room temperature.[4]

  • Solvent Choice: The polarity of the solvent can significantly impact both the yield and regioselectivity.[4][6][7]

    • Non-polar solvents have been found to enhance yields in some enamine-triggered [3+2] cycloadditions.[6]

    • While reactions can be performed in various solvents like THF, dichloromethane, or chloroform, ethyl acetate has been noted for better regioselectivity in certain cases.[4] Water has also been explored as an environmentally benign solvent.[4][7]

  • Catalysis: For certain cycloadditions, catalysts can be employed to control regioselectivity and improve yields. Copper(I) and Ruthenium(II) catalysts have been reported to promote the formation of specific regioisomers.[5]

Reaction Optimization Workflow

G start Low Yield in [3+2] Cycloaddition check_furoxan Check for Furoxan (Nitrile Oxide Dimer) start->check_furoxan optimize_conditions Optimize Reaction Conditions check_furoxan->optimize_conditions No solution_slow_addition Slowly add base/ precursor check_furoxan->solution_slow_addition Yes solution_solvent Screen different solvents optimize_conditions->solution_solvent solution_dilution Use high dilution solution_slow_addition->solution_dilution solution_temp Lower reaction temperature solution_dilution->solution_temp outcome Improved Yield of 3-Aminoisoxazole solution_temp->outcome solution_catalyst Consider Cu(I) or Ru(II) catalyst solution_solvent->solution_catalyst solution_catalyst->outcome

Caption: Workflow for optimizing [3+2] cycloaddition reactions.

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying my 3-aminoisoxazole product from starting materials and byproducts. What are some effective purification strategies?

Answer: Purification can be challenging due to the similar polarities of the product and certain impurities. A multi-step approach is often effective.

  • Acid-Base Extraction: The basic amino group on the 3-aminoisoxazole allows for separation from non-basic impurities.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ether).

    • Extract with an aqueous acid solution (e.g., 10% HCl). The 3-aminoisoxazole will move to the aqueous layer as its hydrochloride salt.[8]

    • Separate the layers. The organic layer contains non-basic impurities.

    • Make the aqueous layer alkaline with a base (e.g., NaOH) to regenerate the free amine.[8]

    • Extract the product back into an organic solvent.

    • Dry the organic extract (e.g., over anhydrous sodium sulfate), filter, and concentrate to obtain the purified product.[8]

  • Crystallization: If the product is a solid, recrystallization can be a powerful purification technique.

    • A common method involves dissolving the crude product in a hot solvent like benzene and allowing it to crystallize at room temperature, followed by further cooling.[9]

  • Column Chromatography: For mixtures that are difficult to separate by other means, column chromatography is the method of choice. The choice of stationary phase (e.g., silica gel) and eluent system will depend on the specific properties of the 3-aminoisoxazole derivative.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for obtaining 3-aminoisoxazoles with high regioselectivity?

A1: Several modern strategies have been developed to overcome the regioselectivity challenges of classical methods. These include:

  • [3+2] Cycloaddition of Nitrile Oxides with Enamines: This is a highly regioselective method for producing 3,4-disubstituted isoxazoles.[4][6]

  • Addition-Elimination on 3-Bromoisoxazolines: This two-step sequence involves the reaction of readily available 3-bromoisoxazolines with various amines, followed by an oxidation step to yield the 3-aminoisoxazole.[10][11][12] This method is advantageous for creating a library of analogs from a common precursor.

  • Controlled Cyclocondensation with β-Ketonitriles: By carefully controlling the pH and temperature, the reaction of β-ketonitriles with hydroxylamine can be directed to selectively form 3-aminoisoxazoles.[1]

  • Reaction with Propiolonitrile or β-Halogenocinnamonitrile Derivatives: Reacting these precursors with hydroxylamine in the presence of an alkali metal hydroxide has been shown to produce 3-aminoisoxazoles in high yields.[8]

Q2: How can I generate nitrile oxides for [3+2] cycloaddition reactions while minimizing side products?

A2: Nitrile oxides are typically unstable and are therefore generated in situ. Common methods include:

  • Dehydrohalogenation of Hydroxamoyl Chlorides: Treating a hydroxamoyl chloride (chloroxime) with a mild base like triethylamine or sodium bicarbonate is a widely used method.[4][13]

  • The Mukaiyama Method: This involves the dehydration of primary nitroalkanes.[13] To avoid the formation of furoxan dimers, it is crucial to generate the nitrile oxide slowly in the presence of the dipolarophile.[5][13]

Q3: Can I synthesize 3,4,5-trisubstituted isoxazoles using these methods?

A3: Yes, [3+2] cycloaddition reactions are well-suited for the synthesis of trisubstituted isoxazoles. For example, the reaction of nitrile oxides with 1,3-diketones, β-ketoesters, or β-ketoamides can provide access to 3,4,5-trisubstituted isoxazoles.[7] The reaction conditions, including the choice of solvent and base, can be optimized to favor the desired cycloaddition over other potential reactions.[7]

Quantitative Data Summary

Table 1: Influence of Reaction Conditions on Regioselectivity in the Synthesis of Amino-isoxazoles from β-Ketonitriles and Hydroxylamine.

Target IsomerKey ReactantspHTemperature (°C)Predominant Reaction SiteReference
3-Aminoisoxazole β-Ketonitrile + Hydroxylamine7 - 8≤ 45Nitrile[1]
5-Aminoisoxazole β-Ketonitrile + Hydroxylamine> 8100Ketone[1]

Table 2: Optimization of [3+2] Cycloaddition of Nitrile Oxides with Terminal Alkynes.

ParameterConditionOutcomeReference
Temperature Room TemperatureMixture of 3,4- and 3,5-isomers (~30/70)[4]
Temperature 0 °CImproved regioselectivity for 3,5-isomer (~10/90)[4]
Solvent Ethyl AcetateGood regioselectivity[4]
Solvent THF, DCM, ChloroformCompromised regioselectivity[4]

Key Experimental Protocols

Protocol 1: Regiocontrolled Synthesis of 3-Aminoisoxazole from a β-Ketonitrile [1]

  • Reaction Setup: Dissolve the β-ketonitrile starting material in a suitable solvent.

  • pH Adjustment: Adjust the pH of the reaction mixture to be within the 7-8 range.

  • Hydroxylamine Addition: Add hydroxylamine to the reaction mixture.

  • Temperature Control: Maintain the reaction temperature at or below 45 °C.

  • Cyclization: After the initial reaction, perform an acid-mediated cyclization to form the isoxazole ring.

  • Work-up and Purification: Neutralize the reaction mixture and extract the product with an organic solvent. Purify using column chromatography or recrystallization as needed.

Protocol 2: General Procedure for [3+2] Cycloaddition using in-situ Nitrile Oxide Generation [4]

  • Reaction Setup: In a reaction vessel, dissolve the enamine or alkyne dipolarophile in a suitable solvent (e.g., ethyl acetate) under an inert atmosphere. Cool the mixture to 0 °C if improved selectivity is desired.

  • Precursor Solution: In a separate flask, prepare a solution of the hydroxamoyl chloride precursor.

  • Slow Addition: Add a solution of a mild base (e.g., triethylamine) dropwise to the hydroxamoyl chloride solution to generate the nitrile oxide in situ. Immediately and slowly add this mixture to the solution containing the dipolarophile over a period of time.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, filter off any salts and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to isolate the desired isoxazole regioisomer.

Protocol 3: Two-Step Synthesis of 3-Aminoisoxazoles via Addition-Elimination and Oxidation [11][12]

Step A: Synthesis of 3-Aminoisoxazoline

  • Reaction Setup: Dissolve the 3-bromoisoxazoline precursor in an alcoholic solvent such as n-butanol.[11]

  • Amine Addition: Add the desired primary or secondary amine and a base (e.g., an inorganic or organic base).

  • Heating: Heat the reaction mixture (e.g., to 120 °C or reflux) until the starting material is consumed, as monitored by TLC or LC-MS.[11]

  • Work-up: Cool the reaction mixture, dilute with water, and extract the 3-aminoisoxazoline product with an organic solvent.

Step B: Oxidation to 3-Aminoisoxazole

  • Oxidation: An appropriate oxidation protocol is then applied to the 3-aminoisoxazoline intermediate to form the aromatic 3-aminoisoxazole. (Note: The original literature should be consulted for specific oxidation conditions as this was a novel transformation).[11]

  • Purification: Purify the final 3-aminoisoxazole product using standard techniques such as column chromatography or crystallization.

References

optimizing reaction conditions (temperature, solvent, catalyst) for isoxazole formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for isoxazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing the isoxazole ring?

The two primary methods for isoxazole synthesis are:

  • 1,3-Dipolar Cycloaddition: This versatile method involves the reaction of a nitrile oxide with an alkyne and allows for a wide range of substituents on the isoxazole ring.[1][2][3]

  • Condensation of Hydroxylamine with 1,3-Dicarbonyl Compounds: This approach uses hydroxylamine and a 1,3-diketone or a similar three-carbon component, like an α,β-unsaturated ketone.[2][4]

Other notable methods include the use of metal catalysts (e.g., copper, gold) to promote cyclization and enhance regioselectivity, as well as the implementation of microwave irradiation or ultrasound to improve reaction efficiency.[2][5]

Q2: How do temperature, solvent, and catalyst choices impact isoxazole synthesis?

Temperature, solvent, and catalyst are critical parameters that significantly influence the yield and regioselectivity of isoxazole synthesis.[2][6]

  • Temperature: Optimizing the reaction temperature is crucial for controlling kinetics. Excessively high temperatures can lead to the formation of side products and decomposition of reactants, while temperatures that are too low may result in slow or incomplete reactions.[6] In some cases, a systematic screening of temperatures, for instance from 60°C to 80°C, can reveal an optimal point for yield, with further increases being detrimental.[6]

  • Solvent: The choice of solvent affects reactant solubility, reaction rate, and can play a role in the regioselectivity of 1,3-dipolar cycloadditions.[1][6] Common solvents include acetonitrile, DMF, and DMSO.[6] In certain reactions, more polar or fluorinated solvents have been shown to enhance regioselectivity.[6]

  • Catalyst: Catalysts, particularly copper(I) and ruthenium(II), can be employed to control the regioselectivity of the cycloaddition, often favoring the formation of specific regioisomers.[1][2] For metal-catalyzed reactions, the type and loading of the catalyst are crucial.[2] Catalyst inactivity can be a source of low yield, and ensuring the catalyst is active, considering pre-activation if necessary, is important.[6]

Q3: My 1,3-dipolar cycloaddition reaction is giving a low yield. What are the potential causes and solutions?

Low yields in 1,3-dipolar cycloadditions can arise from several factors. A frequent issue is the dimerization of the in situ generated nitrile oxide to form furoxans.[6] To address this, consider the following:

  • Slow Addition: Adding the nitrile oxide precursor slowly to the reaction mixture helps to maintain a low concentration, favoring the desired cycloaddition over dimerization.[1][6]

  • Excess Dipolarophile: Using a slight excess of the alkyne (dipolarophile) can help to outcompete the nitrile oxide dimerization.[1][6]

  • Temperature Optimization: Higher temperatures can sometimes favor dimerization. Optimizing the temperature is key to maximizing the yield of the desired isoxazole.[6]

  • Inefficient Nitrile Oxide Generation: Ensure the base used (e.g., triethylamine, N,N-diisopropylethylamine) is appropriate for the substrate and reaction conditions. Also, verify the quality of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride).[6]

Q4: I am observing the formation of isomeric products. How can I improve the regioselectivity?

The formation of isomers is a common challenge, particularly in 1,3-dipolar cycloaddition reactions.[6] Regioselectivity is influenced by both electronic and steric factors of the dipole and the dipolarophile.[1][6] Here are some strategies to improve it:

  • Catalyst Selection: The use of catalysts like copper(I) or ruthenium(II) can direct the reaction towards a specific regioisomer.[1]

  • Solvent Choice: The polarity of the solvent can influence regioselectivity. Experimenting with different solvents may be beneficial.[1][6]

  • Substituent Effects: The electronic nature of the substituents on both the alkyne and the nitrile oxide plays a crucial role. Electron-withdrawing groups on the alkyne can influence the regiochemical outcome.[1]

  • Steric Hindrance: Bulky substituents on either the alkyne or the nitrile oxide can favor the formation of the sterically less hindered product.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during isoxazole synthesis.

Problem Possible Cause Troubleshooting Steps
Low or No Product Yield Inefficient nitrile oxide generation (for 1,3-dipolar cycloaddition)- Ensure the base used is appropriate for the substrate and conditions. Common bases include triethylamine and N,N-diisopropylethylamine.[6]- Verify the quality of the nitrile oxide precursor.
Poor reactant solubility- Select a solvent in which all reactants are fully soluble at the reaction temperature. Acetonitrile, DMF, and DMSO are common choices.[6]
Suboptimal reaction temperature- Systematically screen a range of temperatures. For some reactions, increasing the temperature from 60°C to 80°C can improve yields, while further increases may be detrimental.[6]
Reactant decomposition- Consider milder reaction conditions, such as lower temperatures or a less aggressive base or catalyst, if starting materials are sensitive.[6]
Catalyst inactivity- For catalyzed reactions, ensure the catalyst is active and used in the correct loading. Consider pre-activation if necessary.[6]
Formation of Furoxan Byproduct Dimerization of nitrile oxide- Adjust the stoichiometry to use a slight excess of the alkyne dipolarophile.[6]- Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration.[1][6]- Lowering the reaction temperature can sometimes reduce the rate of dimerization.[1]
Formation of Isomeric Products Lack of regioselectivity- Experiment with different catalysts, such as copper(I), which can direct the reaction towards a specific regioisomer.[1][6]- Vary the solvent polarity; more polar or fluorinated solvents have been shown to enhance regioselectivity in some cases.[6]- Consider the electronic and steric effects of your substituents.[1]
Difficult Product Purification Presence of unreacted starting materials or byproducts- Monitor the reaction progress using TLC or LC-MS to ensure completion.- If the product is a solid, recrystallization can be an effective purification method.[1]- For separating regioisomers, careful optimization of the eluent system for column chromatography or the use of HPLC may be necessary.[1]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3-Benzoylisoxazolines [6]

  • To a solution of α-nitroketone (0.125 mmol) and alkene (0.625 mmol) in acetonitrile (0.2 mL), add chloramine-T (0.0625 mmol).

  • Heat the reaction mixture at 80 °C for 18 hours.

  • After completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired 3-benzoylisoxazoline.

Protocol 2: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole [1]

This protocol is adapted for the regioselective synthesis of a 3,4-disubstituted isoxazole from a β-enamino diketone using a Lewis acid.

  • Materials:

    • β-enamino diketone (1.0 equiv)

    • Hydroxylamine hydrochloride (1.2 equiv)

    • Pyridine (1.4 equiv)

    • Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equiv)

    • Acetonitrile (solvent)

  • Procedure:

    • Dissolve the β-enamino diketone in acetonitrile in a round-bottom flask.

    • Add hydroxylamine hydrochloride and pyridine to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add BF₃·OEt₂ to the cooled mixture with stirring.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction by adding water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants Prepare Reactants (e.g., Aldoxime, Alkyne) Mixing Combine Reactants, Solvent, and Catalyst Reactants->Mixing Solvent Choose Solvent Solvent->Mixing Catalyst Select Catalyst (if applicable) Catalyst->Mixing Conditions Set Reaction Temperature and Time Mixing->Conditions Monitoring Monitor Progress (TLC, LC-MS) Conditions->Monitoring Quenching Quench Reaction Monitoring->Quenching Reaction Complete Extraction Extract Product Quenching->Extraction Purification Purify Product (Column Chromatography, Recrystallization) Extraction->Purification Product Isolated Isoxazole Purification->Product

Caption: General experimental workflow for isoxazole synthesis.

troubleshooting_logic Start Low Isoxazole Yield Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Catalyst Evaluate Catalyst Activity Start->Check_Catalyst Check_Purity->Check_Conditions No Impure Impure Materials Check_Purity->Impure Yes Suboptimal_Temp Suboptimal Temperature? Check_Conditions->Suboptimal_Temp Inactive_Catalyst Inactive Catalyst? Check_Catalyst->Inactive_Catalyst Purify Purify Starting Materials Impure->Purify Purify->Start Re-run Reaction Optimize_Temp Optimize Temperature Suboptimal_Temp->Optimize_Temp Yes Suboptimal_Solvent Poor Solubility? Suboptimal_Temp->Suboptimal_Solvent No Optimize_Temp->Start Re-run Reaction Change_Solvent Change Solvent Suboptimal_Solvent->Change_Solvent Yes Side_Reactions Consider Side Reactions Suboptimal_Solvent->Side_Reactions No Change_Solvent->Start Re-run Reaction Replace_Catalyst Use Fresh/Active Catalyst Inactive_Catalyst->Replace_Catalyst Yes Inactive_Catalyst->Side_Reactions No Replace_Catalyst->Start Re-run Reaction

Caption: Troubleshooting logic for low reaction yield.

References

how to avoid and characterize side reactions in isoxazole ring synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isoxazole Ring Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of isoxazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the isoxazole ring?

A1: The two most prevalent and versatile methods for synthesizing the isoxazole ring are the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne and the cyclocondensation of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine. The 1,3-dipolar cycloaddition is often favored for its high degree of modularity, allowing for the introduction of diverse substituents.

Q2: My isoxazole synthesis is resulting in a mixture of regioisomers. How can I improve the regioselectivity?

A2: Achieving high regioselectivity is a common challenge in isoxazole synthesis, particularly with unsymmetrical starting materials. The formation of a mixture of regioisomers complicates purification and reduces the yield of the desired product. Several factors influence the regiochemical outcome, and optimizing them is key to obtaining a single, desired isomer.

Key Factors Influencing Regioselectivity:

  • Steric Hindrance: Bulky substituents on either the dipolarophile (alkyne) or the 1,3-dipole (nitrile oxide) can direct the cycloaddition to favor the formation of the less sterically hindered regioisomer.

  • Electronic Effects: The electronic nature of the substituents on the starting materials plays a crucial role. Electron-withdrawing or electron-donating groups can influence the orbital coefficients of the frontier molecular orbitals (HOMO and LUMO), thereby directing the regioselectivity of the cycloaddition.

  • Reaction Conditions:

    • Solvent: The polarity of the solvent can influence the transition state of the cycloaddition, thereby affecting the regioisomeric ratio.[1][2]

    • Catalyst: The use of certain metal catalysts, such as copper(I) and ruthenium(II), can significantly enhance regioselectivity.[3][4] Copper(I) catalysts often favor the formation of 3,5-disubstituted isoxazoles.

    • Temperature: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, which in turn can influence the product ratio.

Q3: I am observing a significant amount of a side product that I suspect is a furoxan. How can I minimize its formation?

A3: The dimerization of nitrile oxides to form furoxans (1,2,5-oxadiazole-2-oxides) is the most common side reaction in 1,3-dipolar cycloaddition reactions. This side reaction is particularly prevalent when the dipolarophile is not very reactive or when the concentration of the nitrile oxide is high.

Strategies to Minimize Furoxan Formation:

  • In Situ Generation of Nitrile Oxide: Generating the nitrile oxide slowly in the presence of the dipolarophile keeps its instantaneous concentration low, favoring the desired cycloaddition over dimerization.

  • Slow Addition of Reagents: If not generating the nitrile oxide in situ, adding the nitrile oxide solution dropwise to the reaction mixture containing the alkyne is recommended.

  • Use of Excess Dipolarophile: Employing a molar excess of the alkyne can help to "trap" the nitrile oxide as it is formed, outcompeting the dimerization pathway.

  • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes decrease the rate of dimerization more significantly than the rate of the desired cycloaddition.

Q4: How can I characterize the regioisomers and furoxan side products formed in my reaction?

A4: A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of isoxazole regioisomers and furoxan byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are powerful tools for differentiating regioisomers. The chemical shifts of the protons and carbons on the isoxazole ring are highly sensitive to the substitution pattern.[2] For example, the chemical shift of the C4-H proton can vary significantly between 3,5- and 3,4-disubstituted isoxazoles. 2D NMR experiments like HMBC are crucial for establishing long-range correlations that confirm the connectivity of the substituents to the isoxazole core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the desired product and any side products. Furoxans will have a molecular weight corresponding to the dimer of the nitrile oxide intermediate. Fragmentation patterns observed in MS/MS can also provide structural information.

  • High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): HPLC and GC can be used to separate and quantify the different components of the reaction mixture, including regioisomers and side products. Coupling these techniques with mass spectrometry (LC-MS or GC-MS) allows for the identification of each separated component.

Troubleshooting Guides

Problem: Low or No Product Yield

This is a common issue that can arise from several factors. The following troubleshooting workflow can help diagnose and resolve the problem.

low_yield_troubleshooting start Low or No Yield check_sm Check Starting Materials (Purity, Stability) start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_reagents Verify Reagent Stoichiometry & Activity start->check_reagents side_reactions Investigate for Side Reactions (TLC, LC-MS) start->side_reactions sm_impure Impure or Degraded Starting Materials check_sm->sm_impure conditions_suboptimal Suboptimal Reaction Conditions check_conditions->conditions_suboptimal reagents_issue Incorrect Stoichiometry or Inactive Reagents check_reagents->reagents_issue side_products_major Major Side Product Formation side_reactions->side_products_major solution_sm Purify Starting Materials / Use Fresh sm_impure->solution_sm solution_conditions Optimize Temperature, Time, or Solvent conditions_suboptimal->solution_conditions solution_reagents Adjust Stoichiometry / Use Fresh Reagents or Catalyst reagents_issue->solution_reagents solution_side_reactions Address Specific Side Reaction (e.g., Minimize Furoxan) side_products_major->solution_side_reactions

Caption: Troubleshooting workflow for low or no product yield in isoxazole synthesis.

Problem: Formation of Regioisomeric Mixture

Controlling regioselectivity is crucial for an efficient synthesis. This guide provides a logical approach to tackling this issue.

regioisomer_troubleshooting start Regioisomeric Mixture Observed analyze_structure Analyze Steric & Electronic Factors of Substrates start->analyze_structure modify_conditions Modify Reaction Conditions start->modify_conditions steric_issue Minimal Steric Differentiation analyze_structure->steric_issue electronic_issue Unfavorable Electronic Bias analyze_structure->electronic_issue change_solvent Vary Solvent Polarity modify_conditions->change_solvent change_temp Adjust Reaction Temperature modify_conditions->change_temp add_catalyst Introduce a Catalyst (e.g., Cu(I) or Ru(II)) modify_conditions->add_catalyst solution_sterics Redesign Substrate with Bulky Group steric_issue->solution_sterics solution_electronics Modify Substituents (EWG/EDG) electronic_issue->solution_electronics solution_conditions Identify Optimal Solvent/Temp/Catalyst Combination change_solvent->solution_conditions change_temp->solution_conditions add_catalyst->solution_conditions

Caption: Troubleshooting workflow for addressing the formation of regioisomeric mixtures.

Data Presentation

Table 1: Effect of Solvent and Additives on Regioselectivity in the Synthesis of 4,5-Disubstituted Isoxazoles

This table summarizes the effect of different reaction conditions on the regioselectivity of the reaction between a β-enamino diketone and hydroxylamine hydrochloride.[1][2]

EntrySolventAdditiveTemperature (°C)Regioisomer Ratio (2a:3a)Total Yield (%)
1EtOHNoneReflux35:6573
2MeCNNoneReflux65:3570
3H₂O/EtOHNoneReflux40:6065
4MeCNPyridineRoom Temp70:3075
5MeCNBF₃·OEt₂Room Temp90:1079

Regioisomeric ratio was determined by ¹H-NMR of the crude product.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition

This protocol describes a one-pot synthesis of 3,5-disubstituted isoxazoles from an aldehyde and a terminal alkyne.

Materials:

  • Aldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.0 eq)

  • Sodium hydroxide (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.5 eq)

  • Terminal alkyne (1.0 eq)

  • Choline chloride:urea (1:2) deep eutectic solvent (DES)

  • Ethyl acetate

  • Water

  • Magnesium sulfate

Procedure:

  • To a stirred solution of the aldehyde (2 mmol) in the deep eutectic solvent (1 mL), add hydroxylamine hydrochloride (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol).

  • Stir the resulting mixture at 50 °C for 1 hour.

  • Add N-chlorosuccinimide (400 mg, 3 mmol) to the mixture and continue stirring at 50 °C for 3 hours.

  • Add the terminal alkyne (2 mmol) to the reaction mixture and stir for an additional 4 hours at 50 °C.

  • After the reaction is complete (monitored by TLC), quench the reaction with water and extract with ethyl acetate (3 x 5 mL).

  • Combine the organic phases, dry over magnesium sulfate, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired 3,5-disubstituted isoxazole.

Protocol 2: Characterization of Regioisomers by 2D NMR Spectroscopy

This protocol outlines the general steps for using 2D NMR to elucidate the structure of isoxazole regioisomers.

Instrumentation and Software:

  • NMR Spectrometer (400 MHz or higher)

  • NMR data processing software

Sample Preparation:

  • Dissolve 5-10 mg of the purified isoxazole isomer mixture or isolated isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

Data Acquisition:

  • Acquire a standard 1D ¹H NMR spectrum to identify the proton signals.

  • Acquire a standard 1D ¹³C NMR spectrum.

  • Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish proton-proton (¹H-¹H) coupling networks. This helps to identify adjacent protons.

  • Acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to identify one-bond proton-carbon (¹H-¹³C) correlations. This links each proton to its directly attached carbon atom.

  • Acquire a 2D HMBC (Heteronuclear Multiple Bond Correlation) spectrum to identify long-range (typically 2-3 bond) proton-carbon (¹H-¹³C) correlations. This is the most critical experiment for distinguishing regioisomers as it reveals the connectivity between substituent groups and the carbons of the isoxazole ring.

Data Analysis:

  • Process and analyze the 1D spectra to assign chemical shifts.

  • Use the COSY spectrum to trace out spin systems.

  • Use the HSQC spectrum to assign the carbon signals for all protonated carbons.

  • Critically, analyze the HMBC spectrum for key correlations. For example, a correlation between a proton on a substituent and a carbon within the isoxazole ring will definitively establish the point of attachment. By carefully analyzing these long-range correlations for all substituents, the correct regioisomer can be unambiguously identified.

Mandatory Visualizations

reaction_pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway alkyne Alkyne isoxazole Desired Isoxazole alkyne->isoxazole 1,3-Dipolar Cycloaddition nitrile_oxide Nitrile Oxide nitrile_oxide->isoxazole nitrile_oxide2 Nitrile Oxide (2 eq.) furoxan Furoxan Dimer nitrile_oxide2->furoxan Dimerization start Starting Materials start->alkyne start->nitrile_oxide

Caption: Reaction pathways in isoxazole synthesis via 1,3-dipolar cycloaddition.

experimental_workflow start Start setup Reaction Setup: - Dissolve aldehyde & hydroxylamine in DES - Add NaOH start->setup heat1 Heat at 50°C for 1h setup->heat1 add_ncs Add NCS heat1->add_ncs heat2 Heat at 50°C for 3h add_ncs->heat2 add_alkyne Add Alkyne heat2->add_alkyne heat3 Heat at 50°C for 4h add_alkyne->heat3 workup Workup: - Quench with water - Extract with Ethyl Acetate heat3->workup purify Purification: - Dry organic layer - Evaporate solvent - Column Chromatography workup->purify product Pure Isoxazole purify->product

Caption: Experimental workflow for the one-pot synthesis of 3,5-disubstituted isoxazoles.

References

Technical Support Center: Troubleshooting Catalyst Deactivation in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on troubleshooting catalyst deactivation during heterocyclic synthesis. The following question-and-answer format directly addresses common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction for synthesizing a nitrogen-containing heterocycle has stalled. What are the likely causes of catalyst deactivation?

A1: Catalyst deactivation in this context is often due to several factors:

  • Catalyst Poisoning: The nitrogen atom within your heterocyclic substrate or product can act as a Lewis base and coordinate strongly to the palladium center. This forms stable, off-cycle complexes that are catalytically inactive.[1] Heterocycles like pyridines, quinolines, and imidazoles are particularly prone to causing this type of deactivation.[1]

  • Oxidation of the Active Catalyst: The active Pd(0) species is susceptible to oxidation by residual oxygen or other oxidizing agents in the reaction mixture. This leads to the formation of inactive palladium oxides, often observed as palladium black.[1]

  • Ligand Degradation: The phosphine or N-heterocyclic carbene (NHC) ligands used to stabilize the palladium catalyst can degrade at elevated temperatures or in the presence of certain reagents.[2]

  • Thermal Decomposition: High reaction temperatures can accelerate the decomposition of the catalytic complex, leading to the aggregation of palladium into inactive nanoparticles (palladium black).[1]

  • Impurities: Trace impurities in reactants, solvents, or starting materials can act as poisons to the catalyst.[3]

Q2: What are the visible signs that my catalyst is deactivating?

A2: Visual cues can often indicate catalyst deactivation:

  • A significant slowdown or complete halt in the reaction rate.[3]

  • The formation of a black precipitate, commonly known as palladium black, which indicates the aggregation of the palladium catalyst.[1]

  • A noticeable change in the color of the reaction mixture, which may suggest the formation of inactive catalyst species or byproducts.[3]

  • For heterogeneous catalysts, a change in the physical appearance, such as clumping or a color change, can be a sign of deactivation.[3]

Q3: How can I prevent or minimize catalyst deactivation in my heterocyclic synthesis?

A3: Proactive measures can significantly extend the life of your catalyst:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs). These ligands create a sterically hindered environment around the palladium center, stabilizing the active Pd(0) species and preventing aggregation.[1]

  • Inert Atmosphere: Ensure a strictly inert atmosphere by rigorously degassing solvents and maintaining a positive pressure of an inert gas like argon or nitrogen to prevent oxidation of the Pd(0) catalyst.[1][3]

  • Temperature Control: Operate the reaction at the lowest temperature that provides a reasonable reaction rate to minimize thermal decomposition of the catalyst.[1]

  • Incremental Substrate Addition: For substrates known to be catalyst poisons, such as some nitrogen-containing heterocycles, adding the substrate slowly and continuously can maintain a low concentration in the reaction mixture, extending the catalyst's lifetime.[3]

  • Reagent Purity: Use high-purity reagents and solvents to avoid introducing catalyst poisons.[3]

Troubleshooting Guides

Issue 1: Low or No Conversion in a Suzuki-Miyaura Coupling of a Heteroaryl Halide

Possible Cause: Catalyst poisoning by the heteroaromatic substrate or product, or suboptimal reaction conditions.

Troubleshooting Workflow:

G start Low/No Conversion check_inert Verify Inert Atmosphere (Degassed Solvents, Ar/N2 Purge) start->check_inert check_reagents Assess Reagent Purity (Substrates, Base, Solvent) check_inert->check_reagents If atmosphere is inert fail Deactivation Persists (Consider Catalyst Characterization) check_inert->fail If O2 is present optimize_ligand Optimize Ligand (Screen Bulky, Electron-Rich Ligands) check_reagents->optimize_ligand If reagents are pure check_reagents->fail If impurities are found optimize_temp Adjust Temperature (Lower if Pd Black is Observed) optimize_ligand->optimize_temp optimize_base Screen Different Bases (e.g., K2CO3, K3PO4, Cs2CO3) optimize_temp->optimize_base check_catalyst Increase Catalyst Loading (Last Resort) optimize_base->check_catalyst success Reaction Proceeds check_catalyst->success If conversion improves check_catalyst->fail If no improvement

Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.

Issue 2: Catalyst Deactivation in Continuous Flow Synthesis

Possible Cause: Catalyst leaching, poisoning, or fouling of the solid support.

Troubleshooting Workflow:

G start Decreased Output in Flow Reactor check_leaching Analyze Product Stream for Leached Metal (ICP-MS) start->check_leaching characterize_catalyst Characterize Spent Catalyst (XPS, TEM, BET) check_leaching->characterize_catalyst If leaching is minimal modify_conditions Modify Flow Conditions (Temperature, Flow Rate, Solvent) check_leaching->modify_conditions If leaching is significant poisoning Poisoning Detected characterize_catalyst->poisoning If surface contaminants found fouling Fouling/Coking Detected characterize_catalyst->fouling If pore blockage/carbon deposits found sintering Sintering/Aggregation Detected characterize_catalyst->sintering If particle size increased regenerate Attempt Catalyst Regeneration poisoning->regenerate fouling->regenerate replace Replace Catalyst Bed sintering->replace success Activity Restored regenerate->success If successful regenerate->replace If unsuccessful modify_conditions->success If output improves modify_conditions->replace If no improvement

Caption: Troubleshooting catalyst deactivation in continuous flow synthesis.

Data Presentation

Table 1: Effect of Temperature on Suzuki-Miyaura Coupling Yield

EntryTemperature (°C)Reaction Time (min)Yield (%)
13012070
2506085
3803095
41001598
5>100-Decreased

Adapted from a study on Pd/NiFe2O4 catalyzed Suzuki coupling. Elevated temperatures beyond an optimum can lead to catalyst decomposition and reduced yield.[4][5][6]

Table 2: Quantitative Recovery of Deactivated Pd/C Catalyst Activity

Regeneration MethodCatalyst Activity RecoveryReference
Supercritical CO2 Extraction (353 K, 20 MPa, 12h)~80%--INVALID-LINK--
Air Flow Treatment (250 °C, 12h) for PdCx formation>80%--INVALID-LINK--
Chloroform and Glacial Acetic Acid Washing (for HBIW hydrogenation)High yield maintained for 3 cycles--INVALID-LINK--

Experimental Protocols

Protocol 1: Sample Preparation of a Deactivated Catalyst for Transmission Electron Microscopy (TEM)

Objective: To prepare a thin, electron-transparent sample of a deactivated heterogeneous catalyst to analyze particle size, morphology, and potential aggregation (sintering).

Materials:

  • Deactivated catalyst powder

  • Methanol or ethanol

  • Copper TEM grid with a carbon support film

  • Pipette

  • Ultrasonic bath

  • Filter paper

Procedure:

  • Dispersion: Suspend a small amount of the deactivated catalyst powder in 1-2 mL of methanol or ethanol in a small vial.

  • Sonication: Place the vial in an ultrasonic bath for 5-10 minutes to create a fine, homogenous dispersion of the catalyst particles.

  • Grid Preparation: Place a TEM grid, carbon-side up, on a piece of filter paper.

  • Deposition: Using a pipette, carefully drop 1-2 droplets of the catalyst suspension onto the surface of the TEM grid.

  • Drying: Allow the solvent to evaporate completely in a dust-free environment. This may take several hours.

  • Storage: Once dry, the sample is ready for TEM analysis. Store the grid in a dedicated grid box.

Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis of a Deactivated Palladium Catalyst

Objective: To determine the surface elemental composition and oxidation state of palladium in a deactivated catalyst, which can help identify poisons or the formation of inactive oxides.

Procedure:

  • Sample Mounting: Mount a small amount of the finely ground deactivated catalyst powder onto a sample holder using double-sided carbon tape. Ensure a thin, uniform layer of the powder is exposed.

  • Introduction to UHV: Introduce the sample holder into the XPS instrument's ultra-high vacuum (UHV) chamber.

  • Survey Scan: Perform a wide-energy range survey scan (e.g., 0-1200 eV) to identify all elements present on the catalyst surface.

  • High-Resolution Scans: Acquire high-resolution scans of the specific core levels of interest. For a palladium catalyst, this will primarily be the Pd 3d region. Also, scan for expected poisons (e.g., S 2p, N 1s, Cl 2p) and other relevant elements (e.g., O 1s, C 1s).

  • Data Analysis:

    • Calibrate the binding energy scale using the C 1s peak of adventitious carbon (typically set to 284.8 eV).

    • Fit the high-resolution Pd 3d spectrum to determine the relative amounts of different palladium species (e.g., Pd(0), Pd(II) oxide). The Pd 3d5/2 peak for metallic palladium is typically around 335.0-335.5 eV, while PdO is at a higher binding energy.[7][8][9]

    • Quantify the atomic concentrations of surface elements from the peak areas and their respective sensitivity factors.

Protocol 3: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst

Objective: To restore the catalytic activity of a Pd/C catalyst that has been deactivated by poisoning or fouling.

Materials:

  • Deactivated Pd/C catalyst

  • 10% NaOH solution

  • Deionized water

  • Nitric acid solution (optional, for severe poisoning)

  • Formaldehyde solution (reducing agent)

  • Beaker, filtration apparatus, oven

Procedure:

  • Alkaline Wash: Suspend the deactivated Pd/C catalyst in a 10% NaOH solution and heat at approximately 80 °C with stirring for 1-2 hours. This step helps to remove organic residues.

  • Neutralization: Filter the catalyst and wash it repeatedly with deionized water until the filtrate is neutral.

  • (Optional) Acid Wash: For catalysts deactivated by metal poisons, a more aggressive wash with a dilute nitric acid solution can be performed, followed by thorough washing with deionized water to remove all traces of acid.

  • Reduction: Resuspend the washed catalyst in water. Add a reducing agent, such as formaldehyde, along with NaOH, to reduce any oxidized palladium species back to the active Pd(0) state.

  • Final Wash and Drying: Filter the regenerated catalyst, wash thoroughly with deionized water, and dry in an oven at 100-120 °C.

  • Activation (if necessary): Before reuse, the catalyst may need to be activated, for example, by reduction under a hydrogen stream at an elevated temperature.

This is a general procedure and may need to be adapted based on the specific nature of the deactivation.[1][10][11]

References

Technical Support Center: Purification of Polar & Water-Soluble Amine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of polar and water-soluble amine compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental work.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of polar and water-soluble amine compounds.

Issue 1: Poor Peak Shape (Tailing/Streaking) in Normal-Phase Chromatography (Silica Gel)

Question: Why is my polar amine compound showing significant tailing or streaking on a silica gel TLC plate or during column chromatography?

Answer: This is a frequent issue when purifying basic amine compounds on standard silica gel.[1] The problem arises from the strong interaction between the basic amine groups of the analyte and the acidic silanol groups on the surface of the silica.[2][3] This interaction leads to non-uniform migration of the compound, resulting in tailing.

Troubleshooting Steps:

  • Mobile Phase Modification: The most common solution is to add a basic modifier to the mobile phase to neutralize the acidic silanol groups.[2] This is often referred to as a "competing base" which competes with your amine compound for binding to the silica surface.[2]

    • Triethylamine (TEA): Add 0.5-2% (v/v) of TEA to your eluent.[1]

    • Ammonium Hydroxide: For highly polar amines, a solution of 1-10% ammonia in methanol can be used as the polar component of the mobile phase.[1][2] A common eluent system is Dichloromethane (DCM):Methanol (MeOH):Ammonium Hydroxide (NH₄OH) in ratios like 90:9:1.[2]

  • Stationary Phase Modification: If mobile phase modification is insufficient, consider using a different stationary phase.

    • Amine-functionalized Silica: This stationary phase has amine groups bonded to the silica surface, which masks the acidic silanols and is specifically designed for purifying basic compounds.[1][3]

    • Deactivated Silica Gel: Before preparing your column, you can wash the silica gel with a dilute solution of triethylamine in a non-polar solvent to neutralize the acidic sites.[2]

    • Alumina (Basic or Neutral): Alumina can be an effective alternative to silica for the purification of amines.[4]

  • Sample Loading Technique: Proper sample loading can improve peak shape.

    • Pre-adsorption: Dissolve your crude sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Load this powder onto the top of your column.[1]

Issue 2: Compound is either stuck at the baseline or elutes with the solvent front.

Question: My polar amine compound either doesn't move from the baseline in normal-phase chromatography or it elutes immediately with the solvent front in reversed-phase chromatography. What should I do?

Answer: This is a classic problem for highly polar compounds. In normal-phase (e.g., silica), the compound is too strongly adsorbed, and in reversed-phase (e.g., C18), it has minimal interaction with the non-polar stationary phase.[5][6]

Troubleshooting Steps:

  • For Normal-Phase (Stuck at Baseline):

    • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For instance, increase the percentage of methanol in a DCM/methanol mixture.[1][2] A common "flush" solvent for very polar compounds is 10-20% methanol in DCM with 1% triethylamine.[1]

    • Switch to a More Polar-Friendly Technique: If increasing solvent polarity doesn't work or leads to poor separation, consider Hydrophilic Interaction Liquid Chromatography (HILIC).[5][6]

  • For Reversed-Phase (Elutes with Solvent Front):

    • Highly Aqueous Mobile Phase: For some polar compounds, using a highly aqueous mobile phase (e.g., >95% water) with a C18 column designed for aqueous conditions might work. However, standard C18 columns can undergo "phase collapse" in highly aqueous conditions.[7][8]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for compounds that are too polar for reversed-phase.[5][6] It uses a polar stationary phase (like silica, diol, or amine) with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent.[5][6] Water acts as the strong eluting solvent.[5][6]

    • Mixed-Mode Chromatography: This technique utilizes a stationary phase with both reversed-phase and ion-exchange properties, which can improve the retention of polar, ionizable compounds.

Frequently Asked Questions (FAQs)

Q1: What is HILIC and when should I use it for purifying polar amines?

A1: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It is a chromatographic technique that uses a polar stationary phase (e.g., silica, diol, amine) and a mobile phase with a high concentration of organic solvent and a low concentration of aqueous solvent.[5][6] In HILIC, a water-rich layer is formed on the surface of the stationary phase, and polar analytes partition into this layer. Elution is typically achieved by increasing the concentration of the aqueous component in the mobile phase.[5]

You should consider using HILIC when your polar amine compound is:

  • Too strongly retained on normal-phase silica, even with highly polar mobile phases.[5][6]

  • Not retained on reversed-phase C18 columns, eluting with the solvent front.[5][6]

Q2: Can I use ion-exchange chromatography for purifying water-soluble amines?

A2: Yes, ion-exchange chromatography (IEC) is a very effective technique for purifying water-soluble amines, as they are often charged (protonated) in aqueous solutions.[9][10]

  • Cation-Exchange Chromatography: Since amines are basic and carry a positive charge at a pH below their pKa, cation-exchange chromatography is commonly used.[9][11] In this technique, the stationary phase has negatively charged functional groups that bind the positively charged amine compounds. Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase.[10]

Q3: My compound seems to be decomposing on the silica gel column. How can I prevent this?

A3: The acidic nature of silica gel can cause the degradation of acid-sensitive compounds.[2][4]

  • Deactivate the Silica: Wash the silica gel with a dilute solution of triethylamine in a non-polar solvent before packing the column to neutralize the acidic sites.[2]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[2][4]

  • Minimize Residence Time: Run the chromatography as efficiently and quickly as possible to reduce the time your compound is in contact with the silica.[2]

Q4: What are the advantages of using an amine-functionalized column?

A4: Amine-functionalized columns offer several advantages for the purification of basic compounds:

  • Reduced Tailing: They mask the acidic silanol groups on the silica surface, minimizing strong acid-base interactions and leading to better peak shapes.[1][3]

  • Simplified Mobile Phases: They often allow for the use of simpler mobile phase systems, such as hexane/ethyl acetate, without the need for basic additives like triethylamine or ammonia.[3]

  • Improved Resolution: In some cases, they can provide better separation between closely related amine compounds compared to standard silica.[7]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for Polar Amine Purification

TechniqueStationary PhaseMobile PhaseElution PrincipleBest Suited ForCommon Issues
Normal-Phase Silica, AluminaNon-polar organic solvents with a polar modifier (e.g., DCM/MeOH)AdsorptionModerately polar aminesPeak tailing, strong retention, compound degradation[1][2]
Reversed-Phase C18, C8Aqueous buffers with organic solvents (e.g., Water/Acetonitrile)PartitioningLess polar amines, or with ion-pairing agentsPoor retention of highly polar amines[5][6]
HILIC Silica, Diol, Amide, ZwitterionicHigh organic solvent with low aqueous content (e.g., Acetonitrile/Water)Partitioning into an aqueous layer on the stationary phaseHighly polar, water-soluble amines that are not retained by reversed-phase[5][6][12]Requires careful column equilibration[13]
Ion-Exchange Cation or Anion exchangersAqueous buffersElectrostatic interactionsCharged, water-soluble aminesRequires buffered mobile phases, may not be compatible with MS[9][10]
Mixed-Mode Combines RP and IEX functionalitiesAqueous buffers with organic solventsMultiple interaction modes (hydrophobic and electrostatic)Polar and ionizable aminesCan have complex retention mechanisms

Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Flash Chromatography of a Polar Amine with a Basic Modifier
  • TLC Analysis:

    • Prepare a stock solution of your chosen mobile phase (e.g., 90:10 DCM:Methanol).

    • Create a second solution by adding 1% triethylamine (TEA) by volume.

    • Spot your crude sample on two separate silica gel TLC plates.

    • Develop one plate in the unmodified eluent and the second in the TEA-modified eluent.

    • Observe the reduction in tailing and determine the optimal solvent system.[1]

  • Column Preparation:

    • Dry pack or slurry pack a glass column with silica gel in the non-polar component of your chosen mobile phase.

    • Equilibrate the column by passing several column volumes of the mobile phase (containing the basic modifier) through it.

  • Sample Loading:

    • Dissolve the crude material in a minimum amount of the mobile phase or DCM.

    • Alternatively, for better resolution, pre-adsorb the crude material onto a small amount of silica gel, dry it to a free-flowing powder, and load it onto the top of the column bed.[1]

  • Elution and Fraction Collection:

    • Begin elution with your chosen solvent system.

    • Collect fractions and monitor them by TLC.

    • If necessary, a gradient elution can be performed by gradually increasing the polarity of the eluent to speed up the elution of your compound.[1]

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.[1]

Visualizations

troubleshooting_workflow Troubleshooting Workflow for Polar Amine Purification start Start: Purification of a Polar Amine np_chrom Attempt Normal-Phase Chromatography (Silica) start->np_chrom rp_chrom Attempt Reversed-Phase Chromatography (C18) start->rp_chrom peak_tailing Issue: Peak Tailing/Streaking? np_chrom->peak_tailing retention_issue_rp Issue: Elutes with Solvent Front? rp_chrom->retention_issue_rp retention_issue_np Issue: Stuck at Baseline? peak_tailing->retention_issue_np No add_modifier Add Basic Modifier (TEA/NH3) to Mobile Phase peak_tailing->add_modifier Yes increase_polarity Increase Mobile Phase Polarity retention_issue_np->increase_polarity Yes success Successful Purification retention_issue_np->success No try_hilic Switch to HILIC retention_issue_rp->try_hilic Yes retention_issue_rp->success No change_sp_np Switch to Amine-Functionalized Silica or Alumina add_modifier->change_sp_np Still Tailing add_modifier->success change_sp_np->success increase_polarity->try_hilic Still Poor Elution increase_polarity->success try_mm_iex Consider Mixed-Mode or Ion-Exchange Chromatography try_hilic->try_mm_iex Separation still not optimal try_hilic->success try_mm_iex->success failure Persistent Issues: Re-evaluate Compound Properties try_mm_iex->failure

Caption: A troubleshooting workflow for purifying polar amine compounds.

hilic_mechanism Simplified Mechanism of HILIC cluster_column HILIC Column stationary_phase Polar Stationary Phase (e.g., Silica) Immobilized Aqueous Layer elution Partitioning into Aqueous Layer stationary_phase:main->elution eluted_amine Eluted Polar Amine stationary_phase->eluted_amine Elution mobile_phase Mobile Phase (High Organic, Low Aqueous) mobile_phase->stationary_phase polar_amine Polar Amine Analyte polar_amine->stationary_phase:main Enters Column elution->polar_amine gradient Increase Aqueous Content in Mobile Phase gradient->stationary_phase Disrupts Partitioning

Caption: The basic principle of Hydrophilic Interaction Liquid Chromatography.

References

preventing contamination from isomeric byproducts in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Isoxazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of isoxazoles, with a specific focus on preventing contamination from isomeric byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to isoxazoles, and which one is more prone to isomeric byproduct formation?

A1: The two most prevalent methods for synthesizing the isoxazole ring are the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, and the condensation of a 1,3-dicarbonyl compound with hydroxylamine.[1] Of these, the 1,3-dipolar cycloaddition is more susceptible to forming regioisomeric byproducts, particularly when using unsymmetrical alkynes.[1] The reaction can yield a mixture of 3,4- and 3,5-disubstituted isoxazoles, or other isomers depending on the substitution pattern of the starting materials.

Q2: I am observing a mixture of regioisomers in my 1,3-dipolar cycloaddition reaction. How can I improve the regioselectivity?

A2: Achieving high regioselectivity is a common challenge. Several factors influence the outcome of the reaction. Control can be exerted through:

  • Catalysis: The use of catalysts, such as copper(I) or ruthenium(II), can significantly direct the reaction to favor a specific regioisomer.[1] For instance, copper(I)-catalyzed reactions often favor the formation of 3,5-disubstituted isoxazoles.

  • Substituent Effects: The electronic and steric properties of the substituents on both the nitrile oxide and the alkyne play a crucial role. Bulky substituents can sterically hinder one reaction pathway, thereby favoring the formation of a single isomer.

  • Solvent and Temperature: The polarity of the solvent and the reaction temperature can influence the regioselectivity.[1] It is recommended to screen different solvents and optimize the temperature for your specific substrate combination.

Q3: Besides regioisomers, what other common byproducts should I be aware of in isoxazole synthesis?

A3: A common byproduct in the 1,3-dipolar cycloaddition method is the formation of furoxans, which are dimers of the nitrile oxide intermediate.[1] This occurs when the nitrile oxide reacts with itself instead of the intended alkyne. To minimize furoxan formation, you can try the following:

  • Slow Addition: Add the precursor to the nitrile oxide (e.g., an aldoxime) slowly to the reaction mixture to keep the instantaneous concentration of the nitrile oxide low.

  • Excess Alkyne: Using a stoichiometric excess of the alkyne can help to outcompete the dimerization reaction.[1]

Q4: My crude isoxazole product is an oil and is difficult to purify. What can I do?

A4: Oiling out of a product is a common issue. Here are a few troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod to create nucleation sites. Seeding with a small crystal of the pure product, if available, can also be effective.

  • Trituration: Add a solvent in which your product is sparingly soluble and stir vigorously. This can help to break up the oil and induce solidification.

  • Purification as an Oil: If crystallization is unsuccessful, the oil can be purified directly using column chromatography.[2]

Troubleshooting Guides

Issue 1: Low Yield in 1,3-Dipolar Cycloaddition
Possible Cause Troubleshooting Steps
Inefficient Nitrile Oxide Generation Ensure the base used for the dehydrohalogenation of the hydroxamoyl chloride or oxidation of the aldoxime is appropriate and of sufficient strength.
Nitrile Oxide Dimerization (Furoxan Formation) Add the nitrile oxide precursor slowly to the reaction mixture. Use a slight excess of the alkyne dipolarophile.[1]
Reactant Decomposition If starting materials are sensitive, consider milder reaction conditions, such as lower temperatures.[1]
Catalyst Inactivity For catalyzed reactions, ensure the catalyst is active and used in the correct loading. Consider pre-activation if necessary.[1]
Issue 2: Poor Regioselectivity and Isomer Contamination
Possible Cause Troubleshooting Steps
Uncatalyzed Reaction Introduce a catalyst known to direct regioselectivity, such as a copper(I) or ruthenium(II) salt.[1]
Suboptimal Solvent Screen a range of solvents with varying polarities. Non-polar solvents may enhance yields in some cases.[3]
Incorrect Temperature Optimize the reaction temperature. Lower temperatures can sometimes improve selectivity.
Steric and Electronic Effects If possible, modify the substituents on the starting materials to enhance steric hindrance or electronic bias towards the desired isomer.
Issue 3: Difficulty in Separating Isomeric Byproducts
Possible Cause Troubleshooting Steps
Similar Polarity of Isomers Optimize the solvent system for flash column chromatography. A shallow gradient of a polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) is often effective.
Co-elution If flash chromatography is insufficient, consider using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18, phenyl-hexyl, or PFP) for better separation.[4]
Product is a Solid Solution Attempt recrystallization from various solvents. Sometimes, a specific solvent will selectively crystallize one isomer.

Data Presentation: Effect of Reaction Conditions on Regioselectivity

The following table summarizes the effect of different reaction conditions on the regioselectivity of the reaction between a β-enamino diketone and hydroxylamine hydrochloride to form substituted isoxazoles.

Solvent Base Temperature (°C) Regioisomeric Ratio (2a:3a) Reference
EtOHPyridineReflux80:20[5]
MeCNPyridineReflux10:90[5]
H₂O/EtOHPyridineReflux33:67[5]

Regioisomers 2a and 3a are 4,5-disubstituted isoxazole regioisomers.

Experimental Protocols

Protocol 1: Regioselective Synthesis of a 3,4-Disubstituted Isoxazole

This protocol is adapted from a method for the regioselective synthesis of a 3,4-disubstituted isoxazole from a β-enamino diketone using a Lewis acid.[6]

Materials:

  • β-enamino diketone (1.0 equiv)

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Pyridine (1.4 equiv)

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (2.0 equiv)

  • Acetonitrile (solvent)

Procedure:

  • Dissolve the β-enamino diketone in acetonitrile in a round-bottom flask.

  • Add hydroxylamine hydrochloride and pyridine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add BF₃·OEt₂ to the cooled mixture with stirring.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HPLC Separation of Isoxazole Isomers

This protocol provides a general starting point for the separation of isoxazole isomers using reversed-phase HPLC.[4]

Instrumentation:

  • A standard HPLC system with a UV detector.

Column Selection:

  • Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • If separation is not achieved, try a phenyl-hexyl or a pentafluorophenyl (PFP) column.

Mobile Phase Optimization:

  • Isocratic: Start with a mixture of acetonitrile and water (e.g., 50:50). Adjust the ratio to optimize resolution.

  • Gradient: For complex mixtures, a gradient elution may be necessary. For example, start with a higher percentage of water with 0.1% formic acid and gradually increase the percentage of acetonitrile with 0.1% formic acid.

Sample Preparation:

  • Prepare a dilute solution (1-10 µg/mL) of the isoxazole isomer mixture in a suitable solvent (e.g., methanol, acetonitrile).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., Alkyne, Aldoxime) reaction 1,3-Dipolar Cycloaddition - Catalyst (Cu(I) or Ru(II)) - Solvent & Temperature Optimization start->reaction crude Crude Product (Mixture of Isomers & Byproducts) reaction->crude column Flash Column Chromatography crude->column hplc HPLC Separation (if necessary) column->hplc Incomplete Separation pure Isolated Isoxazole Isomer column->pure Successful Separation hplc->pure nmr NMR Spectroscopy (1H, 13C, 2D) pure->nmr ms Mass Spectrometry pure->ms xray X-ray Crystallography (for definitive structure) pure->xray

Caption: Experimental workflow for isoxazole synthesis and purification.

troubleshooting_logic decision decision issue issue start Isoxazole Synthesis decision1 Yield Low? start->decision1 Check Yield issue1 Low Yield decision1->issue1 Yes decision2 Check Purity (TLC/NMR) decision1->decision2 No action2 Optimize Nitrile Oxide Generation Minimize Dimerization issue1->action2 Troubleshoot issue2 issue2 decision2->issue2 Isomeric Mixture Present? action1 Optimize Reaction Conditions (Catalyst, Solvent, Temp) issue2->action1 Yes final_product Pure Isoxazole Product issue2->final_product No decision3 Isomeric Mixture Still Present? action1->decision3 Re-run Reaction decision3->final_product No action3 Purify by Chromatography (HPLC) decision3->action3 Yes action3->final_product

Caption: Troubleshooting logic for isoxazole synthesis.

References

influence of solvent polarity on hemiaminal vs Schiff base formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting guidance for experiments involving the formation of Schiff bases, focusing on the critical influence of solvent polarity on the reaction equilibrium.

Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the formation of a Schiff base?

The formation of a Schiff base (or imine) from an aldehyde or ketone and a primary amine is a reversible, multi-step process.[1][2] The reaction proceeds through the initial nucleophilic attack of the amine on the carbonyl carbon to form a zwitterionic intermediate. This is followed by a proton transfer to yield a neutral tetrahedral intermediate called a hemiaminal (or carbinolamine).[1] The final step is the acid-catalyzed dehydration (elimination of a water molecule) of the hemiaminal to form the C=N double bond of the Schiff base.[1][2] All steps in this process are reversible.[1][2]

G reactants Aldehyde/Ketone + Primary Amine hemiaminal Hemiaminal Intermediate (R₂C(OH)NHR') reactants->hemiaminal Nucleophilic Attack + Proton Transfer schiff_base Schiff Base (Imine) + H₂O hemiaminal->schiff_base Dehydration (rate-determining) inv1 inv2

Caption: Reversible pathway of Schiff base formation via a hemiaminal intermediate.

Q2: How does solvent polarity fundamentally affect the equilibrium between the hemiaminal and the Schiff base?

Solvent polarity influences the stability of the reactants, intermediates, and transition states involved in the reaction. The overall effect depends on whether the solvent is protic (can donate hydrogen bonds, e.g., water, methanol) or aprotic (cannot donate hydrogen bonds, e.g., DMSO, acetonitrile).[3][4]

  • Hemiaminal Formation (Step 1): This step involves a nucleophilic attack and proton transfer, often leading to charged or highly polar intermediates. Polar solvents can stabilize these species, potentially favoring the formation of the hemiaminal. Computational studies have shown that in the absence of a polar or protic solvent, the activation energies for hemiaminal formation can be very high.[5][6][7]

  • Dehydration (Step 2): This is the rate-determining step where the hemiaminal eliminates water to form the imine.[6] The transition state for this elimination is also polar. Polar protic solvents can stabilize the leaving group (water) through hydrogen bonding, which can facilitate this step.[3][4] However, the presence of excess water in the solvent can shift the equilibrium back towards the hemiaminal and reactants due to Le Chatelier's principle.[2][8]

G cluster_0 Solvent Properties cluster_1 Influence on Reaction polar_protic Polar Protic (e.g., H₂O, MeOH) stabilize_ts Stabilizes Polar Transition States polar_protic->stabilize_ts Strongly solvate_lg Solvates Leaving Group (H₂O) polar_protic->solvate_lg Via H-Bonding hydrolysis Promotes Hydrolysis (if H₂O is present) polar_protic->hydrolysis Significantly polar_aprotic Polar Aprotic (e.g., DMSO, MeCN) polar_aprotic->stabilize_ts Moderately drive_eq Favors Products if Water is Removed polar_aprotic->drive_eq With Mol. Sieves nonpolar Nonpolar (e.g., Toluene) nonpolar->drive_eq With Dean-Stark G start Low Schiff Base Yield check_solvent What is the solvent? start->check_solvent protic Protic (MeOH, H₂O) check_solvent->protic aprotic Aprotic / Nonpolar (DCM, Toluene) check_solvent->aprotic switch_solvent Switch to Aprotic/Nonpolar Solvent if Possible protic->switch_solvent add_drying Is a drying agent being used? aprotic->add_drying switch_solvent->add_drying yes_drying Yes add_drying->yes_drying no_drying No add_drying->no_drying check_catalyst Consider adding a mild acid catalyst (e.g., p-TsOH) yes_drying->check_catalyst implement_drying Add Molecular Sieves or use Dean-Stark Trap no_drying->implement_drying implement_drying->check_catalyst end Improved Yield check_catalyst->end

References

Technical Support Center: Managing Reaction Stoichiometry to Prevent Dimerization of Nitrile Oxides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of nitrile oxide dimerization during 1,3-dipolar cycloaddition reactions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving nitrile oxides, with a focus on preventing the undesired dimerization side reaction.

Question 1: My 1,3-dipolar cycloaddition reaction is giving a low yield of the desired isoxazoline/isoxazole, and I'm isolating a significant amount of a byproduct. What is happening and how can I fix it?

Answer:

A low yield of the desired cycloadduct, accompanied by the formation of a significant byproduct, is a classic sign of nitrile oxide dimerization. Nitrile oxides are highly reactive intermediates that, in the absence of a suitable dipolarophile, will readily react with themselves to form a stable furoxan (1,2,5-oxadiazole-2-oxide) dimer.[1] The key to preventing this side reaction is to maintain a very low instantaneous concentration of the nitrile oxide throughout the reaction. This ensures that the nitrile oxide is more likely to react with your dipolarophile than with another molecule of itself.

Several strategies can be employed to achieve this:

  • In Situ Generation: This is the most effective method. The nitrile oxide is generated slowly in the presence of the dipolarophile, allowing it to be "trapped" as it is formed.[1][2]

  • Slow Addition of Precursor: If you are generating the nitrile oxide from a stable precursor, adding the precursor slowly to the reaction mixture containing the dipolarophile can help maintain a low concentration of the reactive nitrile oxide.

  • High Concentration of Dipolarophile: Using a molar excess of the dipolarophile can increase the probability of the desired cycloaddition reaction over dimerization.

  • Lower Reaction Temperature: For particularly unstable nitrile oxides, cooling the reaction mixture can help to suppress the rate of dimerization.[1][2]

Below is a troubleshooting workflow to address this issue:

G start Low Yield & High Dimer Formation in_situ Are you using in situ generation? start->in_situ slow_addition Are you using slow addition of the precursor? in_situ->slow_addition Yes implement_in_situ Implement in situ generation of the nitrile oxide. in_situ->implement_in_situ No dipolarophile_conc Is the dipolarophile in excess? slow_addition->dipolarophile_conc Yes implement_slow_addition Implement slow addition of the nitrile oxide precursor. slow_addition->implement_slow_addition No temperature Have you tried lowering the temperature? dipolarophile_conc->temperature Yes increase_dipolarophile Increase the molar ratio of the dipolarophile. dipolarophile_conc->increase_dipolarophile No lower_temperature Lower the reaction temperature (e.g., to 0 °C or below). temperature->lower_temperature No optimize_conditions Reaction Optimized temperature->optimize_conditions Yes implement_in_situ->optimize_conditions implement_slow_addition->optimize_conditions increase_dipolarophile->optimize_conditions lower_temperature->optimize_conditions

Troubleshooting workflow for low cycloaddition yield.

Question 2: I am attempting an in situ generation of my nitrile oxide, but I am still observing significant dimer formation. What can I do to optimize the reaction?

Answer:

Even with in situ generation, dimerization can occur if the rate of nitrile oxide formation is faster than the rate of its consumption by the dipolarophile. Here are several factors to consider for optimization:

  • Choice of Generation Method: The method used to generate the nitrile oxide in situ can significantly impact its rate of formation. Some methods are inherently faster than others. Consider switching to a slower, more controlled method.

  • Reagent Addition Rate: For methods that involve the addition of an activating reagent (e.g., an oxidant or a base), the rate of addition is critical. Slow, dropwise addition or even syringe pump addition can dramatically reduce dimerization. A "diffusion mixing" technique, where a volatile base like triethylamine is introduced in the vapor phase, can also be very effective for slow generation.[3]

  • Solvent Choice: The choice of solvent can influence the stability and reactivity of the nitrile oxide. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dioxane are generally preferred.[2] Protic solvents may react with the nitrile oxide. The polarity of the solvent can also affect the rates of both the desired cycloaddition and the undesired dimerization, so solvent screening can be a useful optimization step.[2][4]

  • Steric Hindrance: If your nitrile oxide precursor allows for modification, introducing sterically bulky groups near the nitrile oxide functionality can physically hinder the dimerization process.[2] For instance, 2,4,6-trimethylbenzonitrile oxide is known to be more stable and less prone to dimerization.[1]

StrategyDescriptionExpected Outcome
Slower Generation Method Switch from a rapid oxidation method to a slower one, or to a dehydrohalogenation with slow base addition.Reduced rate of nitrile oxide formation, minimizing its concentration and thus dimerization.
Syringe Pump Addition Use a syringe pump for the slow and controlled addition of the activating reagent.Precise control over the rate of nitrile oxide generation, leading to higher yields of the cycloadduct.
Diffusion Mixing Introduce a volatile base (e.g., triethylamine) into the reaction headspace to allow for slow diffusion and gradual nitrile oxide formation.[3]Extremely slow and controlled generation, ideal for highly reactive nitrile oxides and sluggish dipolarophiles.
Solvent Screening Test a range of aprotic solvents with varying polarities (e.g., THF, DCM, Toluene, Dioxane).Identification of a solvent that preferentially stabilizes the transition state of the cycloaddition over dimerization.

Frequently Asked Questions (FAQs)

Q1: What is the most common dimeric byproduct of nitrile oxides?

A1: The most common dimeric byproduct is a furoxan (1,2,5-oxadiazole-2-oxide).[1] This occurs through a [3+2] cycloaddition of two nitrile oxide molecules.

Q2: Can I pre-form my nitrile oxide and then add it to my dipolarophile?

A2: While this is possible for some sterically hindered and exceptionally stable nitrile oxides, it is generally not recommended.[1] Most nitrile oxides are highly unstable and will dimerize upon standing, even at low temperatures. In situ generation is the preferred and more general method to maximize the yield of the desired cycloadduct.[1][2]

Q3: How does the structure of the nitrile oxide affect its propensity to dimerize?

A3: Both electronic and steric factors play a role. Aromatic nitrile oxides are generally more stable than aliphatic ones.[1] Introducing bulky substituents in the ortho positions of an aromatic nitrile oxide can significantly slow down the rate of dimerization due to steric hindrance.[2]

Q4: Are there any "green" methods for generating nitrile oxides that also minimize dimerization?

A4: Yes, there has been a growing interest in developing more environmentally friendly methods. One such approach involves the use of Oxone® (a potassium triple salt) in conjunction with sodium chloride for the oxidation of aldoximes.[2][5][6] This method is often performed under solvent-free ball-milling conditions or in greener solvents like water, and the in situ nature of the generation helps to minimize dimerization.[5][7]

Experimental Protocols

Here are detailed methodologies for two common in situ generation methods of nitrile oxides that are effective in preventing dimerization.

Protocol 1: In Situ Generation via Oxidation of an Aldoxime with Iodobenzene Diacetate

This method is generally mild and proceeds at room temperature.

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the aldoxime (1.0 equiv) and the olefin (1.5 equiv) in methanol (MeOH).

  • Add a catalytic amount of trifluoroacetic acid (TFA) (e.g., 0.1 equiv).

  • To the stirred solution at room temperature, add iodobenzene diacetate (1.1 equiv) in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the desired isoxazoline.[1]

Protocol 2: In Situ Generation via Dehydrochlorination of a Hydroximoyl Chloride

This is a classic and widely used method. The slow addition of the base is crucial to prevent dimerization.

  • To a solution of the hydroximoyl chloride (1.0 equiv) and the dipolarophile (1.2-2.0 equiv) in an appropriate aprotic solvent (e.g., THF, Et2O) at 0 °C, add a solution of triethylamine (1.1 equiv) in the same solvent dropwise over a period of 1-2 hours using a dropping funnel or a syringe pump.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography or recrystallization.

G cluster_0 In Situ Generation of Nitrile Oxide cluster_1 Reaction Pathways Aldoxime Aldoxime Nitrile Oxide (low conc.) Nitrile Oxide (low conc.) Aldoxime->Nitrile Oxide (low conc.) Oxidant (e.g., I Ph(OAc)2) Desired Cycloadduct\n(Isoxazoline/Isoxazole) Desired Cycloadduct (Isoxazoline/Isoxazole) Nitrile Oxide (low conc.)->Desired Cycloadduct\n(Isoxazoline/Isoxazole) [3+2] Cycloaddition with Dipolarophile Dimer (Furoxan) Dimer (Furoxan) Nitrile Oxide (low conc.)->Dimer (Furoxan) Dimerization (Minimized) Hydroximoyl\nChloride Hydroximoyl Chloride Hydroximoyl\nChloride->Nitrile Oxide (low conc.) Base (slow addition) (e.g., Et3N)

Workflow for minimizing nitrile oxide dimerization.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of Isoxazole-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer therapeutics.[1][2][3] This guide provides a comparative analysis of the cytotoxic effects of various isoxazole-based anticancer agents, supported by experimental data from recent studies. The versatility of the isoxazole ring allows for diverse chemical modifications, leading to compounds with a wide range of biological activities and mechanisms of action.[1][3][4]

Overview of Cytotoxic Activity

Isoxazole derivatives have demonstrated potent cytotoxic activity against a multitude of cancer cell lines, including those from breast, colon, lung, cervical, and liver cancers.[5][6][7][8] Their anticancer effects are often attributed to their ability to induce apoptosis, inhibit crucial enzymes involved in cancer progression, and disrupt key signaling pathways.[4][9][10] This guide will delve into a comparative analysis of specific isoxazole-based compounds, presenting their cytotoxic efficacy through IC50 values and elucidating their mechanisms of action.

Comparative Cytotoxicity Data (IC50 Values)

The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of isoxazole-based compounds against various cancer cell lines. This data allows for a direct comparison of their cytotoxic potency.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
Compound 19 Harmine-derived IsoxazoleOVCAR-3 (Ovarian)5.0--[5]
MCF-7 (Breast)16.0--[5]
HCT 116 (Colon)5.0--[5]
Compound 4c Tyrosol-derived IsoxazoleU87 (Glioblastoma)67.6Temozolomide53.85[5]
Compound 4b Tyrosol-derived IsoxazoleU87 (Glioblastoma)42.8Temozolomide53.85[5]
Compound 4a Tyrosol-derived IsoxazoleU87 (Glioblastoma)61.4Temozolomide53.85[5]
Compound 24 Diosgenin-derived IsoxazoleMCF-7 (Breast)9.15 ± 1.30Diosgenin26.91 ± 1.84[5]
A549 (Lung)14.92 ± 1.70Diosgenin36.21 ± 2.42[5]
Compound 10a Isoxazole ChalconeDU145 (Prostate)0.96Positive Control4.10[5]
Compound 10b Isoxazole ChalconeDU145 (Prostate)1.06Positive Control4.10[5]
Compound 40 Isoxazole CurcuminMCF-7 (Breast)3.97Curcumin21.89[5]
Compound 2d Isoxazole-CarboxamideHep3B (Liver)~23 µg/ml--[6]
HeLa (Cervical)15.48 µg/ml--[6]
Compound 2e Isoxazole-CarboxamideHep3B (Liver)~23 µg/ml--[6]
Compound 2a Isoxazole-CarboxamideMCF-7 (Breast)39.80 µg/ml--[6]
TTI-4 4-(Trifluoromethyl)isoxazoleMCF-7 (Breast)2.63--[11]
Compound 2j Steroidal A-ring-fused IsoxazoleHeLa (Cervical)Single-digit µM--[12]
LAPC-4 (Prostate)Single-digit µM--[12]
22Rv1 (Prostate)Single-digit µM--[12]
C4-2 (Prostate)Single-digit µM--[12]
Compound 34 Indole C-glycoside IsoxazoleMDA-MB-231 (Breast)22.3--[13]
Compound 3d Imidazo[1,2-c]pyrimidine-IsoxazoleMCF-7 (Breast)43.4--[14]
MDA-MB-231 (Breast)35.9--[14]
Compound 4d Imidazo[1,2-c]pyrimidine-IsoxazoleMCF-7 (Breast)39.0--[14]
MDA-MB-231 (Breast)35.1--[14]

Mechanisms of Action and Signaling Pathways

Isoxazole-based anticancer agents exert their cytotoxic effects through a variety of mechanisms, often involving the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

One of the key mechanisms is the induction of apoptosis . For instance, some isoxazole derivatives have been shown to induce apoptosis through the activation of caspases, such as caspase-3/7.[5] This programmed cell death is a crucial pathway for eliminating cancerous cells.

Another significant mechanism is the inhibition of enzymes that are vital for cancer cell growth and survival. These include:

  • PARP (Poly (ADP-ribose) polymerase) : Isoxazole-based compounds are being explored as PARP inhibitors, which can enhance the efficacy of cancer treatments by disrupting DNA damage repair pathways.[15]

  • COX-2 (Cyclooxygenase-2) : Selective inhibition of COX-2 by isoxazole derivatives like Valdecoxib can reduce inflammation and pain associated with tumors.[16]

  • HDAC (Histone Deacetylase) : Inhibition of HDACs by certain isoxazole derivatives can alter gene expression, leading to cell cycle arrest and apoptosis.[9]

  • Topoisomerase : Some isoxazole compounds interfere with the function of topoisomerases, enzymes that are essential for DNA replication and transcription.[9]

Furthermore, isoxazole derivatives can disrupt cellular signaling pathways such as the Wnt and Hedgehog pathways by inhibiting casein kinase 1 (CK1).[16] They can also interfere with tubulin polymerization , a critical process for cell division.[9][10]

Below is a diagram illustrating a generalized signaling pathway for apoptosis induction by isoxazole-based anticancer agents.

G Generalized Apoptosis Induction Pathway by Isoxazole Agents cluster_cell Cancer Cell Isoxazole Isoxazole Agent Target Cellular Target (e.g., Enzyme, Receptor) Isoxazole->Target Inhibition/ Activation Signal_Transduction Signal Transduction Cascade Target->Signal_Transduction Mitochondria Mitochondria Signal_Transduction->Mitochondria Induces Stress Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Release of Cytochrome c Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Apoptosis induction by isoxazole agents.

Experimental Protocols

To ensure the reproducibility and validation of the cited data, detailed experimental methodologies are crucial. The following sections outline the typical protocols for key assays used to evaluate the cytotoxic effects of isoxazole-based compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the isoxazole-based compounds and a vehicle control. A positive control (e.g., a known anticancer drug) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

G MTT Assay Experimental Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Isoxazole Compounds Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan (e.g., with DMSO) Incubate_2_4h->Solubilize Measure_Absorbance Measure Absorbance Solubilize->Measure_Absorbance Analyze_Data Calculate Viability & IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the MTT cell viability assay.

Cell Cycle Analysis

Flow cytometry is commonly used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

  • Cell Treatment: Cells are treated with the isoxazole compound at its IC50 concentration for a specific duration (e.g., 24 hours).

  • Cell Harvesting: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

  • Staining: The fixed cells are washed and then stained with a DNA-binding dye, such as propidium iodide (PI), in the presence of RNase to remove RNA.

  • Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined using appropriate software. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.

Apoptosis Assay (Annexin V/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the isoxazole compound for a predetermined time.

  • Cell Harvesting and Staining: Cells are harvested and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis:

    • Annexin V-negative and PI-negative cells are considered viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are considered necrotic.

Conclusion

The comparative analysis presented in this guide highlights the significant potential of isoxazole-based compounds as a versatile class of anticancer agents. The diverse range of IC50 values across various cancer cell lines underscores the importance of continued structure-activity relationship (SAR) studies to optimize potency and selectivity.[9][10] The elucidation of their mechanisms of action, including the induction of apoptosis and inhibition of key cellular targets, provides a rational basis for their further development. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to validate and expand upon these findings. Future research should focus on in-depth mechanistic studies, in vivo efficacy, and the development of isoxazole derivatives with improved pharmacokinetic profiles to translate these promising preclinical findings into clinical applications.

References

Synthetic Advantages of 3,5-Dimethylisoxazol-4-amine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. Among the various heterocyclic scaffolds, substituted isoxazoles are of significant interest due to their presence in numerous biologically active compounds. This guide provides a comparative analysis of the synthetic routes to 3,5-dimethylisoxazol-4-amine and its isomers, 3,4-dimethylisoxazol-5-amine and 4,5-dimethylisoxazol-3-amine, highlighting key advantages and challenges associated with each.

The strategic placement of amino and methyl groups on the isoxazole ring significantly influences the molecule's properties and its utility as a synthetic intermediate. Understanding the nuances of the synthesis of each isomer is paramount for efficient and scalable production.

Comparative Synthesis of Dimethylisoxazole Amine Isomers

The synthetic accessibility of this compound and its isomers varies considerably, with challenges such as regioselectivity and yield being primary concerns. The following table summarizes the key synthetic data for the preparation of these isomers.

CompoundStarting Material(s)ReagentsSolventReaction ConditionsYield (%)Key Advantages/Disadvantages
This compound 3,5-Dimethyl-4-nitroisoxazoleZinc (Zn), Ammonium Chloride (NH₄Cl)Water (H₂O)Room Temperature, 3 hours~48%Advantage: Utilizes a readily available nitro precursor and employs mild, environmentally friendly reducing conditions.[1] Disadvantage: Requires the synthesis of the nitro precursor.
3,4-Dimethylisoxazol-5-amine 2-Methyl-3-oxobutanenitrile, Hydroxylamine hydrochlorideSodium Hydroxide (NaOH)Water (H₂O)Reflux, 3 hours32.7%Advantage: One-pot synthesis from commercially available starting materials. Disadvantage: Relatively low yield.
4,5-Dimethylisoxazol-3-amine 2-Methyl-2-butenenitrile, Acetohydroxamic acidNot specifiedNot specifiedNot specified62% (overall)Advantage: High overall yield and regioselective, avoiding the formation of the isomeric 5-amino-3,4-dimethylisoxazole, which is difficult to separate.[2][3] Disadvantage: Multi-step synthesis.
4,5-Dimethylisoxazol-3-amine (4,5-Dimethyl-isoxazol-3-yl) carbamic acid tert-butyl esterTrifluoroacetic acid (TFA), Sodium bicarbonate (NaHCO₃)Not specified0°C to 60°C, 2 hoursApprox. 77% (calculated)Advantage: High-yielding final deprotection step. Disadvantage: Requires the synthesis of the protected precursor.[4]

Discussion of Synthetic Advantages

This compound , the primary focus of this guide, presents a synthetic route that is attractive due to its mild reaction conditions and the use of water as a solvent, aligning with the principles of green chemistry. The reduction of the corresponding 4-nitroisoxazole precursor with zinc and ammonium chloride is a classic and effective method for the preparation of aromatic amines.[1] While this route requires the prior synthesis of the nitro compound, the overall process is straightforward.

In contrast, the synthesis of 3,4-dimethylisoxazol-5-amine offers the convenience of a one-pot reaction from simple starting materials. However, the reported yield of 32.7% may be a limiting factor for large-scale production.

The synthesis of 4,5-dimethylisoxazol-3-amine showcases a significant advantage in terms of regioselectivity. The route starting from 2-methyl-2-butenenitrile and acetohydroxamic acid provides a good overall yield of 62% and, crucially, avoids the formation of the hard-to-separate 5-amino-3,4-dimethylisoxazole isomer.[2][3] This is a critical consideration in process development, as isomeric impurities can be challenging and costly to remove. An alternative high-yielding deprotection of a Boc-protected precursor also highlights the accessibility of this isomer.[4]

Experimental Protocols

Synthesis of this compound

This two-step procedure involves the nitration of 3,5-dimethylisoxazole followed by the reduction of the nitro group.

Step 1: Synthesis of 3,5-Dimethyl-4-nitroisoxazole A detailed protocol for the nitration of 3,5-dimethylisoxazole is a standard procedure in organic synthesis, typically involving the use of a nitrating agent such as a mixture of nitric acid and sulfuric acid.

Step 2: Reduction of 3,5-Dimethyl-4-nitroisoxazole To a solution of 3,5-dimethyl-4-nitroisoxazole (1 equivalent) in water, ammonium chloride (1.5 equivalents) and zinc dust (1.5 equivalents) are added at 0°C. The reaction mixture is stirred at room temperature for 3 hours. Upon completion, the reaction mixture is filtered through a celite bed. The filtrate is then partitioned between water and ethyl acetate. The organic layer is separated, dried over sodium sulfate, concentrated under reduced pressure, and purified by column chromatography to yield this compound.[1]

Synthesis of 3,4-Dimethylisoxazol-5-amine

2-Methyl-3-oxobutanenitrile (0.1 mol) and hydroxylamine hydrochloride (0.1 mol) are mixed in water (20 mL). A solution of sodium hydroxide (4 g in 10 mL of water) is added dropwise at 40°C. The reaction mixture is then heated to reflux for 3 hours. After cooling to room temperature, the phases are separated. The organic layer is allowed to stand overnight, and the resulting white crystalline product is collected by filtration.

Synthesis of 4,5-Dimethylisoxazol-3-amine (Regioselective Route)

This synthesis proceeds from technical-grade 2-methyl-2-butenenitrile and acetohydroxamic acid. A key feature of this method is the use of an N-protected hydroxylamine equivalent to ensure the regioselective formation of the 3-amino isomer, thus avoiding contamination with the 5-amino isomer.[2][3]

Application in Drug Discovery: Targeting Bromodomains

The 3,5-dimethylisoxazole scaffold has been identified as a valuable pharmacophore in the development of inhibitors for the Bromodomain and Extra-Terminal Domain (BET) family of proteins, which are epigenetic "readers" that play a crucial role in the regulation of gene transcription.[5] Dysregulation of BET protein function is implicated in various diseases, including cancer. The this compound and its derivatives can act as mimics of acetylated lysine residues on histone tails, thereby disrupting the interaction between BET proteins and chromatin.

Below is a simplified representation of the BET protein signaling pathway, which can be targeted by inhibitors containing the this compound scaffold.

BET_Signaling_Pathway cluster_chromatin Chromatin cluster_bet BET Protein (e.g., BRD4) cluster_transcription Transcription Machinery Histone Histone Tail Ac_Lysine Acetylated Lysine BET_Protein BET Protein (BRD4) Ac_Lysine->BET_Protein binds to BD1 BD1 BD2 BD2 ET ET Domain P_TEFb P-TEFb BET_Protein->P_TEFb recruits RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II phosphorylates & activates Gene_Transcription Oncogene Transcription (e.g., c-MYC) RNA_Pol_II->Gene_Transcription initiates Inhibitor 3,5-Dimethylisoxazole Amine Derivative Inhibitor->BET_Protein inhibits binding

BET Protein Signaling Pathway and Inhibition

References

Unveiling the Potency of Novel Isoxazole Derivatives: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a continuous endeavor. Isoxazole, a five-membered heterocyclic ring, has emerged as a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This guide provides a comparative analysis of the anticancer and anti-inflammatory properties of newly synthesized isoxazole derivatives, supported by experimental data and detailed methodologies.

Anticancer Activity: Isoxazole-Piperazine Hybrids Exhibit Potent Cytotoxicity

Recent studies have highlighted the significant anticancer potential of novel isoxazole derivatives, particularly those hybridized with a piperazine moiety. These compounds have demonstrated potent cytotoxic effects against various human cancer cell lines, including liver and breast cancer.

A series of isoxazole-piperazine hybrids were synthesized and evaluated for their in vitro anticancer activity against human liver (Huh7 and Mahlavu) and breast (MCF-7) cancer cell lines. The cytotoxicity of these compounds was determined using the Sulforhodamine B (SRB) assay, with the half-maximal inhibitory concentration (IC50) serving as the primary endpoint for comparison.

Table 1: Comparative Anticancer Activity (IC50 in µM) of Isoxazole-Piperazine Hybrids

CompoundHuh7 (Liver Cancer)Mahlavu (Liver Cancer)MCF-7 (Breast Cancer)
Isoxazole-Piperazine Hybrids
5l1.0 ± 0.10.3 ± 0.03.7 ± 0.5
5m2.1 ± 0.20.8 ± 0.13.1 ± 0.4
5o1.5 ± 0.20.5 ± 0.12.5 ± 0.3
6a0.09 ± 0.01--
13d11.7 ± 1.2--
Standard Drug
Doxorubicin> 20[1]-0.1 - 2.5[1][2]

Data for compounds 5l, 5m, and 5o are from a study by Çalışkan et al. (2018).[3] Data for compounds 6a and 13d are from a 2021 study on isoxazole-piperazine analogues.[4][5] Doxorubicin IC50 values are compiled from multiple sources for comparison.

The results indicate that several of the synthesized isoxazole-piperazine hybrids, particularly compounds 5l, 5m, 5o, and 6a, exhibit potent cytotoxicity, with IC50 values in the low micromolar and even nanomolar range.[3][4][5][6] Notably, some of these compounds demonstrated greater potency than the standard chemotherapeutic drug, doxorubicin, against the Huh7 liver cancer cell line.[1]

Mechanism of Action: Targeting the Akt/p53 Signaling Pathway

Further mechanistic studies on compounds 5m and 5o revealed that they induce apoptosis and cell cycle arrest in liver cancer cells.[3] Their mode of action involves the inhibition of the cell survival pathway through the hyperphosphorylation of Akt and the activation of the p53 protein.[3] This dual mechanism underscores the potential of these isoxazole derivatives as effective anticancer agents.

Akt_p53_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Mitochondrion Receptor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Activates MDM2 MDM2 Akt->MDM2 Phosphorylates & Activates p53_cyto p53 MDM2->p53_cyto Ubiquitinates for Degradation Bax Bax p53_cyto->Bax Directly Activates p53_nuc p53 p53_cyto->p53_nuc Translocates Cytochrome_c Cytochrome c Bax->Cytochrome_c Promotes Release p21 p21 p53_nuc->p21 Activates Transcription DNA_Repair DNA Repair p53_nuc->DNA_Repair Promotes Apoptosis_Genes Apoptosis Genes p53_nuc->Apoptosis_Genes Activates Transcription Cell_Cycle_Arrest Cell_Cycle_Arrest p21->Cell_Cycle_Arrest Induces Apoptosis_Genes->Bax Upregulates Apoptosis Apoptosis Cytochrome_c->Apoptosis Initiates Isoxazole_Derivative Isoxazole Derivative (e.g., 5m, 5o) Isoxazole_Derivative->Akt Inhibits Hyperphosphorylation Isoxazole_Derivative->p53_cyto Activates

Caption: Proposed mechanism of action for anticancer isoxazole derivatives.

Anti-inflammatory Activity: Isoxazole Derivatives Demonstrate Significant Edema Inhibition

In addition to their anticancer properties, isoxazole derivatives have also been investigated for their anti-inflammatory potential. The carrageenan-induced rat paw edema model is a widely used in vivo assay to screen for acute anti-inflammatory activity.

A study on newly synthesized isoxazole derivatives evaluated their ability to inhibit paw edema compared to the standard nonsteroidal anti-inflammatory drugs (NSAIDs), diclofenac sodium and ibuprofen.

Table 2: Comparative Anti-inflammatory Activity (% Edema Inhibition) of Isoxazole Derivatives

CompoundDose (mg/kg)% Inhibition (2h)% Inhibition (3h)
Isoxazole Derivatives
5b1075.6876.71
5c1074.4875.56
5d1071.8672.32
Standard Drugs
Diclofenac Sodium1074.2273.62
Ibuprofen40-~66.46

Data for compounds 5b, 5c, and 5d are from a 2024 study.[7] Data for Diclofenac Sodium is from the same study.[7] Ibuprofen data is from a study by Ficus virens.[8]

The results demonstrate that compounds 5b and 5c exhibit anti-inflammatory activity comparable to or even slightly better than the standard drug diclofenac sodium at the same dose.[7] This highlights the potential of these isoxazole derivatives as promising new anti-inflammatory agents.

Experimental Protocols

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is a colorimetric method used to determine cell number based on the measurement of cellular protein content.

Workflow Diagram:

SRB_Assay_Workflow cluster_workflow SRB Assay Experimental Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Incubate for 48-72h) A->B C 3. Cell Fixation (Trichloroacetic Acid - TCA) B->C D 4. Staining (Sulforhodamine B - SRB) C->D E 5. Washing (1% Acetic Acid) D->E F 6. Solubilization (10 mM Tris Base) E->F G 7. Absorbance Reading (510 nm) F->G H 8. Data Analysis (Calculate IC50) G->H Edema_Assay_Workflow cluster_workflow Carrageenan-Induced Paw Edema Assay Workflow A 1. Animal Acclimatization & Fasting B 2. Compound Administration (Oral or IP) A->B C 3. Carrageenan Injection (Subplantar, right hind paw) B->C D 4. Paw Volume Measurement (Plethysmometer at 0, 1, 2, 3h) C->D E 5. Data Analysis (Calculate % Edema Inhibition) D->E

References

Unveiling the Three-Dimensional Architecture of 3,5-Dimethylisoxazol-4-amine Derivatives: A Comparative Guide to Structural Validation by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its biological activity and optimizing its properties. X-ray crystallography stands as the gold standard for elucidating atomic-level structural information. This guide provides a comparative analysis of the structural validation of several 3,5-dimethylisoxazol-4-amine derivatives, leveraging data from single-crystal X-ray diffraction studies.

The core structure, this compound, serves as a versatile scaffold in medicinal chemistry. The derivatives explored here are Schiff bases formed by the condensation of the amine with various substituted benzaldehydes. These modifications significantly influence the molecule's overall conformation, including the planarity and the dihedral angles between the isoxazole and benzene rings. Such structural nuances are critical for molecular recognition and binding to biological targets.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for four distinct derivatives of this compound, providing a quantitative basis for comparison. The data highlights the impact of different substituents on the crystal packing and molecular geometry.

Derivative NameChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZR-factor
N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amineC₁₂H₁₁ClN₂OMonoclinicP2₁/c5.087724.51979.46739094.871901176.7740.044
N-(4-Bromobenzylidene)-3,4-dimethylisoxazol-5-amineC₁₂H₁₁BrN₂OTriclinicP-17.64068.87099.105297.024102.96192.786595.0620.025
3,4-Dimethyl-N-(2,4,5-trimethoxybenzylidene)-1,2-isoxazol-5-amineC₁₅H₁₈N₂O₄TriclinicP-16.650210.901211.258263.46383.07879.985718.2020.046
N-[4-(Dimethylamino)benzylidene]-3,4-dimethylisoxazol-5-amineC₁₄H₁₇N₃OTriclinicP-16.57729.124610.53892.99595.18390.873628.8620.039

Experimental Protocols

The structural validation of these derivatives follows a standardized workflow in X-ray crystallography, from synthesis to data refinement.

Synthesis of Schiff Base Derivatives: A general procedure involves the condensation reaction between 5-amino-3,4-dimethylisoxazole and a substituted benzaldehyde.[1][2][3]

  • An equimolar mixture of 5-amino-3,4-dimethylisoxazole and the corresponding aldehyde is dissolved in a suitable solvent, typically ethanol or methanol.[1][3]

  • The reaction mixture is refluxed with stirring for several hours.[1]

  • Upon completion, the mixture is cooled, and the resulting precipitate is collected.

  • The crude product is then recrystallized from an appropriate solvent to yield single crystals suitable for X-ray diffraction analysis.[3]

X-ray Data Collection and Structure Refinement: The crystallographic data for the presented derivatives were collected using a Bruker Kappa APEXII CCD or a Bruker SMART APEX diffractometer.[1][2][3][4]

  • A suitable single crystal is mounted on the diffractometer.

  • Data collection is performed at a specific temperature (e.g., 100 K or 296 K) using Mo Kα radiation.[1][2][3]

  • The collected diffraction data is processed, which includes cell refinement and data reduction using software like SAINT.[1][3][4]

  • An absorption correction is applied to the data, often using a multi-scan method like SADABS.[1][4]

  • The crystal structure is solved using direct methods with programs such as SHELXS97 and refined by full-matrix least-squares on F² using SHELXL97.[1][2][3][4]

  • Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.[1][2][4]

  • Molecular graphics are generated using software like ORTEP-3 or X-SEED for visualization and analysis.[1][2][3][4]

Visualization of the Crystallographic Workflow

The following diagram illustrates the general workflow for the structural validation of chemical compounds using single-crystal X-ray crystallography.

X_Ray_Crystallography_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_validation Validation & Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction reduction Data Reduction & Correction diffraction->reduction solution Structure Solution (Direct Methods) reduction->solution refinement Structure Refinement solution->refinement validation Structural Validation (e.g., CIF check) refinement->validation analysis Analysis of Structural Features validation->analysis publication publication analysis->publication Publication/Reporting

Caption: Workflow for X-ray Crystallography.

Conformational Insights

The crystallographic data reveals interesting conformational features of these derivatives. For instance, in N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine, the benzene and isoxazole rings are nearly coplanar, with a dihedral angle of 1.25(13)°.[4] In contrast, the dihedral angle in N-(4-Bromobenzylidene)-3,4-dimethylisoxazol-5-amine is larger at 4.89(8)°.[1] The N-[4-(Dimethylamino)benzylidene]-3,4-dimethylisoxazol-5-amine derivative exhibits a dihedral angle of 13.7(1)° between the five- and six-membered rings.[3][5] These variations in planarity, influenced by the electronic and steric nature of the substituents, are crucial for understanding the potential interactions of these molecules with biological macromolecules. The crystal structures are often stabilized by various intermolecular interactions, including C—H···π and π–π stacking interactions.[1][4]

References

spectroscopic characterization to confirm the structure of isoxazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Unambiguous structural confirmation of novel isoxazole derivatives is a critical step in the drug discovery and development process. This guide provides a comparative overview of the key spectroscopic techniques employed for the structural elucidation of isoxazole compounds, supported by experimental data and detailed protocols.

Overview of Spectroscopic Techniques

A multi-faceted spectroscopic approach is essential for the comprehensive characterization of isoxazole compounds. The most commonly employed techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Each technique provides unique and complementary information, which, when combined, allows for the unequivocal determination of the molecular structure.

A general workflow for the spectroscopic characterization of a newly synthesized isoxazole compound is illustrated below.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Confirmation Synthesis Synthesis of Isoxazole Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, etc.) Purification->NMR MS Mass Spectrometry (EI, ESI) Purification->MS IR IR Spectroscopy Purification->IR UV UV-Vis Spectroscopy Purification->UV Data_Integration Integration of Spectroscopic Data NMR->Data_Integration MS->Data_Integration IR->Data_Integration UV->Data_Integration Structure_Confirmation Final Structure Confirmation Data_Integration->Structure_Confirmation

Caption: Experimental workflow for isoxazole characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules, including isoxazoles. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the determination of the connectivity and stereochemistry of the molecule.

Key NMR Signatures of the Isoxazole Ring

The protons and carbons of the isoxazole ring exhibit characteristic chemical shifts in ¹H and ¹³C NMR spectra. The exact values are influenced by the substitution pattern on the ring.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-3~8.5C-3: ~150
H-4~6.4C-4: ~104
H-5~8.3C-5: ~158

Note: These are approximate values for the unsubstituted isoxazole ring and can vary significantly with substitution. Data sourced from various spectroscopic studies.[1][2]

¹H NMR Spectroscopy: The proton at the C4 position of the isoxazole ring typically appears as a singlet in the range of 6.5–7.0 ppm.[3] Protons on substituents will have chemical shifts indicative of their electronic environment.

¹³C NMR Spectroscopy: The carbon atoms of the isoxazole ring have distinct chemical shifts, with C3 and C5 appearing further downfield due to their proximity to the heteroatoms.[1][2]

Heteronuclear NMR: For more complex structures, 2D NMR techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable in establishing the connectivity between protons and carbons. ¹⁵N and ¹⁷O NMR have also been used to probe the electronic structure of the isoxazole ring, though these are less common in routine characterization.[2][4][5]

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified isoxazole compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Record ¹H, ¹³C, and any necessary 2D NMR spectra.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum can offer valuable clues about the compound's structure.

Fragmentation of Isoxazoles

A common fragmentation pathway for 3,5-diarylisoxazoles involves the cleavage of the N-O bond, followed by rearrangement to an acylazirine intermediate. Subsequent α-cleavage around the carbonyl group leads to characteristic fragment ions.[3] This predictable fragmentation can be instrumental in determining the isomeric structure of substituted isoxazoles.[3]

G Isoxazole 3,5-Diarylisoxazole Molecular Ion Acylazirine Acylazirine Intermediate Isoxazole->Acylazirine N-O Bond Cleavage & Rearrangement Fragments Characteristic Fragment Ions Acylazirine->Fragments α-Cleavage

Caption: Mass spectral fragmentation of 3,5-diarylisoxazoles.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization Technique: Choose an appropriate ionization method. Electron Ionization (EI) is often used for volatile, thermally stable compounds and provides detailed fragmentation. Electrospray Ionization (ESI) is a softer technique suitable for a wider range of compounds and often shows a prominent molecular ion peak.

  • Instrumentation: Introduce the sample into the mass spectrometer. High-Resolution Mass Spectrometry (HRMS) is highly recommended to obtain the exact mass and determine the elemental composition.[6][7]

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For isoxazole derivatives, IR spectroscopy can confirm the presence of the isoxazole ring and any functional groups on its substituents.

Characteristic IR Absorptions
Functional Group Vibrational Mode Wavenumber (cm⁻¹)
Isoxazole RingC=N stretch1620–1610
C-H stretch3125–3100
N-O stretch~1150
C-N stretch~1280
C-O stretch~1070

Data compiled from various spectroscopic studies.[3][8]

The absence of a strong carbonyl (C=O) absorption (around 1700 cm⁻¹) can be a key indicator that a cyclization reaction to form the isoxazole ring has been successful when starting from a precursor containing a carbonyl group.[8]

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a thin film (for liquids), a KBr pellet (for solids), or in a solution using an appropriate IR-transparent solvent.

  • Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For isoxazole compounds, the absorption maxima (λ_max) can be influenced by the nature and position of substituents on the ring, offering insights into the electronic structure of the molecule. While not as structurally informative as NMR or MS, it can be a useful complementary technique. The UV spectrum of unsubstituted isoxazole shows a broad absorption peak around 200-240 nm.[9][10][11]

Experimental Protocol for UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the isoxazole compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum over a range of wavelengths (typically 200-800 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Comparison of Spectroscopic Techniques for Isoxazole Characterization

Technique Information Provided Strengths Limitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, stereochemistry.Unparalleled for detailed structural elucidation.Requires relatively larger sample amounts; can be time-consuming for complex molecules.
Mass Spectrometry Molecular weight, elemental composition, structural information from fragmentation.High sensitivity; HRMS provides exact mass.Fragmentation can be complex; isomers may not be easily distinguishable without careful analysis.
IR Spectroscopy Presence of functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure.
UV-Vis Spectroscopy Information about the electronic structure and conjugation.Simple and sensitive.Provides limited structural information; spectra can be broad and non-specific.

Conclusion

The structural confirmation of isoxazole compounds relies on the synergistic use of multiple spectroscopic techniques. NMR spectroscopy provides the most detailed structural information, while mass spectrometry confirms the molecular weight and offers fragmentation clues. IR and UV-Vis spectroscopy serve as valuable complementary methods for identifying functional groups and probing the electronic structure, respectively. By integrating the data from these techniques, researchers can confidently and accurately characterize novel isoxazole derivatives, a crucial step in advancing drug discovery and development.

References

Revolutionizing Isoxazole Synthesis: A Comparative Guide to Microwave-Assisted and Conventional Heating Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of isoxazole derivatives is a critical process, as these compounds are pivotal in the creation of a wide array of therapeutic agents. The efficiency of this synthesis is paramount, and two primary heating methods are at the forefront of this endeavor: traditional conventional heating and modern microwave-assisted synthesis. This guide provides an objective comparison of these two methods, supported by experimental data, to inform the selection of the most appropriate technique for specific research and development needs.

Microwave-assisted organic synthesis has emerged as a green and efficient alternative to conventional heating, offering significant advantages in terms of reaction speed, yield, and purity of the final product.[1][2] Studies consistently demonstrate that microwave irradiation can dramatically reduce reaction times from hours to mere minutes and substantially increase product yields.[2][3]

Quantitative Comparison of Heating Methods

The following tables summarize the quantitative data from various studies, highlighting the stark differences in reaction times and product yields between microwave-assisted and conventional heating methods for the synthesis of isoxazole derivatives.

CompoundConventional Heating TimeMicrowave-Assisted Heating TimeReference
3,4,5-substituted isoxazolesSeveral days30 minutes[4]
Isoxazole derivatives from chalcones6-8 hours6-10 minutes[3]
Various heterocyclic molecules2-15 hours2-8 minutes[2]

Table 1: Comparison of Reaction Times

CompoundConventional Heating YieldMicrowave-Assisted Heating YieldReference
Isoxazole derivatives from chalcones58-69%67-82%[3]
Various heterocyclic molecules<50%Appreciably higher[2]

Table 2: Comparison of Product Yields

Experimental Protocols

This section details the methodologies for the synthesis of isoxazole derivatives via both microwave-assisted and conventional heating methods, focusing on the common route from chalcone precursors.

Microwave-Assisted Synthesis of Isoxazole Derivatives from Chalcones

This protocol is based on the general procedure described in the literature for the rapid and efficient synthesis of isoxazoles.[1][5]

Materials:

  • Substituted chalcones (0.01 mol)

  • Hydroxylamine hydrochloride (0.01 mol)

  • Ethanolic sodium hydroxide solution

  • Microwave reactor

Procedure:

  • A mixture of the appropriate chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) is prepared in an ethanolic sodium hydroxide solution.[1]

  • The reaction mixture is placed in a microwave reactor and irradiated at 210 W for a period of 10-15 minutes.[1][5]

  • The progress of the reaction is monitored using Thin Layer Chromatography (TLC).[1]

  • Upon completion, the reaction mixture is cooled, and the precipitated isoxazole derivative is collected by filtration.

  • The crude product is then washed with water and dried.

Conventional Heating Synthesis of Isoxazole Derivatives from Chalcones

This protocol follows the traditional reflux method for isoxazole synthesis.

Materials:

  • Substituted chalcones

  • Hydroxylamine hydrochloride

  • Potassium hydroxide

  • Absolute ethanol

  • Acetic acid

  • Reflux apparatus

Procedure:

  • A mixture of the chalcone and hydroxylamine hydrochloride is refluxed in the presence of potassium hydroxide in absolute ethanol on a water bath for approximately 4 hours.

  • After the reflux period, the reaction mixture is neutralized with acetic acid.

  • The neutralized mixture is then poured into ice-cold water, leading to the precipitation of the isoxazole derivative.

  • The resulting precipitate is collected, washed, and dried.

Visualizing the Process: Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the workflows for both microwave-assisted and conventional synthesis of isoxazoles, providing a clear visual comparison of the two processes.

G cluster_0 Microwave-Assisted Synthesis A Mix Chalcone, Hydroxylamine HCl, & Ethanolic NaOH B Microwave Irradiation (210W, 10-15 min) A->B C TLC Monitoring B->C D Cooling & Precipitation C->D E Filtration & Washing D->E F Drying E->F G Pure Isoxazole Derivative F->G G cluster_1 Conventional Heating Synthesis H Mix Chalcone, Hydroxylamine HCl, KOH & Ethanol I Reflux (4 hours) H->I J Neutralization with Acetic Acid I->J K Pouring into Ice Water J->K L Precipitation K->L M Filtration & Washing L->M N Drying M->N O Pure Isoxazole Derivative N->O G MW Microwave Irradiation UH Uniform & Rapid Heating MW->UH FR Faster Reaction Rates UH->FR HY Higher Yields FR->HY RT Reduced Reaction Time FR->RT SP Minimized Side Products FR->SP GS Greener Synthesis HY->GS RT->GS SP->GS

References

Comparative Analysis of 3,5-Dimethylisoxazole Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 3,5-dimethylisoxazole analogs, focusing on their structure-activity relationship (SAR) as inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, particularly BRD4. The information is supported by experimental data from various studies.

The 3,5-dimethylisoxazole moiety has been identified as an effective acetyl-lysine (KAc) mimetic, enabling it to bind to the KAc-binding pocket of bromodomains.[1][2] This has led to the development of numerous analogs as potent and selective BET inhibitors, which are promising therapeutic agents for cancer and inflammatory diseases. This guide summarizes the key SAR findings, presents comparative biological data, and details the experimental protocols used for their evaluation.

Structure-Activity Relationship (SAR) Overview

The core principle behind the activity of these analogs is the ability of the 3,5-dimethylisoxazole group to act as a bioisostere for acetylated lysine, forming a crucial hydrogen bond with a conserved nitrogen atom in the binding pocket of bromodomains.[2] Modifications at various positions of the 3,5-dimethylisoxazole core have been explored to enhance potency and selectivity.

Key SAR insights include:

  • Substitutions on the isoxazole core: Differential substitution of the 3,5-dimethylisoxazole core can lead to selectivity for different bromodomains, such as BRD4 or CREBBP.[2]

  • Linker modifications: The nature and length of the linker connecting the 3,5-dimethylisoxazole moiety to other parts of the molecule can significantly impact inhibitory activity. For instance, the use of polyethylene glycol as a linker has shown to be more effective than other types.[3]

  • Introduction of additional motifs: The addition of motifs like triazolopyridazine has resulted in compounds with remarkable BRD4 inhibitory activities.[4]

  • Bivalent ligands: Designing dimers of 3,5-dimethylisoxazole derivatives to simultaneously target both bromodomains (BD1 and BD2) of BRD4 can enhance binding potency and anti-proliferative activity.[3]

Below is a diagram illustrating the general structure-activity relationship for 3,5-dimethylisoxazole analogs as BRD4 inhibitors.

SAR_Overview cluster_0 Key Structural Modifications and Their Impact on Activity Core 3,5-Dimethylisoxazole Core Acetyl-Lysine Mimetic Binds to KAc Pocket Linker Linker Region Modulates Potency e.g., Polyethylene Glycol Core->Linker Connects to Bivalency Bivalent Approach Targets both BRD4 Bromodomains Increases Potency Core->Bivalency Dimerization Additional_Groups Additional Groups Enhance Activity & Selectivity e.g., Triazolopyridazine Linker->Additional_Groups Links

Caption: General SAR of 3,5-dimethylisoxazole analogs as BRD4 inhibitors.

Comparative Biological Data

The following tables summarize the in vitro inhibitory activity of selected 3,5-dimethylisoxazole analogs against BRD4 and their anti-proliferative effects on various cancer cell lines.

Table 1: BRD4 Inhibitory Activity of 3,5-Dimethylisoxazole Analogs
CompoundTargetIC50 (μM)Reference
11d BRD40.55[5]
11e BRD40.86[5]
11f BRD40.80[5]
11h BRD4(1)0.027[6]
11h BRD4(2)0.180[6]
Compound 3 BRD4(1)4.8[7]
Compound 22 BRD4(1)0.0077[3]
Compound 39 BRD4(BD1)0.003[4]
Table 2: Anti-proliferative Activity of 3,5-Dimethylisoxazole Analogs
CompoundCell LineIC50 (μM)Reference
11d MV4-110.19[5]
11e MV4-110.32[5]
11f MV4-110.12[5]
11h HL-600.120[6]
11h MV4-110.09[6]
Compound 22 HCT1160.162[3]
Compound 39 U2662.1[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

BRD4 Inhibition Assay (AlphaScreen)

The AlphaScreen assay is a common method to measure the inhibition of BRD4. The general steps are as follows:

  • Reagents: Biotinylated histone H4 peptide, GST-tagged BRD4 bromodomain, streptavidin-coated donor beads, and anti-GST acceptor beads.

  • Procedure:

    • The test compounds are incubated with the GST-tagged BRD4 bromodomain and the biotinylated histone H4 peptide in an assay buffer.

    • Streptavidin-coated donor beads and anti-GST acceptor beads are then added to the mixture.

    • The plate is incubated in the dark to allow for binding.

    • The plate is read on an AlphaScreen-capable plate reader.

  • Principle: In the absence of an inhibitor, the BRD4 bromodomain binds to the acetylated histone peptide, bringing the donor and acceptor beads into proximity. Upon excitation, the donor bead releases singlet oxygen, which activates the acceptor bead, resulting in light emission. An effective inhibitor will disrupt this interaction, leading to a decrease in the AlphaScreen signal.

The following diagram illustrates the workflow of a typical AlphaScreen-based BRD4 inhibition assay.

AlphaScreen_Workflow cluster_workflow AlphaScreen Assay Workflow A 1. Mix BRD4, Biotinylated Histone Peptide & Compound B 2. Add Donor and Acceptor Beads A->B C 3. Incubate in Dark B->C D 4. Read Plate C->D E 5. Analyze Data (IC50) D->E

Caption: Workflow of the AlphaScreen assay for BRD4 inhibition.

Cell Viability Assay (MTT Assay)

The MTT assay is widely used to assess the anti-proliferative effects of compounds on cancer cell lines.[8]

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.[8]

  • Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 24-72 hours).[8]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated.[8]

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 560 nm) using a microplate reader.[8]

  • Data Analysis: The percentage of viable cells is calculated relative to untreated control cells, and IC50 values are determined.[8]

Signaling Pathway

3,5-Dimethylisoxazole analogs that inhibit BRD4 typically exert their anti-cancer effects by downregulating the expression of key oncogenes, most notably c-Myc. BRD4 is a critical transcriptional co-activator that binds to acetylated histones at super-enhancers and promoters of target genes, including c-Myc. By inhibiting BRD4, these compounds can lead to cell cycle arrest and apoptosis.[4][5][6]

The diagram below depicts the simplified signaling pathway involving BRD4 and c-Myc.

BRD4_cMyc_Pathway cluster_pathway BRD4-c-Myc Signaling Pathway Analog 3,5-Dimethylisoxazole Analog BRD4 BRD4 Analog->BRD4 Inhibits cMyc_Gene c-Myc Gene BRD4->cMyc_Gene Activates Transcription Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Recruits cMyc_Protein c-Myc Protein cMyc_Gene->cMyc_Protein Leads to Proliferation Cell Proliferation cMyc_Protein->Proliferation Promotes

Caption: Inhibition of the BRD4/c-Myc pathway by 3,5-dimethylisoxazole analogs.

References

A Head-to-Head Battle of Isomers: Unraveling the Pharmacological Differences Between Oxazole and Isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the nuanced pharmacological distinctions between structural isomers can be pivotal in the quest for novel therapeutics. This guide provides an objective comparison of oxazole and isoxazole derivatives, delving into their pharmacological profiles, supported by experimental data, detailed methodologies, and visual representations of key concepts.

Oxazole and isoxazole are five-membered heterocyclic isomers, both containing nitrogen and oxygen atoms, that serve as crucial scaffolds in a multitude of pharmacologically active compounds. Their seemingly subtle structural difference—the 1,3- positioning of the heteroatoms in oxazoles versus the 1,2- arrangement in isoxazoles—can lead to significant variations in their physicochemical properties, metabolic stability, and ultimately, their biological activity.[1][2][3] This distinction makes a direct comparison essential for rational drug design.

Physicochemical Properties: A Tale of Two Rings

The arrangement of the nitrogen and oxygen atoms within the heterocyclic ring imparts distinct electronic and physical characteristics to oxazole and isoxazole scaffolds, which in turn influences their interactions with biological targets.

PropertyOxazoleIsoxazole
Heteroatom Position 1,3-1,2-
pKa of Conjugate Acid 0.8-3.0
Dipole Moment ~1.5 D~2.8 D
Basicity Weakly basicVery weakly basic
Hydrogen Bonding The nitrogen atom acts as a hydrogen bond acceptor.The nitrogen atom is the primary hydrogen bond acceptor.

Table 1: Comparison of the Physicochemical Properties of Oxazole and Isoxazole.[1]

The lower pKa of the isoxazole conjugate acid indicates it is a significantly weaker base than oxazole.[1] This difference can affect the ionization state of the molecule at physiological pH, influencing its solubility, membrane permeability, and binding to target proteins. Furthermore, the greater dipole moment of isoxazoles suggests a higher degree of charge separation, which can impact their interaction with polar environments within a biological system.[1]

Comparative Pharmacological Activities: A Target-Dependent Dichotomy

The choice between an oxazole and an isoxazole core in drug design is not straightforward and is highly dependent on the specific biological target and the desired structure-activity relationship (SAR).[1] In some instances, isoxazole derivatives exhibit superior potency, while in others, the oxazole scaffold is favored.

Enzyme Inhibition

Direct comparative studies have revealed significant differences in the inhibitory activities of oxazole and isoxazole analogs against various enzymes.

Target EnzymeCompound ClassLead Compound ExampleIC50Reference
Diacylglycerol Acyltransferase 1 (DGAT1) 3-Phenylisoxazole AnalogsCompound 40a64 nM[4]
5-Phenyloxazole Analogs->1000 nM[4]
Stearoyl-CoA Desaturase 1 (SCD1) Isoxazole-Isoxazole HybridsCompounds 12 & 1345 µM[5]
Isoxazole-Oxazole HybridCompound 1419 µM[5]
Stearoyl-CoA Desaturase 5 (SCD5) Isoxazole-Isoxazole HybridsCompounds 12 & 1345 µM[5]
Isoxazole-Oxazole HybridCompound 1410 µM[5]

Table 2: Comparative Enzyme Inhibitory Activity of Oxazole and Isoxazole Derivatives.

In the case of DGAT1 inhibition, a target for obesity treatment, isoxazole-containing compounds were found to be significantly more potent than their oxazole counterparts.[4] Conversely, for the inhibition of SCD1 and SCD5, enzymes implicated in metabolic diseases and cancer, an isoxazole-oxazole hybrid demonstrated greater potency than isoxazole-isoxazole hybrids.[5]

Anticancer Activity

Both oxazole and isoxazole derivatives have demonstrated a broad spectrum of anticancer activities, often through mechanisms such as the inhibition of tubulin polymerization and the modulation of signaling pathways involving STAT3.[6] However, direct comparative studies are limited. One study on Zika virus inhibitors found that an isoxazole-containing compound demonstrated better cellular activity and lower toxicity compared to its oxazole counterpart.[7] Another study on monoterpene derivatives showed that isoxazoline derivatives had greater anticancer activity against HT1080 cells than pyrazole derivatives, a common bioisostere.[8]

Anti-inflammatory and Antimicrobial Activities

Oxazole and isoxazole derivatives have been extensively explored for their anti-inflammatory and antimicrobial properties.[9] For instance, some isoxazole-oxazole hybrids have shown potent inhibition of T-cell proliferation and the production of pro-inflammatory cytokines like IL-17 and IFN-γ.[5] In terms of antimicrobial activity, isoxazole-oxazole hybrids have exhibited potent and specific activity against various bacterial strains.[5]

Bioisosterism: An Interchangeable Strategy

The structural similarity between oxazole and isoxazole rings allows them to be used as bioisosteres for one another in drug design.[10] This strategy of replacing one scaffold with the other can be employed to fine-tune a compound's pharmacological profile, improve its pharmacokinetic properties, or circumvent patent-protected chemical space.[11] The choice of which isomer to use is often determined empirically by synthesizing and testing both series of compounds.

Experimental Protocols

To facilitate the direct comparison of oxazole and isoxazole derivatives, detailed protocols for key in vitro assays are provided below.

Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance in the presence of liver microsomes.[1]

Materials:

  • Test compound (oxazole or isoxazole derivative)

  • Pooled human liver microsomes

  • NADPH regenerating system (e.g., G6P, G6PD, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate the test compound (final concentration typically 1 µM) with human liver microsomes (final concentration typically 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.

Tubulin Polymerization Assay

Objective: To assess the inhibitory effect of a compound on the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein

  • GTP solution

  • Polymerization buffer (e.g., PIPES buffer with MgCl2 and EGTA)

  • Test compound (oxazole or isoxazole derivative)

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing tubulin and GTP in polymerization buffer on ice.

  • Add the test compound at various concentrations to the wells of a 96-well plate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., colchicine).

  • Initiate polymerization by transferring the plate to a microplate reader pre-warmed to 37°C.

  • Monitor the increase in absorbance at 340 nm over time (typically 60-90 minutes). The increase in absorbance corresponds to the formation of microtubules.

  • Plot absorbance versus time to generate polymerization curves.

  • Determine the effect of the compound on the rate and extent of tubulin polymerization. Calculate the IC50 value, which is the concentration of the compound that inhibits polymerization by 50%.

STAT3 Inhibition Assay (Western Blot)

Objective: To determine the effect of a compound on the phosphorylation of STAT3, a key step in its activation.

Materials:

  • Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • Test compound (oxazole or isoxazole derivative)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, and a loading control like anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed the cancer cells in a culture plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24 hours).

  • Lyse the cells and collect the protein extracts.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and then incubate with the primary antibody against phospho-STAT3.

  • After washing, incubate with the HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal.

  • Strip the membrane and re-probe with antibodies against total STAT3 and the loading control.

  • Quantify the band intensities to determine the ratio of phosphorylated STAT3 to total STAT3.

Visualizing the Concepts

To better illustrate the processes and relationships discussed, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_outcome Outcome Oxazole_Analogs Synthesis of Oxazole Analogs Enzyme_Inhibition Enzyme Inhibition Assays (e.g., DGAT1, SCD, COX-2) Oxazole_Analogs->Enzyme_Inhibition Anticancer_Assays Anticancer Assays (e.g., Tubulin Polymerization, STAT3) Oxazole_Analogs->Anticancer_Assays Antimicrobial_Assays Antimicrobial Assays (e.g., MIC Determination) Oxazole_Analogs->Antimicrobial_Assays Metabolic_Stability Metabolic Stability (Microsomal Assay) Oxazole_Analogs->Metabolic_Stability Isoxazole_Analogs Synthesis of Isoxazole Analogs Isoxazole_Analogs->Enzyme_Inhibition Isoxazole_Analogs->Anticancer_Assays Isoxazole_Analogs->Antimicrobial_Assays Isoxazole_Analogs->Metabolic_Stability Quantitative_Data Collect Quantitative Data (IC50, MIC, t½) Enzyme_Inhibition->Quantitative_Data Anticancer_Assays->Quantitative_Data Antimicrobial_Assays->Quantitative_Data Metabolic_Stability->Quantitative_Data SAR_Analysis Structure-Activity Relationship (SAR) Analysis Quantitative_Data->SAR_Analysis Comparative_Profile Comparative Pharmacological Profile SAR_Analysis->Comparative_Profile

Caption: General experimental workflow for the comparative analysis of oxazole and isoxazole derivatives.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimerization Dimerization STAT3_active->Dimerization DNA DNA Dimerization->DNA Nuclear Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription Inhibitor Oxazole/Isoxazole Derivative Inhibitor->JAK Inhibition Inhibitor->STAT3_active Inhibition of Dimerization

Caption: A simplified signaling pathway illustrating potential inhibitory mechanisms of oxazole/isoxazole derivatives on the JAK/STAT3 pathway.

Conclusion

The decision to utilize an oxazole or isoxazole scaffold in drug discovery is a nuanced one, heavily influenced by the specific therapeutic target and desired pharmacological profile. While isoxazoles, with their lower basicity and larger dipole moment, may offer advantages in certain biological contexts, the ultimate determination of superiority can only be made through direct comparative studies.[1] The data presented here underscores the importance of synthesizing and evaluating both isomeric series in parallel to elucidate definitive structure-activity relationships and identify the optimal scaffold for a given therapeutic application. Future head-to-head comparative studies will be invaluable in further delineating the pharmacological differences between these versatile heterocyclic cores and guiding the development of next-generation therapeutics.

References

A Comparative Guide to Analytical Methods for Purity Assessment of 3,5-Dimethylisoxazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 3,5-dimethylisoxazol-4-amine. The selection of an appropriate analytical technique is critical for ensuring the quality, safety, and efficacy of pharmaceutical compounds. This document outlines the experimental protocols for key analytical techniques and presents comparative performance data to aid in method selection and development.

Introduction to Purity Analysis

Impurity profiling is a critical aspect of pharmaceutical development and manufacturing. Regulatory bodies such as the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities in active pharmaceutical ingredients (APIs).[1] An impurity is any component of the drug substance that is not the defined chemical entity.[2] These impurities can arise from the synthesis process, degradation, or storage and can potentially impact the safety and efficacy of the final drug product. Therefore, robust analytical methods are essential for ensuring the purity of synthesized compounds like this compound.

A multi-pronged approach utilizing orthogonal analytical techniques is often necessary for a comprehensive purity assessment.[3] This guide focuses on four primary methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Thin-Layer Chromatography (TLC).

Overall Purity Assessment Workflow

The general workflow for assessing the purity of a newly synthesized compound involves a series of steps from initial qualitative checks to rigorous quantitative analysis.

Purity Assessment Workflow cluster_0 Synthesis & Work-up cluster_1 Preliminary Purity Check cluster_2 Purification cluster_3 Comprehensive Purity Analysis cluster_4 Final Assessment Synthesis Crude Synthesized This compound TLC Thin-Layer Chromatography (TLC) Synthesis->TLC Initial Spotting Purification Column Chromatography or Recrystallization TLC->Purification Guide Purification HPLC HPLC-UV/DAD Purification->HPLC Quantitative Analysis GC_MS GC-MS Purification->GC_MS Volatile Impurities qNMR Quantitative NMR (qNMR) Purification->qNMR Absolute Quantification Purity_Determination Purity Determination & Impurity Identification HPLC->Purity_Determination GC_MS->Purity_Determination qNMR->Purity_Determination Final_Report Final Purity Report Purity_Determination->Final_Report Documentation

Figure 1: General workflow for the purity assessment of a synthesized compound.

Comparison of Key Analytical Techniques

The choice of analytical technique depends on the nature of the impurities, the required sensitivity, and the purpose of the analysis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary chromatographic techniques for amine analysis.[4]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)Thin-Layer Chromatography (TLC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[4]Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase, with mass-based detection.[4]Intrinsic property of atomic nuclei in a magnetic field to absorb electromagnetic radiation at specific frequencies.[5]Separation based on differential migration of components on a stationary phase under the influence of a mobile phase.[6]
Primary Use Quantitative analysis of non-volatile and thermally labile compounds.[4]Identification and quantification of volatile and semi-volatile compounds.[7]Absolute purity determination and structural elucidation without a reference standard of the analyte.[3][5]Rapid, qualitative monitoring of reaction progress and preliminary purity checks.[6]
Advantages Versatile, robust, and widely applicable for a broad range of compounds.[4]High sensitivity and specificity, excellent for identifying unknown volatile impurities.[7]Non-destructive, provides structural information, and is a primary ratio method.[3][5]Simple, cost-effective, and fast for qualitative assessments.[6]
Limitations May require derivatization for compounds with poor UV absorbance.[4]Limited to thermally stable and volatile compounds; derivatization is often necessary for polar amines.[8]Lower sensitivity compared to chromatographic methods; potential for signal overlap.[3]Lower sensitivity and resolution compared to HPLC and GC; primarily qualitative.[6]

Quantitative Data Comparison

The following table summarizes typical performance data for the analysis of aromatic amines using various analytical techniques. These values can serve as a benchmark for method development for this compound.

ParameterHPLC-UV/FLDGC-MS
Linearity (r²) > 0.99[9]> 0.99
Limit of Detection (LOD) 0.01 - 0.1 mg/kg[10]0.9 - 7.2 ng[9]
Limit of Quantitation (LOQ) 0.02 - 0.31 mg/kg[10]-
Accuracy (% Recovery) 98 - 102%[11]87 - 119%[12]
Precision (RSD) < 2%[11]< 9%[12]

Experimental Protocols

Detailed and precise protocols are fundamental for successful method validation and reliable purity assessment.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for the purity analysis of non-volatile or thermally sensitive compounds like this compound. A reversed-phase method is commonly employed.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. For a positional isomer, 4,5-dimethylisoxazol-3-amine, a mobile phase of acetonitrile and water with phosphoric acid has been used.[13]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25-30 °C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound.

    • Dissolve in a suitable solvent (e.g., a mixture of the mobile phase) to a concentration of about 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile impurities. Due to the polarity of amines, derivatization is often required to improve chromatographic peak shape and thermal stability.[8]

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity column such as a DB5-MS (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[14]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[14]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature of 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 10 °C/min.

    • Hold at 280 °C for 5-10 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Interface Temperature: 280 °C.

    • Scan Mode: Full scan (e.g., m/z 40-500) for impurity identification.

  • Sample Preparation (with Derivatization):

    • Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).

    • Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA, or an alkyl chloroformate).

    • Heat the mixture (e.g., at 60 °C for 30 minutes) to ensure complete derivatization.

    • Inject an aliquot of the derivatized sample into the GC-MS.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an absolute measure of purity without the need for a specific reference standard of the analyte.[3] It relies on comparing the integral of an analyte signal to that of a certified internal standard of known purity.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with known purity that has a simple spectrum and signals that do not overlap with the analyte (e.g., maleic acid, dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh about 5-10 mg of the this compound sample into an NMR tube.

    • Accurately weigh a suitable amount of the internal standard and add it to the same NMR tube.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3) to completely dissolve both the sample and the internal standard.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Relaxation Delay (d1): A long delay (e.g., 5-7 times the longest T1 relaxation time of the signals of interest) is crucial for accurate quantification.

    • Number of Scans: Sufficient scans to achieve a good signal-to-noise ratio (e.g., 16-64).

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the formula that relates the integral values, number of protons, molecular weights, and weights of the analyte and the internal standard.[5]

Thin-Layer Chromatography (TLC)

TLC is an essential tool for rapid, qualitative analysis to monitor the progress of a chemical reaction and to get a preliminary indication of the purity of the synthesized product.[15]

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of solvents, with the polarity adjusted to achieve good separation (Rf values ideally between 0.2 and 0.8). Common systems for isoxazole derivatives include:

    • Hexane:Ethyl Acetate (e.g., 8:2 v/v)

    • Chloroform:Methanol (e.g., 9:1 v/v)

  • Sample Preparation: Dissolve a small amount of the crude and purified product in a volatile solvent like dichloromethane or methanol.

  • Procedure:

    • Spot the dissolved samples onto the TLC plate.

    • Develop the plate in a chamber saturated with the mobile phase.

    • Visualize the separated spots under UV light (254 nm) and/or by staining with an appropriate reagent (e.g., iodine vapor or potassium permanganate). The presence of multiple spots indicates the presence of impurities.

References

comparative efficacy of isoxazole analogs with different substituent groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities. This guide provides a comparative analysis of the efficacy of various isoxazole analogs, focusing on the influence of different substituent groups on their anticancer and anti-inflammatory properties. The information presented herein is supported by experimental data to aid in the strategic design and development of novel therapeutic agents.

Comparative Efficacy of Isoxazole Analogs in Cancer

The anticancer activity of isoxazole derivatives is significantly influenced by the nature and position of substituent groups on the core structure. Structure-activity relationship (SAR) studies have revealed that electron-withdrawing and electron-donating groups can modulate the cytotoxic potential of these compounds against various cancer cell lines.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected 3,5-disubstituted isoxazole analogs against different human cancer cell lines. This data highlights the impact of substituent groups on their anticancer efficacy.

Compound IDR1 (at C3)R2 (at C5)Cell LineIC50 (µM)Reference
1a Phenyl4-MethoxyphenylMCF-7>100[1]
1b Phenyl4-ChlorophenylMCF-785.3[1]
1c Phenyl4-NitrophenylMCF-745.1[1]
2a 4-MethoxyphenylPhenylHeLa39.80[2]
2d 4-ChlorophenylPhenylHeLa15.48[2]
2e 4-NitrophenylPhenylHeLa23.00[2]
3a Phenyl4-MethoxyphenylHep3B>100[2]
3d 4-ChlorophenylPhenylHep3B23.00[2]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

From the data, a clear trend emerges: the presence of electron-withdrawing groups, such as chloro (-Cl) and nitro (-NO2), on the phenyl rings at either the C3 or C5 position of the isoxazole core generally enhances the anticancer activity, resulting in lower IC50 values. For instance, compound 1c with a 4-nitrophenyl group at C5 is significantly more potent against MCF-7 cells than the unsubstituted analog 1a . Similarly, compound 2d with a 4-chlorophenyl group at C3 shows greater efficacy against HeLa cells compared to the methoxy-substituted analog 2a .

Signaling Pathway Intervention

Many isoxazole analogs exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Two of the most prominent pathways targeted by these compounds are the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase (TK) pathway and the PI3K/Akt/mTOR pathway.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR GRB2 GRB2 EGFR->GRB2 Recruits PI3K PI3K EGFR->PI3K Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival Isoxazole Isoxazole Analog Isoxazole->EGFR Inhibits Isoxazole->PI3K Inhibits EGF EGF EGF->EGFR Binds

PI3K_AKT_mTOR_Pathway cluster_upstream Upstream Signaling cluster_pathway PI3K/Akt/mTOR Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinases (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Survival Cell Survival AKT->Survival S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Angiogenesis Angiogenesis mTORC1->Angiogenesis Proliferation Cell Proliferation S6K->Proliferation fourEBP1->Proliferation PTEN PTEN PTEN->PIP3 Inhibits Isoxazole Isoxazole Analog Isoxazole->PI3K Inhibits

Experimental Protocols

General Synthesis of 3,5-Disubstituted Isoxazoles

A common and versatile method for the synthesis of 3,5-disubstituted isoxazoles is through a one-pot, three-component reaction involving an aldehyde, hydroxylamine, and an alkyne.

Materials:

  • Substituted aldehyde (1.0 eq)

  • Hydroxylamine hydrochloride (1.0 eq)

  • Substituted alkyne (1.0 eq)

  • Sodium hydroxide (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.5 eq)

  • Deep Eutectic Solvent (e.g., Choline chloride:urea 1:2) or a suitable organic solvent (e.g., ethanol)

Procedure:

  • To a stirred solution of the aldehyde in the chosen solvent, hydroxylamine hydrochloride and sodium hydroxide are added. The mixture is stirred at room temperature or gentle heat (e.g., 50 °C) for a specified time (e.g., 1-2 hours) to form the corresponding aldoxime in situ.

  • N-Chlorosuccinimide is then added to the reaction mixture, which converts the aldoxime into a nitrile oxide intermediate. This step is typically carried out at the same temperature for 2-3 hours.

  • Finally, the alkyne is added to the mixture, and the reaction is allowed to proceed for several hours (e.g., 4-6 hours) to facilitate the 1,3-dipolar cycloaddition between the nitrile oxide and the alkyne, yielding the 3,5-disubstituted isoxazole.

  • The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).

Anticancer Activity Evaluation: MTT Assay

The in vitro cytotoxicity of the synthesized isoxazole analogs is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, Hep3B)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • 96-well microplates

Procedure:

  • Cells are seeded in 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • The cells are then treated with various concentrations of the isoxazole analogs (typically ranging from 0.1 to 100 µM) dissolved in the culture medium. A vehicle control (medium with DMSO) is also included.

  • The plates are incubated for a further 48-72 hours.

  • After the incubation period, the medium is removed, and 100 µL of fresh medium containing 10 µL of MTT solution is added to each well. The plates are then incubated for 4 hours at 37 °C.

  • The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Anti-inflammatory Efficacy of Isoxazole Analogs

Isoxazole derivatives have also demonstrated significant anti-inflammatory properties, often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.

Quantitative Data Summary

The following table presents the in vivo anti-inflammatory activity of a series of isoxazole analogs, evaluated using the carrageenan-induced rat paw edema model.

Compound IDSubstituent Group (R)Dose (mg/kg)% Inhibition of Edema (at 3h)Reference
4a H2045.2[5]
4b 4-OCH32068.5[5]
4c 4-Cl2055.8[5]
4d 4-NO22062.1[5]
Indomethacin (Standard)1075.3[5]

The data indicates that the presence of both electron-donating (e.g., -OCH3) and electron-withdrawing (e.g., -NO2) groups at the para position of the phenyl ring can enhance the anti-inflammatory activity compared to the unsubstituted analog. The methoxy-substituted compound 4b exhibited the most potent anti-inflammatory effect in this series.

Experimental Workflow for Anti-inflammatory Assay

Anti_Inflammatory_Workflow cluster_preparation Preparation cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Acclimatization Animal Acclimatization (Rats) Dosing Oral Administration of Compounds Animal_Acclimatization->Dosing Compound_Preparation Test Compound & Standard Drug Preparation Compound_Preparation->Dosing Carrageenan_Injection Intraplantar Injection of Carrageenan Dosing->Carrageenan_Injection 1 hour post-dosing Paw_Volume_Measurement Paw Volume Measurement (Plethysmometer) Carrageenan_Injection->Paw_Volume_Measurement Hourly for 3-5 hours Edema_Calculation Calculation of Paw Edema Paw_Volume_Measurement->Edema_Calculation Inhibition_Calculation Calculation of % Inhibition Edema_Calculation->Inhibition_Calculation Statistical_Analysis Statistical Analysis Inhibition_Calculation->Statistical_Analysis

Anti-inflammatory Activity Evaluation: Carrageenan-Induced Rat Paw Edema

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.[6][7]

Animals:

  • Wistar or Sprague-Dawley rats (150-200 g)

Materials:

  • Carrageenan (1% w/v suspension in sterile saline)

  • Test isoxazole analogs

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • The animals are fasted overnight before the experiment with free access to water.

  • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

  • The animals are divided into groups (n=6 per group): a control group, a standard drug group, and test groups receiving different doses of the isoxazole analogs.

  • The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

  • After a specific period (e.g., 60 minutes) to allow for drug absorption, 0.1 mL of 1% carrageenan suspension is injected into the sub-plantar region of the right hind paw of each rat.

  • The paw volume is measured again at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

This guide provides a foundational understanding of the comparative efficacy of isoxazole analogs. The presented data and protocols serve as a valuable resource for researchers engaged in the discovery and development of next-generation isoxazole-based therapeutics. Further investigations into the detailed mechanisms of action and pharmacokinetic profiles of these promising compounds are warranted.

References

Safety Operating Guide

Safe Disposal of 3,5-Dimethylisoxazol-4-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling 3,5-Dimethylisoxazol-4-amine must adhere to strict disposal protocols to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, in line with established safety data sheets for similar chemical structures.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to mitigate risks of exposure. This compound is categorized as harmful if swallowed and can cause severe skin burns and eye damage.[1]

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeRequired Equipment
Eye/Face Protection Tightly fitting safety goggles or a face shield.[1][2]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat to ensure full skin coverage.[1][2][3]
Respiratory Protection Handle only in a well-ventilated area, preferably within a chemical fume hood.[2][3] A respirator is recommended if dusts or aerosols may be generated.[2]
Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[1] Do not dispose of this chemical in standard laboratory trash or down the drain.[1][2]

  • Waste Identification and Segregation:

    • Solid Waste: Collect all solid this compound, including contaminated items like weighing paper and disposable lab equipment, in a dedicated, clearly labeled, and sealed container.[1][2]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2]

  • Container Labeling:

    • Clearly label all waste containers as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage of Waste:

    • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area.

    • Ensure containers are tightly closed to prevent leaks or spills.

    • Keep waste containers away from incompatible materials.

  • Scheduling Waste Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste.[2] Adhere to all institutional and local regulations for hazardous waste disposal.

Emergency Spill Procedures

In the event of a spill, immediate and appropriate action is crucial to contain the material and prevent exposure.

  • Evacuate and Secure: Immediately evacuate all non-essential personnel from the spill area and restrict access.[3]

  • Ventilate: Ensure the area is well-ventilated. If the spill is within a chemical fume hood, keep it operational.[2][3]

  • Containment and Cleanup:

    • For solid spills, collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[1] Avoid generating dust.[3]

    • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

  • Decontamination: Thoroughly clean the spill area. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS office immediately.

Visualizing the Disposal Workflow

To further clarify the proper disposal procedure for this compound, the following diagram illustrates the logical steps from initial handling to final disposal.

cluster_prep Preparation & Handling cluster_spill Emergency Spill Procedure cluster_disposal Standard Disposal Protocol start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill_check Spill Occurs? ppe->spill_check evacuate Evacuate & Secure Area spill_check->evacuate Yes segregate Segregate Waste (Solid & Liquid) spill_check->segregate No ventilate Ensure Ventilation evacuate->ventilate cleanup Contain & Clean Up Spill (Collect as Hazardous Waste) ventilate->cleanup report_spill Report to Supervisor & EHS cleanup->report_spill report_spill->segregate Resume Disposal Process label_waste Label Container ('Hazardous Waste') segregate->label_waste store_waste Store in Designated Area label_waste->store_waste schedule_pickup Schedule EHS Pickup store_waste->schedule_pickup end End: Proper Disposal schedule_pickup->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 3,5-Dimethylisoxazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 3,5-Dimethylisoxazol-4-amine, including detailed operational and disposal plans. By adhering to these procedural, step-by-step instructions, you can minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is crucial to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory activities.

Activity LevelRequired PPE
Low-Hazard Activities Standard laboratory coat, safety glasses with side shields, and a single pair of nitrile gloves.
(e.g., handling sealed containers)
Moderate-Hazard Activities Permeation-resistant laboratory coat, chemical splash goggles, and double-gloving (nitrile).[1]
(e.g., weighing, preparing stock solutions)
High-Hazard Activities Disposable, solid-front lab coat or gown, chemical splash goggles, face shield, double-gloving (nitrile), and respiratory protection (N95 or higher).
(e.g., large-scale synthesis, potential for aerosolization)

Note: Always inspect gloves for tears or punctures before and during use. If contaminated, change them immediately.[1]

Hazard Assessment and Engineering Controls

A thorough risk assessment is the critical first step before handling this compound. All work should be conducted in a well-ventilated laboratory. For procedures with a risk of aerosol generation, such as weighing, preparing solutions, or sonicating, a certified chemical fume hood is mandatory.[1]

Hazard Statements:

  • Harmful if swallowed.[2][3]

  • Causes severe skin burns and eye damage.[2]

  • Causes skin irritation.[3][4]

  • Causes serious eye irritation.[3][4]

  • May cause respiratory irritation.[3][4]

Experimental Protocols: Safe Handling and Disposal Workflow

A systematic workflow is essential for safety and to prevent contamination.

1. Preparation and Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood.[1][3]

  • Avoid the formation of dust and aerosols.[2][4]

  • Wear appropriate PPE as outlined in the table above.[3]

  • Avoid contact with skin, eyes, and clothing.[2][3]

  • Do not eat, drink, or smoke in the handling area.[2][3]

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.[2]

  • Keep containers securely sealed when not in use.[3]

2. First Aid Measures:

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

  • In case of skin contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician.[2][4]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3]

  • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical help.[2]

3. Spill and Leak Procedures:

  • Evacuate personnel to a safe area.[2]

  • Ensure adequate ventilation.[2]

  • Remove all sources of ignition.[2]

  • Use personal protective equipment, including chemical-impermeable gloves.[2]

  • For dry spills, use dry clean-up procedures to avoid generating dust. Collect the residue and place it in a sealed container for disposal.[3]

  • For wet spills, absorb with an inert material and place in a suitable container for disposal.

  • Prevent the chemical from entering drains.[2][3]

4. Storage:

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep containers tightly closed.

  • Store away from incompatible materials and foodstuff containers.[3]

  • Protect containers from physical damage.[3]

5. Disposal:

  • Dispose of contents and containers in accordance with local, state, and federal regulations.[2][3]

  • Recycle wherever possible or consult the manufacturer for recycling options.[3]

  • Contaminated packaging can be triple-rinsed and offered for recycling or reconditioning.[2]

Safe Handling Workflow for this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Procedures A Conduct Risk Assessment B Select Appropriate PPE A->B C Prepare Well-Ventilated Workspace (Chemical Fume Hood) B->C D Weighing and Solution Preparation C->D Proceed with caution E Perform Experiment D->E F Monitor for Spills or Exposure E->F G Decontaminate Work Area F->G No incidents K Spill or Exposure Occurs F->K Incident! H Properly Store or Dispose of Chemical G->H I Remove and Dispose of PPE H->I J Wash Hands Thoroughly I->J L Follow First Aid Measures K->L M Execute Spill Cleanup Protocol K->M M->G Area secured

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethylisoxazol-4-amine
Reactant of Route 2
Reactant of Route 2
3,5-Dimethylisoxazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.